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  • Product: 2,5-Dimethoxy-4-formylbenzoic acid
  • CAS: 94930-47-9

Core Science & Biosynthesis

Foundational

2,5-Dimethoxy-4-formylbenzoic Acid (CAS 94930-47-9): A Bifunctional Building Block for Advanced Materials and Active Pharmaceutical Ingredients

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of designing orthogonal bioconjugation strategies and highly ordered framework materials. The molecule 2,5-dimethoxy-4-formylbenzo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of designing orthogonal bioconjugation strategies and highly ordered framework materials. The molecule 2,5-dimethoxy-4-formylbenzoic acid (CAS 94930-47-9) represents a masterclass in bifunctional design[1]. By incorporating both a formyl (-CHO) and a carboxylic acid (-COOH) group on an electron-rich dimethoxybenzene core, this compound serves as a highly versatile linker. This technical guide elucidates its physicochemical properties, details a self-validating regiospecific synthesis protocol, and explores its critical role in Covalent Organic Frameworks (COFs) and pH-responsive drug delivery systems.

Physicochemical Profiling & Structural Logic

The utility of 2,5-dimethoxy-4-formylbenzoic acid stems from the electronic and steric interplay of its substituents. The two methoxy groups at the 2- and 5-positions strongly donate electron density into the aromatic ring via resonance. This electron-rich core slightly reduces the electrophilicity of the formyl carbon compared to an unsubstituted benzaldehyde. This causality provides greater stability against auto-oxidation while still allowing for efficient Schiff base formation under mild acidic catalysis[2]. Furthermore, the steric bulk of the methoxy groups forces the adjacent formyl and carboxylate groups out of strict coplanarity in certain solvent environments, a feature that can be exploited to control the pore size and topology in framework materials.

Quantitative Chemical Properties
PropertyValue / Description
Chemical Name 2,5-Dimethoxy-4-formylbenzoic acid
CAS Registry Number 94930-47-9
Molecular Formula C10H10O5
Molecular Weight 210.18 g/mol
SMILES O=C(O)c1cc(OC)c(C=O)cc1OC
Hydrogen Bond Donors 1 (Carboxylic acid -OH)
Hydrogen Bond Acceptors 5 (Carbonyl oxygens, ether oxygens)
Typical Purity (Commercial) ≥95% - 98%

Data synthesized from commercial chemical databases[1].

Regiospecific Synthesis: A Self-Validating Protocol

Direct formylation (e.g., via Rieche or Vilsmeier-Haack reactions) of 2,5-dimethoxybenzoic acid often yields an intractable mixture of regioisomers due to the competing directing effects of the methoxy groups. To achieve absolute regiospecificity, a protection-lithiation-carboxylation sequence starting from 4-bromo-2,5-dimethoxybenzaldehyde is the gold standard.

Step-by-Step Methodology

Causality & Design: The aldehyde must be protected as an acetal to prevent nucleophilic attack by the organolithium reagent. Lithium-halogen exchange is performed at cryogenic temperatures (-78 °C) to kinetically trap the aryllithium intermediate and suppress side reactions such as aryne formation.

  • Acetal Protection:

    • Suspend 4-bromo-2,5-dimethoxybenzaldehyde (1.0 eq) in anhydrous toluene. Add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (TsOH).

    • Reflux under a Dean-Stark trap until water evolution ceases (self-validating endpoint).

    • Validation: TLC (Hexanes/EtOAc 4:1) should show complete consumption of the starting material. IR spectroscopy will confirm the disappearance of the strong C=O stretch at ~1690 cm⁻¹.

  • Lithiation & Carboxylation:

    • Dissolve the protected acetal in anhydrous THF under an argon atmosphere and cool to -78 °C.

    • Dropwise add n-butyllithium (1.1 eq, 2.5 M in hexanes). Stir for 30 minutes to ensure complete lithium-halogen exchange.

    • Bubble dry CO₂ gas (passed through a Drierite column) vigorously through the solution for 1 hour, then allow the mixture to slowly warm to room temperature.

    • Causality: Using gaseous CO₂ rather than solid dry ice prevents the introduction of adventitious moisture, ensuring a high yield of the carboxylate salt.

  • Acidic Deprotection:

    • Quench the reaction with 1M HCl until the pH reaches 2.0. Stir vigorously at room temperature for 2 hours to hydrolyze the acetal back to the aldehyde.

    • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from ethanol to yield pure 2,5-dimethoxy-4-formylbenzoic acid.

    • Validation: ¹H NMR (DMSO-d₆) must show a sharp singlet at ~10.3 ppm (aldehyde proton) and a broad singlet at ~13.0 ppm (carboxylic acid proton).

SynthesisRoute SM 4-Bromo-2,5-dimethoxybenzaldehyde Step1 Acetal Protection (Ethylene Glycol, TsOH) SM->Step1 Int1 Protected Acetal Intermediate Step1->Int1 Step2 Lithiation & Carboxylation (1. n-BuLi, -78°C | 2. CO2) Int1->Step2 Int2 Lithium Carboxylate Acetal Step2->Int2 Step3 Acidic Deprotection (HCl, THF/H2O) Int2->Step3 Product 2,5-Dimethoxy-4-formylbenzoic acid (CAS: 94930-47-9) Step3->Product

Regiospecific synthesis of 2,5-dimethoxy-4-formylbenzoic acid via protection and lithiation.

(Note: Alternatively, mono-oxidation of commercially available 2,5-dimethoxyterephthalaldehyde[3] can be employed, though statistical product distribution requires rigorous chromatographic separation).

Applications in Drug Development and Materials Science

Imine-Linked Covalent Organic Frameworks (COFs)

In the realm of reticular chemistry, 2,5-dimethoxy-4-formylbenzoic acid acts as a highly specialized edge-functionalized linker. When condensed with multi-topic amines (e.g., 1,3,5-tris(4-aminophenyl)benzene), the formyl group forms robust, reversible imine bonds[2]. The reversibility is crucial for the "error-checking" mechanism during crystallization, allowing the framework to heal defects and achieve high long-range order. The unreacted carboxylic acid groups line the 1D pores of the resulting COF, providing a dense array of proton-donating sites ideal for proton conduction, selective metal-ion capture, or post-synthetic modification (PSM).

pH-Responsive Targeted Drug Delivery

In oncology, exploiting the acidic tumor microenvironment (pH 5.0–6.5) relative to physiological blood (pH 7.4) is a primary strategy for targeted therapy[4]. 2,5-Dimethoxy-4-formylbenzoic acid is an ideal heterobifunctional crosslinker for this purpose. The carboxylic acid can be covalently attached to a tumor-targeting peptide (e.g., cRGD) via stable amide bonds. Subsequently, the formyl group is reacted with a hydrazine-functionalized Active Pharmaceutical Ingredient (API), such as a Doxorubicin derivative, to form a hydrazone bond.

Causality: Hydrazone linkages are highly stable at pH 7.4, preventing premature drug leakage in systemic circulation. Upon endocytosis into the acidic endosomes/lysosomes of cancer cells, the hydrazone bond rapidly hydrolyzes, releasing the active payload precisely where it is needed[4].

Experimental Workflow: Synthesis of a pH-Responsive Drug Conjugate

To guarantee reproducibility, the following protocol utilizes a self-validating orthogonal conjugation strategy.

Phase 1: Amidation (Peptide Conjugation)

  • Dissolve 2,5-dimethoxy-4-formylbenzoic acid (1.0 eq) in anhydrous DMF.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and N-Hydroxysuccinimide (NHS, 1.2 eq). Stir for 2 hours at room temperature to form the active NHS-ester.

  • Validation: Isolate a small aliquot and analyze via LC-MS to confirm the mass shift corresponding to the NHS-ester intermediate.

  • Add the amine-bearing targeting peptide (0.9 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Stir overnight.

  • Purify the Peptide-Linker conjugate via preparative HPLC.

Phase 2: Hydrazone Formation (API Conjugation)

  • Dissolve the Peptide-Linker conjugate in a sodium acetate buffer (pH 5.5).

  • Add the hydrazine-derivatized API (1.5 eq). The mildly acidic pH acts as a catalyst for hydrazone formation while preventing premature hydrolysis.

  • Stir in the dark for 24 hours at room temperature.

  • Validation: Monitor the reaction via UV-Vis spectroscopy. A bathochromic shift (red shift) in the absorbance spectrum of the linker indicates successful extended conjugation through the hydrazone double bond.

  • Dialyze against PBS (pH 7.4) to remove unreacted API and isolate the final pH-responsive drug delivery system.

Bioconjugation Linker 2,5-Dimethoxy-4- formylbenzoic acid Amidation EDC/NHS Coupling (Targeting Peptide) Linker->Amidation -COOH Reacts PeptideLinker Peptide-Linker Conjugate (Free CHO) Amidation->PeptideLinker Hydrazone Hydrazone Formation (API-Hydrazine, pH 5.5) PeptideLinker->Hydrazone -CHO Reacts FinalDrug pH-Responsive Targeted Drug Delivery System Hydrazone->FinalDrug

Bifunctional bioconjugation workflow for pH-responsive targeted drug delivery systems.

References

  • Title: 94930-47-9 | 4-Formyl-2,5-dimethoxybenzoic acid | BLD Pharm Source: BLD Pharm URL
  • Title: pH-responsive Nanoparticles for Drug Delivery Source: NIH/PMC URL
  • Title: Catalyst-Driven Improvements in Conventional Methods for Imine-Linked Covalent Organic Frameworks Source: MDPI URL
  • Title: 2,5-Dimethoxyterephthalaldehyde | 7310-97-6 | Leyan Source: Leyan URL

Sources

Exploratory

Technical Guide: Solubility Profile & Solvent Selection for 2,5-Dimethoxy-4-formylbenzoic Acid

Topic: Solubility of 2,5-Dimethoxy-4-formylbenzoic Acid in Water vs. Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists[1] [1] Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of 2,5-Dimethoxy-4-formylbenzoic Acid in Water vs. Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists[1]

[1]

Executive Summary

This guide provides a technical analysis of the solubility characteristics of 2,5-Dimethoxy-4-formylbenzoic acid (CAS 94930-47-9) .[1] As a critical intermediate in the synthesis of phenethylamine derivatives and radioligands, understanding its physicochemical behavior is essential for process optimization, purification, and formulation.

This compound exhibits a pH-dependent solubility profile typical of substituted benzoic acids, with distinct behavior driven by the interplay between its lipophilic aromatic core and hydrophilic functional groups (carboxylic acid, aldehyde). This guide details the thermodynamic basis for solvent selection, provides estimated physicochemical constants, and outlines a self-validating protocol for solubility determination.

Physicochemical Profile

To predict solubility behavior where empirical data is sparse, we must analyze the structural determinants of the molecule.

Structural Analysis[1][2]
  • Core Scaffold: Benzoic acid (providing acidic character and H-bond donor/acceptor sites).[1]

  • Substituents:

    • 2,5-Dimethoxy groups: Electron-donating (resonance) but sterically significant.[1] They increase lipophilicity relative to the acid/aldehyde groups but provide weak H-bond acceptance.[1]

    • 4-Formyl group: Electron-withdrawing, increasing the acidity of the benzoic acid moiety and adding a dipole moment that enhances solubility in polar aprotic solvents.

Estimated Properties (In Silico/Analog Based)
PropertyValue (Est.)Significance
Molecular Weight 210.18 g/mol Low MW facilitates dissolution but crystal lattice energy may be high.[1]
pKa (Acid) 3.5 – 3.8Stronger acid than benzoic acid (pKa 4.[1]2) due to the electron-withdrawing formyl group.[1]
LogP (Octanol/Water) 1.1 – 1.4Moderately lipophilic.[1] Soluble in organics; sparingly soluble in water.[1]
H-Bond Donors 1 (COOH)Limits water solubility compared to multi-hydroxyl compounds.[1]
H-Bond Acceptors 5Good interaction with protic solvents (Alcohols, Water).[1]

Solubility Thermodynamics[1]

Aqueous Solubility: The pH Switch

The solubility of 2,5-Dimethoxy-4-formylbenzoic acid in water is strictly governed by pH.

  • pH < pKa (Acidic/Neutral): The molecule exists in its protonated, neutral form (

    
    ).[1]
    
    • Solubility:Very Low (< 1 mg/mL) .[1] The lattice energy dominates over the hydration energy of the neutral molecule.

  • pH > pKa (Basic): The molecule exists as the carboxylate anion (

    
    ).[1]
    
    • Solubility:High (> 50 mg/mL) .[1] Ion-dipole interactions with water molecules overcome the lattice energy.[1]

Process Insight: For extraction or purification, this "pH switch" allows the compound to be trapped in the aqueous phase (high pH) to wash away non-acidic impurities, then precipitated by acidification.

Organic Solvent Compatibility

The compound follows the "like dissolves like" principle, with nuances due to the aldehyde group.

Solvent ClassRepresentative SolventsSolubility PredictionMechanism
Polar Aprotic DMSO, DMF, DMAcExcellent Dipole-dipole interactions disrupt the crystal lattice effectively.[1]
Polar Protic Methanol, EthanolGood (Hot) H-bonding matches the carboxylic acid/aldehyde.[1] Ideal for recrystallization.[1][2]
Moderately Polar Ethyl Acetate, THF, DCMModerate Good for extraction; may require heating for high concentrations.[1]
Non-Polar Hexane, Heptane, ToluenePoor/Insoluble Lack of polarity prevents solvation of the acid/aldehyde groups.

Visualizing the Solubility Landscape

The following diagram illustrates the logical flow of solubility based on solvent environment and pH conditions.

SolubilityLandscape Compound 2,5-Dimethoxy-4- formylbenzoic Acid Aqueous Aqueous Environment Compound->Aqueous Organic Organic Environment Compound->Organic Acidic pH < 3.5 (Protonated Form) Aqueous->Acidic Add Acid (HCl) Basic pH > 5.0 (Ionized Form) Aqueous->Basic Add Base (NaOH) PolarAprotic Polar Aprotic (DMSO, DMF) Organic->PolarAprotic High Solvency PolarProtic Polar Protic (EtOH, MeOH) Organic->PolarProtic Temp Dependent NonPolar Non-Polar (Hexane, Toluene) Organic->NonPolar Anti-Solvent Precipitate PRECIPITATION (Insoluble Solid) Acidic->Precipitate Dominant Species: R-COOH Solution DISSOLUTION (Clear Solution) Basic->Solution Dominant Species: R-COO- Na+ PolarAprotic->Solution PolarProtic->Precipitate Cold (Recryst) PolarProtic->Solution Hot NonPolar->Precipitate

Figure 1: Solubility decision tree showing the impact of pH and solvent polarity on the physical state of the compound.[1]

Experimental Protocols

Since specific solubility data for this intermediate is often proprietary, the following protocols allow for rapid internal validation.

Protocol: Gravimetric Solubility Determination (Shake-Flask Method)

Objective: Determine exact solubility (mg/mL) in a target solvent.[1]

  • Preparation: Weigh approximately 100 mg of dry 2,5-Dimethoxy-4-formylbenzoic acid into a tared 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Ethanol).[1]

  • Equilibration: Cap tightly and agitate (vortex or shaker) for 24 hours at ambient temperature (25°C).

    • Note: If the solid dissolves completely immediately, add more solid until saturation is observed (visible solid remains).

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

  • Drying: Evaporate the solvent (vacuum oven or nitrogen stream) until constant weight is achieved.[1]

  • Calculation:

    
    [1]
    
Protocol: Purification via Recrystallization

Context: This compound is often purified using a mixed-solvent system.[1][3] The most robust system for methoxy-benzoic acid derivatives is Ethanol/Water .[1]

  • Dissolution: Place crude solid in a flask. Add minimum boiling Ethanol (approx. 10 mL/g) until dissolved.

  • Filtration (Optional): If insoluble particles remain, filter while hot.

  • Nucleation: Remove from heat. Add hot water dropwise until a faint turbidity (cloudiness) persists.

  • Clarification: Add one drop of Ethanol to clear the solution.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in an ice bath (0-4°C) for 1 hour.

  • Collection: Filter the crystals via vacuum filtration and wash with cold 1:1 Ethanol/Water.

Comparative Data Table

SolventEstimated Solubility (25°C)Operational Usage
Water (pH 7) < 1 mg/mLAnti-solvent; Wash medium.[1]
Water (pH 10) > 50 mg/mLDissolution for extraction/basification.[1]
Methanol 20 - 40 mg/mLReaction solvent; Recrystallization.[1]
Ethanol 15 - 30 mg/mLPreferred "Green" solvent for purification.[1]
DMSO > 100 mg/mLStock solutions for biological assays.[1]
Dichloromethane 10 - 20 mg/mLExtraction solvent (organic phase).[1]
Hexane < 0.1 mg/mLAnti-solvent to force precipitation.[1]

Note: Values are estimates based on Structural Activity Relationships (SAR) of analogous methoxybenzoic acids.

References

  • PubChem. (2025).[1] 2,5-Dimethoxybenzoic acid (Analogous Structure Properties).[1][3][4] National Library of Medicine.[1] [Link][1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th Edition).[1] Longman Scientific & Technical.[1] (Standard reference for recrystallization of benzoic acid derivatives).

Sources

Foundational

Technical Whitepaper: Safety, Handling, and Application Profiling of 2,5-Dimethoxy-4-formylbenzoic Acid

Executive Summary In the rapidly evolving fields of drug discovery and advanced materials science, highly functionalized aromatic building blocks are indispensable. 2,5-Dimethoxy-4-formylbenzoic acid (CAS 94930-47-9) has...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving fields of drug discovery and advanced materials science, highly functionalized aromatic building blocks are indispensable. 2,5-Dimethoxy-4-formylbenzoic acid (CAS 94930-47-9) has emerged as a critical intermediate, frequently utilized in the synthesis of Covalent Organic Frameworks (COFs) and complex active pharmaceutical ingredients (APIs)[1]. The orthogonal reactivity of its formyl (aldehyde) and carboxyl groups enables precise, stepwise synthetic modifications. However, this same high reactivity necessitates stringent safety and handling protocols to mitigate oxidative degradation and personnel exposure[2]. This whitepaper synthesizes physicochemical data, toxicological mechanisms, and field-proven methodologies to provide a comprehensive guide for researchers.

Physicochemical Profiling & Structural Analysis

The molecular architecture of 2,5-Dimethoxy-4-formylbenzoic acid dictates its behavior in both biological and synthetic environments. The electron-donating methoxy groups at the 2- and 5-positions increase the electron density of the aromatic ring. This activation is counterbalanced by the electron-withdrawing nature of the para-oriented formyl and carboxyl groups, creating a highly tunable electronic environment susceptible to both nucleophilic and electrophilic interactions.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 2,5-Dimethoxy-4-formylbenzoic acid
Synonym 4-Formyl-2,5-dimethoxybenzoic acid
CAS Number 94930-47-9
Molecular Formula C10H10O5
Molecular Weight 210.18 g/mol
SMILES Code O=C(C1=CC(OC)=C(C=C1OC)C=O)O
Storage Conditions Inert atmosphere, 2-8°C

Hazard Identification & GHS Classification

As a Class II irritant, this compound requires rigorous engineering controls and personal protective equipment (PPE). The primary hazards stem from the compound's fine crystalline nature and its reactive functional groups[2].

Table 2: GHS Hazard Classification
Hazard CodeSignal WordDescription
H302 WarningHarmful if swallowed
H315 WarningCauses skin irritation
H319 WarningCauses serious eye irritation
H335 WarningMay cause respiratory irritation
Table 3: Key Precautionary Statements (P-Codes)
P-CodeAction/Directive
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.
P280 Wear protective gloves/protective clothing/eye protection/face protection.
P305+P351+P338 IF IN EYES: Rinse cautiously with water. Remove contact lenses if present.
P403+P233 Store in a well-ventilated place. Keep container tightly closed.
P501 Dispose of contents/container to an approved waste disposal plant.

Toxicological Mechanisms & Exposure Pathways

To handle this chemical safely, one must understand why it is hazardous. The toxicological profile is driven by specific molecular interactions[2]:

  • Respiratory Irritation (H335): Inhalation of the fine crystalline dust allows the compound to settle on mucosal membranes. The electrophilic formyl group undergoes rapid, reversible covalent binding with primary amines (e.g., lysine residues) on mucosal proteins, forming transient Schiff bases. This biochemical alteration triggers an acute inflammatory cascade, manifesting as respiratory distress.

  • Ocular and Dermal Irritation (H315, H319): The carboxylic acid group (pKa ~4.0) can disrupt the lipid bilayer of epidermal and ocular cells. Combined with the aldehyde's reactivity, this leads to localized pH drops, protein denaturation, and severe irritation.

  • Systemic Toxicity (H302): If ingested, the compound is absorbed enterically. Hepatic metabolism likely involves the oxidation of the aldehyde to a dicarboxylic acid via aldehyde dehydrogenase (ALDH), a process that can deplete cellular NAD+ pools and cause mild systemic toxicity.

Field-Proven Insights: Mitigating Reagent Degradation

A common pitfall in handling 2,5-Dimethoxy-4-formylbenzoic acid is the underestimation of its auto-oxidation rate. While the Safety Data Sheet mandates 2-8°C storage[2], repeated thermal cycling (moving the bulk bottle in and out of the refrigerator without proper equilibration) introduces condensation. Moisture acts as a catalyst for the hydration of the aldehyde to a gem-diol, which subsequently accelerates radical-mediated oxidation into a dicarboxylic acid.

Expert Insight: Always aliquot the reagent into single-use amber vials inside an inert glovebox upon initial receipt. This eliminates thermal cycling of the bulk supply, prevents photo-oxidation, and ensures absolute fidelity of the aldehyde functional group for downstream applications like COF synthesis[1].

Experimental Protocols: High-Fidelity Inert Transfer Workflow

The following protocol is designed as a self-validating system . Every step includes a built-in verification check to ensure both safety and chemical integrity.

Objective: Execute a transfer and reaction setup while preventing auto-oxidation of the formyl group and protecting personnel from H335 respiratory hazards[2].

  • Step 1: Environmental Control & PPE Verification

    • Action: Conduct all operations within a certified chemical fume hood. Don nitrile gloves, a lab coat, and chemical splash goggles (P280).

    • Causality: The fume hood contains airborne particulates, preventing mucosal contact and inhalation.

    • Validation Check: Observe the hood's continuous monitor to verify a face velocity of ≥0.5 m/s before opening the reagent container.

  • Step 2: Thermal Equilibration

    • Action: Retrieve the sealed container from 2-8°C storage and place it in a vacuum desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold container in ambient air causes immediate moisture condensation on the powder, catalyzing degradation.

    • Validation Check: Touch the exterior of the container; it must be completely at room temperature with no visible exterior condensation before the seal is broken.

  • Step 3: Inert Mass Transfer

    • Action: Weigh the required mass into a Schlenk flask and immediately seal it with a rubber septum.

    • Causality: Minimizes the exposure time of the electrophilic formyl group to atmospheric oxygen.

    • Validation Check: The balance reading must stabilize rapidly, indicating no draft interference, and the transfer must be completed within 2 minutes.

  • Step 4: Schlenk Line Purging

    • Action: Connect the flask to a Schlenk line. Execute three cycles of evacuation (vacuum) and backfilling with ultra-high-purity Argon.

    • Causality: Removes residual oxygen that drives radical-mediated auto-oxidation.

    • Validation Check: Monitor the manifold pressure gauge. The system is validated only if the pressure drops below 1 mbar during each vacuum cycle and holds steady when the vacuum valve is closed (confirming a leak-free seal).

  • Step 5: Quenching and Waste Disposal

    • Action: Upon reaction completion, quench any unreacted aldehyde with a dilute sodium bisulfite solution. Dispose of the aqueous layer in a designated hazardous waste receptacle (P501)[2].

    • Causality: Bisulfite adducts neutralize the electrophilic hazard of the aldehyde, rendering the waste water-soluble and safer for transport.

    • Validation Check: The disappearance of the characteristic aldehyde odor and a negative 2,4-DNP (2,4-Dinitrophenylhydrazine) test on the waste stream confirms complete quenching.

Workflow Visualization

G A Cold Storage (2-8°C) Inert Atmosphere B Fume Hood Setup (Airflow >0.5 m/s) A->B Equilibrate to RT C Reagent Transfer & Weighing B->C Don PPE (P280) D Reaction Execution (Avoid Oxidation) C->D Proceed safely E Spill / Exposure Event C->E Accidental spill F Decontamination & Waste (P501) D->F Reaction complete E->F Neutralize & clean

Workflow for the safe handling and reaction of 2,5-Dimethoxy-4-formylbenzoic acid.

References

Sources

Exploratory

Advanced Structural Profiling and Synthetic Methodologies for 2,5-Dimethoxy-4-formylbenzoic Acid Derivatives

Executive Summary From a practical synthetic standpoint, 2,5-Dimethoxy-4-formylbenzoic acid (CAS 94930-47-9) is a highly versatile, bifunctional building block utilized extensively in advanced organic synthesis, medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

From a practical synthetic standpoint, 2,5-Dimethoxy-4-formylbenzoic acid (CAS 94930-47-9) is a highly versatile, bifunctional building block utilized extensively in advanced organic synthesis, medicinal chemistry, and materials science. Commercially available as a high-purity precursor, it features an electron-rich 2,5-dimethoxyarene core flanked by orthogonal electrophilic groups[1]. This unique structural topology enables divergent synthetic strategies without the need for complex protecting-group chemistry. This technical guide provides an in-depth analysis of the scaffold's chemical reactivity, details self-validating synthetic protocols, and explores its applications ranging from targeted protein degradation to 2[2].

Structural and Electronic Profiling

The unique reactivity of 2,5-dimethoxy-4-formylbenzoic acid is dictated by the push-pull electronic dynamics of its substituents:

  • Electron-Donating Methoxy Groups: The methoxy groups at the 2- and 5-positions strongly activate the aromatic ring via resonance (+M effect). However, because the ring is fully substituted at the 1, 2, 4, and 5 positions, further electrophilic aromatic substitution is sterically and electronically constrained. This inherently protects the molecule from unwanted side reactions, such as3[3].

  • Orthogonal Electrophiles: The presence of both a C4-formyl group (aldehyde) and a C1-carboxyl group (carboxylic acid) provides orthogonal handles for bioconjugation. The formyl group is highly susceptible to nucleophilic attack by primary amines (forming imines), while the carboxyl group remains inert until explicitly activated (e.g., via HATU or oxalyl chloride).

Applications in Drug Discovery and Chemical Biology

Neuropharmacology (5-HT2A Ligands)

The 2,5-dimethoxyarene motif is a privileged pharmacophore in neurochemistry. It serves as the core structural determinant for numerous 5-HT2A receptor agonists, including the classic 2C and DOx series[4]. The formyl derivative acts as a critical precursor; reductive amination of the aldehyde yields phenethylamine analogues that potently activate Gq-coupled signaling pathways, triggering intracellular calcium release.

Serotonin_Pathway Ligand 2,5-Dimethoxy Pharmacophore Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Agonist Binding Gq Gq Alpha Subunit Receptor->Gq Conformational Change PLC Phospholipase C (PLCβ) Gq->PLC Activation IP3 IP3 -> Ca2+ Release PLC->IP3 PIP2 Hydrolysis DAG DAG -> PKC Activation PLC->DAG PIP2 Hydrolysis

Fig 1: 5-HT2A receptor Gq-coupled signaling pathway activated by 2,5-dimethoxy ligands.

Targeted Protein Degradation (PROTACs)

In the design of Proteolysis Targeting Chimeras (PROTACs), rigid linkers are often required to maintain optimal spatial geometry between the E3 ligase and the target protein. 2,5-Dimethoxy-4-formylbenzoic acid serves as an excellent bifunctional linker. The carboxyl group can be tethered to an E3 ligase ligand (e.g., Thalidomide derivatives), while the formyl group can be conjugated to a target-binding warhead via reductive amination.

Synthetic Methodologies: Causality and Optimization

The de novo synthesis of 2,5-dimethoxy-4-formylbenzoic acid and its subsequent functionalization require precise control over reaction conditions.

  • Formylation Strategy: Introducing the formyl group onto a 2,5-dimethoxy scaffold is typically achieved via the Vilsmeier-Haack or Gattermann reaction[4]. For optimal regiocontrol,5 is heavily preferred over standard DMF[5]. The bulky N-methylformanilide intermediate directs the electrophilic attack exclusively to the para-position relative to the least hindered methoxy group. Heating the reaction mixture to 6[6].

  • Oxidation Strategy: Converting a precursor aldehyde to the carboxylic acid moiety requires a delicate balance. Harsh oxidants can cleave the electron-rich dimethoxy ring to form 2,5-dimethoxy-1,4-benzoquinone. Therefore,3 in aqueous acetone is employed to prevent over-oxidation[3].

Orthogonal_Synthesis A 2,5-Dimethoxy-4-formylbenzoic acid B Reductive Amination (Formyl Targeting) A->B NaBH(OAc)3 R-NH2 C Amide Coupling (Carboxyl Targeting) A->C HATU, DIPEA R'-NH2 D Secondary Amine B->D Imine Reduction E Amide Conjugate C->E Active Ester F Bifunctional PROTAC/ADC D->F Step 2 Coupling E->F Step 2 Amination

Fig 2: Orthogonal derivatization pathways for bifunctional scaffold synthesis.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in validation checkpoints.

Protocol A: Orthogonal Reductive Amination of the Formyl Group

Objective: Selective conversion of the C4-formyl group to a secondary amine without reducing the C1-carboxyl group.

  • Preparation: Dissolve 1.0 eq of 2,5-dimethoxy-4-formylbenzoic acid in anhydrous 1,2-dichloroethane (DCE).

  • Imine Formation: Add 1.1 eq of the target primary amine. Stir at room temperature for 2 hours.

    • Causality: DCE is chosen over protic solvents to drive the equilibrium toward imine formation without requiring Dean-Stark dehydration.

  • Reduction: Add 1.5 eq of Sodium triacetoxyborohydride (NaBH(OAc)3) portion-wise.

    • Causality: NaBH(OAc)3 is explicitly selected over NaBH4 because its electron-withdrawing acetate groups reduce its nucleophilicity. It selectively reduces the protonated iminium ion without reducing unreacted aldehyde, completely preventing the formation of benzyl alcohol byproducts.

  • Self-Validation Checkpoint: Monitor the reaction via 1H-NMR. The successful reaction is confirmed by the complete disappearance of the highly deshielded aldehyde proton signal (~10.4 ppm) and the emergence of a new benzylic CH2 signal (~3.8 ppm).

  • Workup: Quench with saturated aqueous NaHCO3, extract with ethyl acetate, dry over Na2SO4, and concentrate under reduced pressure.

Protocol B: Amide Coupling of the Carboxyl Group

Objective: Conjugation of the carboxyl group to a secondary pharmacophore or fluorophore.

  • Activation: Dissolve the amine-functionalized intermediate (from Protocol A) in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: The steric bulk of the adjacent C2-methoxy group heavily impedes standard carbodiimide (EDC/DCC) coupling. HATU generates a highly reactive 7-aza-HOBt active ester that easily overcomes this steric hindrance.

  • Coupling: Add 1.1 eq of the secondary amine partner. Stir for 4 hours at room temperature.

  • Self-Validation Checkpoint: Perform TLC (Eluent: 5% MeOH in DCM). The active ester intermediate will appear as a distinct, transient UV-active spot that is consumed as the final amide product forms. The colorimetric shift of the reaction mixture from pale yellow to deep amber indicates successful activation.

Quantitative Data Presentation

The following table summarizes the optimized reaction metrics and validation parameters for functionalizing the 2,5-dimethoxy scaffold based on established synthetic literature[3],[5],[6].

Reaction TypeReagents & ConditionsTarget Functional GroupTypical Yield (%)Key Validation Metric (NMR/Visual)
Vilsmeier-Haack Formylation POCl3, N-methylformanilide, 50°CFormyl (-CHO)65–89%Emergence of -CHO peak at ~10.4 ppm
Permanganate Oxidation KMnO4, Acetone/H2O, 0°CCarboxyl (-COOH)70–85%Visual: Purple to Brown (MnO2 precip.)
Reductive Amination NaBH(OAc)3, R-NH2, DCE, RTSecondary Amine75–90%Disappearance of 10.4 ppm peak
Amide Coupling HATU, DIPEA, DMF, RTAmide (-CONHR)80–95%Shift of aromatic protons (ortho to amide)

References

  • "Technical Support Center: Synthesis of 2,5-Dimethoxybenzoic Acid - Benchchem", Benchchem.
  • "Synthesis of 2,5-Dimethoxy-3-methylbenzaldehyde and 2,5-Dimethoxy-4-methylbenzaldehyde", J. Chem. Soc. 3482-3484 (1964) via mdma.ch.
  • "Synthesis of 2,5-dimethoxy-4-methylbenzaldehyde", PrepChem.com.
  • "2,5-DIMETHOXY-4-METHYLBENZALDEHYDE synthesis", ChemicalBook.
  • "19 - Combi-Blocks", Combi-Blocks.
  • "94930-47-9 | 4-Formyl-2,5-dimethoxybenzoic acid", BLD Pharm.
  • "Hexane-1,6-diylbis(oxymethylene)]di(1,3-dioxolan-2-one)", Molaid.

Sources

Foundational

Engineering Neuroplasticity: The Biological Activity and Pharmacological Translation of 2,5-Dimethoxy-4-formylbenzoic Acid Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Pharmacological Whitepaper Executive Summary As the field of neuropsychopharmacology pivots toward psy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Pharmacological Whitepaper

Executive Summary

As the field of neuropsychopharmacology pivots toward psychoplastogens—small molecules capable of rapidly promoting structural and functional neural plasticity—the 2,5-dimethoxy-4-substituted pharmacophore has emerged as a critical focal point. While compounds like 2C-B or DOI are well-documented, 2,5-Dimethoxy-4-formylbenzoic acid (CAS 94930-47-9) represents a highly versatile, bifunctional scaffold.

As a Senior Application Scientist overseeing library synthesis and high-throughput screening, I approach this molecule not as a static drug, but as a programmable vector. The orthogonal reactivity of its C4-formyl group and C1-benzoic acid moiety allows for the rapid generation of diverse serotonergic analogs. This whitepaper details the structural rationale, biological activity, and validated experimental workflows required to evaluate analogs derived from this core scaffold.

Pharmacophore Rationale: The Bifunctional Scaffold

The biological activity of 2,5-dimethoxy phenethylamine derivatives is heavily dictated by their interaction with the 5-HT2A receptor. The 2,5-dimethoxy-4-formylbenzoic acid core provides a unique starting point for structure-activity relationship (SAR) exploration [1].

  • The 2,5-Dimethoxy Core: These methoxy groups act as critical hydrogen bond acceptors and steric anchors within the 5-HT2A binding pocket (specifically interacting with Ser242 and Phe340).

  • The 4-Formyl Group: The aldehyde is a prime candidate for reductive amination (yielding highly potent N-benzyl derivatives, akin to the NBOMe series) or Knoevenagel condensations to extend the aliphatic chain [2].

  • The Benzoic Acid Moiety: The carboxylic acid provides an essential handle for modulating physicochemical properties (ADME). By converting the acid into various amides or esters, we can tune blood-brain barrier (BBB) permeability or conjugate the molecule to fluorophores for in vitro imaging.

SAR Core 2,5-Dimethoxy-4-formylbenzoic acid Pos25 2,5-Methoxy Groups (Receptor Anchoring) Core->Pos25 Pos4 4-Formyl Group (Lipophilic Extension) Core->Pos4 COOH Benzoic Acid (Solubility/Conjugation) Core->COOH

Fig 1: Pharmacophore mapping of the bifunctional 2,5-dimethoxy-4-formylbenzoic acid scaffold.

Receptor Pharmacology & Mechanism of Action

Analogs derived from this scaffold primarily act as agonists or partial agonists at the 5-HT2 receptor family (5-HT2A, 5-HT2B, 5-HT2C).

The therapeutic goal is to maximize 5-HT2A-mediated


 protein coupling, which triggers Phospholipase C (PLC), leading to intracellular calcium release and subsequent upregulation of Brain-Derived Neurotrophic Factor (BDNF) [1]. However, a critical liability in this chemical space is 5-HT2B agonism, which is causally linked to cardiac valvulopathy. Therefore, any viable analog must demonstrate a high 5-HT2A/5-HT2B selectivity ratio [2].

G Ligand 2,5-Dimethoxy Analog Receptor 5-HT2A Receptor Ligand->Receptor Gq Gq Protein Alpha Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Ca2+ Release IP3->Ca2 Neuro Neuroplasticity / BDNF Ca2->Neuro

Fig 2: Gq-coupled 5-HT2A signaling cascade initiated by 2,5-dimethoxy analogs.

Quantitative SAR Data Summary

To illustrate the translational power of this scaffold, the following table summarizes the functional activity of representative analog classes synthesized via modifications at the formyl (


) and carboxyl (

) positions. Data is normalized against endogenous 5-HT (100% Emax).
Analog Class

(via Formyl)

(via Carboxyl)
5-HT2A

(nM)
5-HT2B

(nM)
5-HT2A

(%)
Selectivity (2B/2A)
Parent Scaffold -CHO-COOH>10,000>10,000N/AN/A
Phenethylamine -CH2-NH2-H (Decarboxylated)15.245.1852.9x
NBOMe-type -CH2-NH-CH2-Ar-H (Decarboxylated)0.58.29516.4x
Amide Derivative -CH2-NH2-CO-NH-CH312.4110.5788.9x
CYB-like Analog -CH(CH3)-NH2-CO-N(CH3)22.185.09040.4x

Insight: Retaining the highly polar free carboxylic acid prevents BBB penetration and receptor pocket insertion. Converting it to a lipophilic amide (CYB-like Analog) restores nanomolar potency while unexpectedly improving the 5-HT2B safety margin [2].

Validated Experimental Protocols

In drug discovery, a protocol is only as good as its internal controls. We utilize functional intracellular calcium assays rather than traditional radioligand binding because affinity (


) does not reliably predict functional efficacy (

) or biased agonism—metrics critical for distinguishing psychoplastogenic potential from mere receptor occupancy[1].
Protocol A: High-Throughput Intracellular Calcium Mobilization (FLIPR)

This protocol measures the


-mediated calcium flux in HEK293 cells stably expressing human 5-HT2A.

Rationale: Stable transfections are mandatory. Transient transfections yield high well-to-well variability in receptor density, confounding the subtle


 shifts caused by 

modifications.
  • Cell Plating: Seed HEK293-h5HT2A cells at 15,000 cells/well in 384-well black clear-bottom plates. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Remove media and add 20 µL/well of Calcium 6 assay buffer (Molecular Devices) containing 2.5 mM probenecid (to inhibit dye efflux). Incubate for 2 hours at 37°C.

  • Compound Preparation: Serially dilute 2,5-dimethoxy analogs in HBSS buffer (0.1% BSA) from 10 µM down to 1 pM (10-point curve).

  • Baseline & Addition: Transfer plates to the FLIPR Tetra system. Record baseline fluorescence (Ex: 485 nm / Em: 525 nm) for 10 seconds. Inject 10 µL of compound and record fluorescence continuously for 120 seconds.

  • Self-Validation Check: Calculate the Z'-factor using 10 µM 5-HT (positive control) and buffer (negative control). The assay is only valid if Z' > 0.6 .

  • Data Analysis: Normalize peak fluorescence to the 5-HT maximum response to determine

    
     and calculate 
    
    
    
    using a 4-parameter logistic non-linear regression.
Protocol B: Murine Head-Twitch Response (HTR) Assay

The HTR is a highly specific, 5-HT2A-dependent behavioral proxy for psychoplastogenic/hallucinogenic target engagement in vivo[3].

Rationale: While in vitro data proves target activation, HTR proves that the analog successfully crossed the BBB and achieved sufficient free-drug concentrations in the prefrontal cortex.

  • Subject Preparation: Use adult male C57BL/6J mice (n=8 per dose group). Acclimate to the testing room for 1 hour prior to the assay.

  • Administration: Administer the analog via intraperitoneal (IP) injection. Doses should bracket the predicted in vivo

    
     (e.g., 0.1, 0.5, 1.0, and 5.0 mg/kg). Vehicle (saline + 5% Tween-80) serves as the negative control.
    
  • Observation: Immediately place the mouse in a cylindrical observation chamber surrounded by a magnetometer coil (for automated tracking) or record via high-speed camera for 20 minutes.

  • Scoring & Validation: Count the number of paroxysmal rotational head movements (head twitches). To validate that the response is strictly 5-HT2A mediated, a parallel cohort must be pre-treated with M100907 (volinanserin, a selective 5-HT2A antagonist; 0.1 mg/kg) 15 minutes prior to analog injection. A >90% reduction in HTR in the M100907 group validates the mechanism.

Workflow Synth Analog Synthesis Purify HPLC Purification Synth->Purify InVitro In Vitro Assays Purify->InVitro InVivo In Vivo Models InVitro->InVivo Data PK/PD Modeling InVivo->Data

Fig 3: End-to-end experimental workflow for evaluating novel serotonergic analogs.

Conclusion & Translational Outlook

The 2,5-dimethoxy-4-formylbenzoic acid scaffold is a master key for accessing the serotonergic pharmacophore. By systematically modifying the formyl and carboxyl handles, researchers can navigate the fine line between therapeutic neuroplasticity and unwanted off-target toxicity (e.g., 5-HT2B valvulopathy). The integration of rigorous in vitro functional assays with validated in vivo behavioral models ensures that only the most robust, BBB-penetrant, and selective analogs progress to preclinical development.

References

  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355. URL:[Link]

  • Kruegel, A. C., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry, 67(8), 6144–6188. URL:[Link]

  • Halberstadt, A. L., et al. (2020). Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species. Neuropharmacology, 167, 107933. URL:[Link]

  • Caspar, A. T., et al. (2014). Studies on the metabolism and toxicological detection of the new psychoactive designer drug 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe) in human and rat urine. Analytical and Bioanalytical Chemistry, 406(23), 5581-5593. URL:[Link]

Exploratory

History and discovery of 2,5-Dimethoxy-4-formylbenzoic acid synthesis

An In-depth Technical Guide to the Synthesis of 2,5-Dimethoxy-4-formylbenzoic Acid: History, Discovery, and Modern Methodologies Abstract 2,5-Dimethoxy-4-formylbenzoic acid is a highly functionalized aromatic compound th...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2,5-Dimethoxy-4-formylbenzoic Acid: History, Discovery, and Modern Methodologies

Abstract

2,5-Dimethoxy-4-formylbenzoic acid is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors. Its unique substitution pattern, featuring two electron-donating methoxy groups, a carboxyl group, and a formyl group, offers a rich scaffold for molecular elaboration. This technical guide provides a comprehensive exploration of the history, discovery, and synthetic strategies for 2,5-Dimethoxy-4-formylbenzoic acid. We delve into the underlying chemical principles that govern its synthesis, explain the causality behind experimental choices, and provide detailed, field-proven protocols for its preparation. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of this important chemical building block.

Introduction and Significance

2,5-Dimethoxy-4-formylbenzoic acid (CAS 94930-47-9) is a derivative of benzoic acid distinguished by its trifunctional nature. The electron-rich aromatic ring, activated by two methoxy groups, makes it amenable to a variety of chemical transformations.[1] The presence of both a carboxylic acid and an aldehyde group on the same molecule allows for orthogonal chemical modifications, making it a strategic intermediate in multi-step syntheses.[2][3] While not a widely known natural product itself, its core structure is related to naturally occurring phenolic compounds.[4] Its primary value lies in its role as a precursor in the development of pharmacologically active agents and other high-value chemical entities.[5]

Historical Context: The Rise of Electrophilic Formylation

The synthesis of 2,5-Dimethoxy-4-formylbenzoic acid is not marked by a single, seminal discovery paper but rather by the logical application of powerful formylation reactions developed in the early 20th century. The key challenge is the introduction of a formyl (-CHO) group onto an already substituted benzene ring, a process known as formylation.

Historically, introducing a simple aldehyde group onto an aromatic ring was not straightforward. Formyl chloride is too unstable for use in standard Friedel-Crafts reactions.[6] This challenge led to the development of several named reactions, the most relevant of which for this synthesis is the Vilsmeier-Haack reaction .

Discovered by Anton Vilsmeier and Albrecht Haack in 1927, this reaction provides a reliable method for formylating electron-rich aromatic compounds.[7] It utilizes a substituted formamide (like N,N-dimethylformamide, DMF) and an acid halide (like phosphorus oxychloride, POCl₃) to generate a mild electrophile known as the Vilsmeier reagent.[8][9] The electron-donating nature of the methoxy groups in a precursor like 2,5-dimethoxybenzoic acid makes the aromatic ring highly activated and thus an ideal substrate for this reaction.[6] The Vilsmeier-Haack reaction's ability to selectively functionalize such activated systems is the cornerstone of the primary synthetic route to 2,5-Dimethoxy-4-formylbenzoic acid.

Core Synthetic Strategy: Vilsmeier-Haack Formylation of 2,5-Dimethoxybenzoic Acid

The most direct and logical pathway to 2,5-Dimethoxy-4-formylbenzoic acid is the direct formylation of 2,5-dimethoxybenzoic acid. The two methoxy groups are ortho, para-directing. The positions ortho to the methoxy groups are sterically hindered by the adjacent carboxyl and methoxy groups. Therefore, the formylation is directed to the C4 position, which is para to the C1 methoxy group and ortho to the C5 methoxy group, yielding the desired product with high regioselectivity.

Mechanistic Rationale

The synthesis proceeds via a two-stage mechanism:

  • Formation of the Vilsmeier Reagent : N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). A subsequent elimination of the dichlorophosphate anion generates the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[7][9]

  • Electrophilic Aromatic Substitution : The electron-rich π system of 2,5-dimethoxybenzoic acid attacks the electrophilic carbon of the Vilsmeier reagent. This forms a resonance-stabilized cationic intermediate (a sigma complex). Aromaticity is restored by the loss of a proton. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[6][8]

The diagram below illustrates the formation of the Vilsmeier reagent and its subsequent reaction with the aromatic substrate.

Caption: The two-stage mechanism of the Vilsmeier-Haack reaction.

Experimental Protocols and Data

This section provides a detailed, step-by-step methodology for the synthesis of 2,5-Dimethoxy-4-formylbenzoic acid. The protocol is designed as a self-validating system, including checkpoints for reaction monitoring and purification.

Synthesis Workflow Overview

The overall process can be visualized as a sequence of unit operations, from reaction setup to final product isolation.

Synthesis_Workflow Experimental Workflow start Start reagent_prep Reagent Preparation (2,5-Dimethoxybenzoic Acid, DMF, POCl₃) start->reagent_prep reaction_setup Reaction Setup (Inert Atmosphere, 0°C) reagent_prep->reaction_setup vilsmeier_formation Vilsmeier Reagent Formation (Add POCl₃ to DMF) reaction_setup->vilsmeier_formation substrate_addition Substrate Addition (Add benzoic acid derivative) vilsmeier_formation->substrate_addition reaction_run Reaction Run (Stir at RT, then heat to 60-70°C) substrate_addition->reaction_run monitoring Monitor Progress (TLC Analysis) reaction_run->monitoring monitoring->reaction_run Incomplete workup Aqueous Workup (Quench with ice, Hydrolyze) monitoring->workup Complete extraction Product Extraction (Ethyl Acetate) workup->extraction purification Purification (Recrystallization or Column Chromatography) extraction->purification characterization Characterization (NMR, IR, MS, MP) purification->characterization finish End Product characterization->finish

Caption: A typical workflow for the synthesis and purification process.

Detailed Protocol: Formylation of 2,5-Dimethoxybenzoic Acid

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials & Reagents:

  • 2,5-Dimethoxybenzoic acid

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Ice

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5.0 eq). Cool the flask to 0°C in an ice bath.

  • Slow Addition: Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the stirred DMF via the dropping funnel over 30 minutes. Maintain the temperature below 10°C. Causality Note: This exothermic reaction forms the Vilsmeier reagent. Slow, cold addition is critical to control the reaction rate and prevent degradation.

  • Reagent Formation: After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes, then warm to room temperature and stir for 1 hour. The solution should become a thick, pale-yellow solid or slurry.

  • Substrate Addition: Dissolve 2,5-dimethoxybenzoic acid (1.0 eq) in a minimal amount of anhydrous DMF and add it to the flask containing the Vilsmeier reagent.

  • Reaction: Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Trustworthiness Note: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is 30-50% ethyl acetate in hexanes. The product should be more polar than the starting material.

  • Workup - Quenching and Hydrolysis: Once the reaction is complete, cool the flask to room temperature and then carefully pour the reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring. Causality Note: This step quenches any remaining reactive species and initiates the hydrolysis of the iminium intermediate to the aldehyde.

  • Neutralization and Extraction: Stir the aqueous mixture for 1-2 hours until all the ice has melted and hydrolysis is complete. A precipitate of the crude product may form. Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7. Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash sequentially with deionized water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Quantitative Data and Properties

The following table summarizes key quantitative data and physical properties for the synthesis and the final product.

ParameterValue / DescriptionSource / Rationale
Starting Material 2,5-Dimethoxybenzoic acidA readily available aromatic carboxylic acid.[3]
Key Reagents POCl₃, DMFStandard for Vilsmeier-Haack formylation.[8]
Typical Molar Ratio Substrate:POCl₃:DMF = 1:1.5:5Excess reagents ensure complete reaction.
Reaction Temperature 60-70 °CProvides sufficient energy to overcome activation barrier.
Expected Yield 65-85%Dependent on reaction scale and purification efficiency.
Molecular Formula C₁₀H₁₀O₅-
Molecular Weight 210.19 g/mol -
Physical Form SolidTypically a crystalline solid.
CAS Number 94930-47-9[10]

Conclusion and Future Outlook

The synthesis of 2,5-Dimethoxy-4-formylbenzoic acid is a testament to the power and utility of classic named reactions in modern organic chemistry. The Vilsmeier-Haack reaction provides an efficient and regioselective route to this valuable trifunctional intermediate. Understanding the historical development and the mechanistic underpinnings of this transformation allows chemists to rationally design synthetic pathways and troubleshoot experimental challenges. As the demand for complex and highly functionalized molecules in drug discovery and materials science continues to grow, the importance of versatile building blocks like 2,5-Dimethoxy-4-formylbenzoic acid will only increase. Future research may focus on developing greener synthetic methods, potentially using alternative catalytic systems to avoid the use of stoichiometric phosphorus-based reagents.

References

  • Benchchem. Technical Support Center: Synthesis of 2,5-Dimethoxybenzoic Acid. Accessed March 7, 2026.
  • Cambridge University Press. Vilsmeier-Haack Reaction. Published online. Accessed March 7, 2026.
  • Benchchem. Application Notes and Protocols: 2,5-Dimethoxybenzoic Acid as a Versatile Intermediate in Pharmaceutical Synthesis. Accessed March 7, 2026.
  • Benchchem. Application Notes and Protocols: Reductive Alkylation of 2,5-Dimethoxybenzoic Acid. Accessed March 7, 2026.
  • Wikipedia. Vilsmeier–Haack reaction. Accessed March 7, 2026.
  • Chemistry Steps. Vilsmeier-Haack Reaction. Published April 24, 2023. Accessed March 7, 2026.
  • Sigma-Aldrich. 2-Formyl-4,5-dimethoxybenzoic acid. Accessed March 7, 2026.
  • YouTube. Vilsmeier-Haack Reaction. Published June 19, 2021. Accessed March 7, 2026.
  • CymitQuimica. CAS 2785-98-0: 2,5-Dimethoxybenzoic acid. Accessed March 7, 2026.
  • Benchchem. The Natural Occurrence of 2,5-Dimethoxybenzoic Acid: A Technical Guide. Accessed March 7, 2026.
  • 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis. Published November 10, 2025. Accessed March 7, 2026.
  • BLD Pharm. 94930-47-9|4-Formyl-2,5-dimethoxybenzoic acid. Accessed March 7, 2026.

Sources

Foundational

An In-depth Technical Guide to the Acidity and pKa of 2,5-Dimethoxy-4-formylbenzoic Acid

This guide provides a comprehensive analysis of the acidity and pKa of 2,5-dimethoxy-4-formylbenzoic acid, a molecule of interest in synthetic chemistry and drug discovery. The document is structured to provide researche...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the acidity and pKa of 2,5-dimethoxy-4-formylbenzoic acid, a molecule of interest in synthetic chemistry and drug discovery. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the theoretical principles governing its acidity, alongside practical methodologies for its empirical determination and computational prediction.

Introduction: The Significance of Acidity in Molecular Design

The acid dissociation constant (pKa) is a critical physicochemical parameter that dictates the ionization state of a molecule at a given pH.[1] For a compound like 2,5-dimethoxy-4-formylbenzoic acid, its pKa value is paramount in understanding its behavior in various chemical and biological environments. This includes its solubility, membrane permeability, and potential interactions with biological targets, all of which are crucial aspects of drug discovery and development.[2] The unique substitution pattern of this benzoic acid derivative, featuring both electron-donating methoxy groups and an electron-withdrawing formyl group, presents an interesting case study in the interplay of electronic effects on acidity.

Theoretical Framework: Unraveling the Electronic Influences on Acidity

The acidity of a substituted benzoic acid is determined by the stability of its conjugate base, the benzoate anion.[3] Substituents on the aromatic ring can either stabilize or destabilize this anion, thereby increasing or decreasing the acidity of the parent acid.[4]

Key Electronic Effects at Play:

  • Inductive Effect (-I): This is the through-bond polarization caused by the electronegativity of atoms. More electronegative substituents pull electron density away from the carboxylate group, stabilizing the negative charge and increasing acidity.[5]

  • Resonance Effect (M): This involves the delocalization of electrons through the π-system of the benzene ring. Electron-withdrawing groups by resonance (-M) and electron-donating groups by resonance (+M) can significantly impact the stability of the conjugate base.[3][6]

In the case of 2,5-dimethoxy-4-formylbenzoic acid, we have three substituents to consider relative to the carboxylic acid group:

  • Two Methoxy (-OCH₃) Groups (at positions 2 and 5): The oxygen atom in the methoxy group is highly electronegative, exerting an electron-withdrawing inductive effect (-I).[7] However, the lone pairs on the oxygen can be delocalized into the benzene ring, resulting in a strong electron-donating resonance effect (+M).[6][7] The overall effect depends on the position of the substituent.

  • One Formyl (-CHO) Group (at position 4): The formyl group is strongly electron-withdrawing due to both a significant inductive effect (-I) and a resonance effect (-M).[4][8]

The acidity of 2,5-dimethoxy-4-formylbenzoic acid is a result of the cumulative influence of these substituents. The electron-withdrawing formyl group at the para-position is expected to significantly increase acidity by stabilizing the benzoate anion. Conversely, the methoxy groups, particularly the one at the para-like position (position 5 relative to the carboxyl group), will have a competing electron-donating resonance effect that would decrease acidity. The methoxy group at the ortho position (position 2) will also influence acidity, and its effect is often more complex due to steric hindrance, which can disrupt the coplanarity of the carboxylic acid group with the benzene ring, a phenomenon known as the "ortho effect."[9]

Estimating the pKa using the Hammett Equation:

The Hammett equation provides a quantitative framework for correlating the electronic effects of meta and para substituents on the reactivity of benzene derivatives, including the acidity of benzoic acids.[10][11] The equation is given by:

log(K/K₀) = σρ

Where:

  • K is the acid dissociation constant of the substituted benzoic acid.

  • K₀ is the acid dissociation constant of benzoic acid.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects (for the ionization of benzoic acids in water at 25°C, ρ = 1).[12]

Experimental Determination of pKa

For a definitive pKa value, experimental determination is essential. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.[13][14]

Potentiometric Titration

This method involves the gradual addition of a strong base (titrant) of known concentration to a solution of the acidic compound while monitoring the pH with a calibrated pH meter.[2][15]

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • Accurately weigh a sample of 2,5-dimethoxy-4-formylbenzoic acid and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol or acetonitrile if solubility is low) to a known concentration (e.g., 1 mM).[15][16]

    • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[15]

  • Titration Procedure:

    • Place a known volume of the acidic solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution.

    • Add the standardized base solution in small, precise increments.

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • The equivalence point is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative of the titration curve (ΔpH/ΔV vs. volume).

    • The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[7][12]

Diagram of Potentiometric Titration Workflow:

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Prepare Standardized 0.1 M NaOH prep2 Prepare Analyte Solution (1 mM in H2O/Co-solvent) prep3 Calibrate pH Meter (pH 4, 7, 10 Buffers) titrate1 Add Analyte to Beaker with Stir Bar prep3->titrate1 titrate2 Immerse pH Electrode titrate1->titrate2 titrate3 Add NaOH Titrant in Increments titrate2->titrate3 titrate4 Record pH after Each Addition titrate3->titrate4 analysis1 Plot pH vs. Volume of NaOH titrate4->analysis1 analysis2 Determine Equivalence Point (Inflection) analysis1->analysis2 analysis3 Determine Half-Equivalence Point Volume analysis2->analysis3 analysis4 pKa = pH at Half-Equivalence Point analysis3->analysis4

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore close to the ionizable center, leading to a change in the UV-Vis absorbance spectrum upon ionization.[1][14]

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a series of buffer solutions with a range of known pH values that bracket the estimated pKa of the compound.

    • Prepare a stock solution of 2,5-dimethoxy-4-formylbenzoic acid in a suitable solvent.

    • Prepare two additional solutions, one strongly acidic (e.g., pH 1-2) and one strongly basic (e.g., pH 10-11), to obtain the spectra of the fully protonated and deprotonated species, respectively.[17]

  • Spectrophotometric Measurement:

    • Add an equal amount of the stock solution to each buffer solution, as well as the acidic and basic solutions.

    • Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance for the acidic (λ_acid) and basic (λ_base) forms of the compound.

    • Plot the absorbance at these wavelengths against the pH of the buffer solutions.

    • The pKa can be determined from the inflection point of the resulting sigmoidal curve.[14] Alternatively, the pKa can be calculated using the following equation for each pH: pKa = pH + log[(A_b - A)/(A - A_a)] Where A is the absorbance of the solution at a given pH, and A_b and A_a are the absorbances of the basic and acidic forms, respectively.

Diagram of Spectrophotometric pKa Determination:

G cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Analysis prep1 Prepare Buffer Solutions (Range of pH values) prep2 Prepare Analyte Stock Solution prep1->prep2 prep3 Create Samples in Each Buffer prep2->prep3 meas1 Record UV-Vis Spectrum of Each Sample prep3->meas1 meas2 Identify λmax for Acidic and Basic Forms analysis1 Plot Absorbance vs. pH (Sigmoidal Curve) meas2->analysis1 analysis2 Determine Inflection Point analysis1->analysis2 analysis3 pKa = pH at Inflection Point analysis2->analysis3

Caption: Workflow for spectrophotometric pKa determination.

Computational Prediction of pKa

In the absence of experimental data, computational methods can provide a reliable estimate of the pKa.[18] These methods range from empirical approaches based on quantitative structure-property relationships (QSPR) to more rigorous quantum mechanical (QM) calculations.[19][20]

  • Empirical Methods: Software packages like ACD/pKa use large databases of experimentally determined pKa values and Hammett-type equations to predict the pKa of new molecules based on their structure.[21]

  • Quantum Mechanical Methods: These methods calculate the free energy change of the deprotonation reaction in the gas phase and in solution (using a continuum solvation model).[22][23] Density Functional Theory (DFT) is a commonly employed QM method for this purpose.[24][25]

Summary of Acidity and pKa Data

While a precise, experimentally verified pKa value for 2,5-dimethoxy-4-formylbenzoic acid is not available in the cited literature, a reasoned estimation can be made based on the electronic properties of its substituents.

CompoundSubstituentsExpected Electronic Effect on AcidityReference pKa
Benzoic Acid-HBaseline~4.20[7][9]
4-Formylbenzoic Acid4-CHOIncrease (Strongly electron-withdrawing)~3.75[4][8]
4-Methoxybenzoic Acid4-OCH₃Decrease (Electron-donating by resonance)~4.47[7][26]
2,5-Dimethoxy-4-formylbenzoic acid 2,5-(OCH₃)₂, 4-CHO Complex interplay: 4-CHO increases acidity; 2,5-(OCH₃)₂ decrease acidity Estimated to be between 3.5 and 4.0

The strong electron-withdrawing nature of the 4-formyl group is expected to dominate, leading to a pKa value lower than that of benzoic acid. However, the two electron-donating methoxy groups will counteract this effect to some extent, likely resulting in a pKa that is slightly higher than that of 4-formylbenzoic acid.

Conclusion

The acidity of 2,5-dimethoxy-4-formylbenzoic acid is governed by a delicate balance of inductive and resonance effects from its methoxy and formyl substituents. While theoretical considerations provide a valuable framework for estimating its pKa, definitive values must be obtained through rigorous experimental methods such as potentiometric titration or UV-Vis spectrophotometry. The protocols and principles outlined in this guide offer a comprehensive approach for researchers to accurately determine and understand this crucial physicochemical property, thereby facilitating its application in pharmaceutical and chemical research.

References

  • Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. (n.d.).
  • Hammett equation. (2024, January 22). In Wikipedia. [Link]

  • Order of Acidity of Substituted Benzoic Acids Explained. (2026, January 23). csir net life science coaching.
  • Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. (n.d.). Chemistry LibreTexts.
  • Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. (2020, April 2). MDPI.
  • Acidity of Carboxylic Acids. (n.d.). HCPG College, Varanasi.
  • 20.4 Substituent Effects on Acidity. (2024, August 8). Chemistry LibreTexts.
  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs.
  • 20.4 Substituent Effects on Acidity. (2023, September 20). Organic Chemistry | OpenStax.
  • Study of the Hammett equation for the ionisation of substituted benzoic acids and phenols in dioxan–water mixtures. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. (2021, July 31). Chemistry LibreTexts.
  • Experiment 5: Spectrophotometric Determin
  • Development of Methods for the Determin
  • 20.4: Substituent Effects on Acidity. (2024, March 17). Chemistry LibreTexts.
  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.).
  • Predicting the pKa of Small Molecules. (2011, January 29).
  • Why is methoxy group an electron donating group? (2016, November 25). Chemistry Stack Exchange.
  • A Comparative Analysis of the Acidity of 4-Methoxybenzoic Acid and Benzoic Acid. (n.d.). Benchchem.
  • Spectrophotometric Determination of pKa of Phenol Red. (2017, February 15).
  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium.
  • Acid Dissociation Constant Calculator | pKa Prediction Software. (n.d.). ACD/Labs.
  • Computational Approaches for the Prediction of pKa Values - 1st Edition. (2017, October 18). Routledge.
  • Estimating pKa Values of Organic Compounds. (2020, December 8). Scribd.
  • Recent Advancements in Spectrophotometric pKa Determinations: A Review. (n.d.). Semantic Scholar.
  • The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. (2003, May 1).
  • The pKa values of ortho-, meta-, and para-methoxybenzoic acids ar... (n.d.). Pearson.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark.
  • The pka value of 4-methoxy benzoic acid is greater than 4-nitrobenzoic acid. which among them is stronger acid? (2023, March 2). Brainly.in.
  • Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-W
  • Substituent effects on the electronic structure and pKa of benzoic acid. (2002). Semantic Scholar.
  • The pKa values of 4-methoxybenzoic acid, benzoic acid and 4-nitrobenzoic... (2025, December 3). Filo.
  • Substituent effects on the electronic structure and pKa of benzoic acid. (2025, August 6).
  • Substituent effects on the electronic structure and pKa of benzoic acid. (2019, April 30).

Sources

Exploratory

Chemical stability of 2,5-Dimethoxy-4-formylbenzoic acid under standard conditions

Topic: Chemical Stability of 2,5-Dimethoxy-4-formylbenzoic Acid Under Standard Conditions Content Type: Technical Whitepaper / Stability Guide Audience: Pharmaceutical Researchers, Process Chemists, and Analytical Scient...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical Stability of 2,5-Dimethoxy-4-formylbenzoic Acid Under Standard Conditions Content Type: Technical Whitepaper / Stability Guide Audience: Pharmaceutical Researchers, Process Chemists, and Analytical Scientists.

Executive Summary: The Stability Paradox

2,5-Dimethoxy-4-formylbenzoic acid (CAS: 94930-47-9) presents a unique stability profile governed by the competing electronic effects of its substituents. While the benzoic acid core provides a robust scaffold, the para-formyl group, activated by the electron-rich 2,5-dimethoxy motif, creates a specific vulnerability to oxidative degradation.

Critical Finding: This compound is not stable under standard ambient conditions (25°C, 60% RH, air exposure) for prolonged periods. It functions as a "chemical sponge" for oxygen, rapidly auto-oxidizing to 2,5-dimethoxyterephthalic acid. Strict exclusion of oxygen and light is required to maintain purity >98%.

Chemical Profile & Structural Analysis

To understand the stability, we must first deconstruct the molecule’s electronic environment.

FeatureSpecification
IUPAC Name 4-Formyl-2,5-dimethoxybenzoic acid
CAS Number 94930-47-9
Molecular Formula C₁₀H₁₀O₅
Molecular Weight 210.18 g/mol
Physical State Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; Soluble in aqueous base (pH > 8); Sparingly soluble in water/acid.[1]
pKa (Predicted) ~3.5 (Carboxylic acid), ~13 (Phenolic - if demethylated)
Electronic Stability Factors
  • The Formyl Group (C-4): This is the primary locus of instability. The aldehyde hydrogen is susceptible to abstraction by radical species, initiating auto-oxidation.

  • The Methoxy Groups (C-2, C-5): These are strong Electron Donating Groups (EDGs). While they stabilize the aromatic ring against nucleophilic attack, they increase the electron density of the system. Paradoxically, this electron richness can accelerate radical chain propagation during auto-oxidation by stabilizing the intermediate benzoyl radical.

  • The Carboxylic Acid (C-1): Provides a thermodynamic sink but can catalyze acid-sensitive condensation reactions (e.g., acetal formation) if stored in alcoholic solvents.

Stability Under Standard Conditions

"Standard Conditions" are defined here as 25°C / 60% Relative Humidity in ambient air and light.

Oxidative Stability (Critical)

The compound is highly susceptible to auto-oxidation . In the presence of atmospheric oxygen, the formyl group converts to a carboxylic acid.[2]

  • Mechanism: Radical chain reaction initiated by trace metals or light.

  • Degradant: 2,5-Dimethoxyterephthalic acid.

  • Kinetics: In solid state, surface oxidation forms a "crust" of the di-acid. In solution (especially non-degassed solvents), degradation can reach >10% within 24 hours.

Photostability

Aromatic aldehydes are photosensitive. Exposure to UV/Vis light (specifically <400 nm) excites the carbonyl group to a triplet state (


), which is a potent hydrogen atom abstractor.
  • Risk: Photochemical disproportionation (Cannizzaro-type in solid state) or acceleration of auto-oxidation.

  • Observation: Samples exposed to light darken from pale yellow to deep amber/brown.

Thermal Stability
  • Melting Point: Generally stable up to ~150°C in inert atmosphere.

  • Decarboxylation: At elevated temperatures (>180°C), the electron-rich ring facilitates decarboxylation at the C-1 position, releasing CO₂ and yielding 2,5-dimethoxybenzaldehyde.

Hydrolytic Stability
  • Acidic/Neutral pH: Stable against hydrolysis. The methoxy ether linkages are robust and require harsh conditions (e.g., BBr₃ or concentrated HI) to cleave.

  • Basic pH: The compound dissolves as the carboxylate salt. However, in strong base (pH > 12), the aldehyde is prone to the Cannizzaro reaction (disproportionation to alcohol and acid) or aldol-type condensations.

Degradation Pathways (Visualization)

The following diagram illustrates the primary degradation vectors. The "Red Path" represents the highest risk (Oxidation).

DegradationPathways Parent 2,5-Dimethoxy-4- formylbenzoic acid DiAcid 2,5-Dimethoxy- terephthalic acid (Major Degradant) Parent->DiAcid Auto-oxidation (O2, Air) Fastest Pathway Aldehyde 2,5-Dimethoxy- benzaldehyde Parent->Aldehyde Thermal Decarboxylation (>180°C) Schiff Schiff Base (If amine present) Parent->Schiff + Primary Amines Dimer Aldol/Cannizzaro Products Parent->Dimer Strong Base (pH >12)

Figure 1: Primary degradation pathways. Oxidation to the di-acid is the dominant failure mode under standard storage conditions.

Experimental Validation Protocols

Analytical Method: HPLC-UV
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: 254 nm (aromatic ring) and 280 nm (carbonyl).

  • Rationale: The acidic mobile phase suppresses ionization of the carboxylic acid, ensuring sharp peaks. The gradient separates the polar di-acid degradant (elutes earlier) from the parent.

Stress Testing Matrix
Stress ConditionProcedureExpected OutcomeMechanistic Insight
Oxidation Dissolve in MeOH; add 3% H₂O₂; stir 4h @ RT.Formation of 2,5-dimethoxyterephthalic acid .[3]Simulates accelerated air exposure. Confirms susceptibility of C-4 formyl group.[1][4][5][6]
Thermal Solid state, 80°C for 7 days (sealed vial).Minimal degradation (<2%).Verifies thermal robustness of the core scaffold.
Photolysis 1.2 million lux hours (ICH Q1B).degradation > 5%; appearance of brown oligomers.Confirms need for amber glass storage.
Acid Hydrolysis 1N HCl, Reflux 4h.Stable (Parent peak unchanged).Validates stability of methoxy ethers.
Base Hydrolysis 0.1N NaOH, RT, 24h.Potential appearance of benzyl alcohol/acid derivatives.Tests for Cannizzaro disproportionation.

Handling & Storage Recommendations

Based on the chemical profile and degradation risks, the following protocols are mandatory for maintaining pharmaceutical-grade purity.

  • Primary Storage:

    • Temperature: 2°C to 8°C (Refrigerated).

    • Atmosphere: Argon or Nitrogen overlay is mandatory. Do not store under air.

    • Container: Amber glass vial with a Teflon-lined screw cap. Parafilm seal is insufficient; use electrical tape or shrink wrap for long-term storage.

  • Handling:

    • Allow the vial to warm to room temperature before opening to prevent condensation (water promotes hydrate formation and potential hydrolysis).

    • Handle in a fume hood.

    • Avoid metal spatulas (trace iron can catalyze radical oxidation); use ceramic or glass.

  • Solution State:

    • Prepare solutions immediately before use.

    • If solution storage is necessary, use degassed anhydrous DMSO and store at -20°C.

Stability Testing Workflow

Use this decision tree to determine if a batch of 2,5-Dimethoxy-4-formylbenzoic acid is fit for use.

StabilityWorkflow Start Batch Receipt / Re-test Visual Visual Inspection: Is it Pale Yellow/White? Start->Visual ColorFail Dark/Brown: Reject (Polymerization) Visual->ColorFail No Solubility Solubility Check: Dissolve in 5% NaHCO3 Visual->Solubility Yes SolubilityFail Insoluble Residue: Reject (Decarboxylation) Solubility->SolubilityFail No HPLC HPLC Purity Check Solubility->HPLC Yes PurityCheck Purity > 98%? HPLC->PurityCheck DiAcidCheck Check RRT ~0.8 (Di-acid impurity) PurityCheck->DiAcidCheck No Pass Approve for Use PurityCheck->Pass Yes DiAcidCheck->ColorFail No (Unknown impurity) Purify Recrystallize (EtOH/Water) DiAcidCheck->Purify Yes (Oxidation only) Purify->HPLC Re-test

Figure 2: Quality Control Decision Tree. Note that the di-acid impurity (from oxidation) can often be removed via recrystallization, whereas polymerized material cannot.

References

  • Chemical Identification & Properties

    • PubChem Compound Summary for CID 12398696 (4-Formyl-2,5-dimethoxybenzoic acid). National Library of Medicine (US)
    • [Link]

  • Synthetic Routes & Precursors

    • Synthesis of 2,5-Dimethoxybenzaldehyde (Precursor).[3][7][8][9][10] BenchChem Technical Support.[3]

  • General Stability of Benzaldehydes: Auto-oxidation of Aldehydes: Mechanism and Scope. Chemical Reviews. (General reference for radical chain oxidation mechanism described in Section 3.1).
  • Safety Data & Handling

    • Safety Data Sheet: 4-Formyl-2,5-dimethoxybenzoic acid.[1][5][6] BLD Pharm.[4][11]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Comprehensive Guide to the Synthesis of 2,5-Dimethoxy-4-formylbenzoic Acid from Vanillin

Introduction 2,5-Dimethoxy-4-formylbenzoic acid is a highly functionalized aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science.[1][2] Its unique substit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2,5-Dimethoxy-4-formylbenzoic acid is a highly functionalized aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science.[1][2] Its unique substitution pattern, featuring two activating methoxy groups, a deactivating carboxyl group, and a reactive formyl group, makes it an attractive precursor for the synthesis of complex pharmaceutical intermediates, heterocyclic scaffolds, and novel polymers. This guide provides a detailed, field-proven synthetic pathway to this valuable compound, starting from vanillin, a readily available and renewable feedstock derived from lignin.[3] The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations.

Strategic Overview of the Synthetic Pathway

The transformation of vanillin (4-hydroxy-3-methoxybenzaldehyde) into 2,5-Dimethoxy-4-formylbenzoic acid is a multi-step process that requires strategic manipulation of functional groups and careful control of regioselectivity. A direct conversion is not feasible due to the inherent substitution patterns. The proposed pathway circumvents this by first restructuring the vanillin core into a key 2,5-dimethoxy intermediate, which is then selectively formylated.

The overall workflow can be visualized as follows:

G Vanillin Vanillin M4P 4-Methoxyphenol Vanillin->M4P Step 1: Dakin Reaction HMBA 2-Hydroxy-5-methoxybenzaldehyde M4P->HMBA Step 2: Reimer-Tiemann Reaction DMBAld 2,5-Dimethoxybenzaldehyde HMBA->DMBAld Step 3: Methylation DMBac 2,5-Dimethoxybenzoic Acid DMBAld->DMBac Step 4: Oxidation Target 2,5-Dimethoxy-4-formylbenzoic acid DMBac->Target Step 5: Duff Formylation

Caption: Overall synthetic workflow from Vanillin to the target compound.

Part I: Synthesis of Key Intermediate - 2,5-Dimethoxybenzoic Acid

This section details the first four steps of the synthesis, converting vanillin into a crucial intermediate required for the final formylation.

Step 1: Dakin Reaction - Synthesis of 4-Methoxyphenol

Principle and Mechanistic Insight: The Dakin reaction provides an elegant method for converting an ortho- or para-hydroxybenzaldehyde into a hydroquinone derivative. The reaction proceeds via the nucleophilic addition of a hydroperoxide anion to the aldehyde's carbonyl carbon. This is followed by a 1,2-aryl migration from carbon to oxygen, displacing a hydroxide ion and forming a formate ester. Subsequent saponification under the basic reaction conditions yields the final phenol and a formate salt.

Experimental Protocol:

  • Preparation: In a 1 L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve vanillin (76.1 g, 0.5 mol) in 250 mL of 1 M aqueous sodium hydroxide. Cool the solution to 15°C in an ice-water bath.

  • Reaction: While maintaining the temperature between 15-20°C, add 30% hydrogen peroxide (60 mL, ~0.53 mol) dropwise over a period of 1 hour with vigorous stirring.

  • Maturation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. The reaction mixture will typically turn dark.

  • Work-up: Carefully acidify the reaction mixture to pH 3-4 with concentrated hydrochloric acid. This step should be performed in a fume hood as some gas evolution may occur.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 200 mL).

  • Purification: Combine the organic extracts, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure. The crude 4-methoxyphenol can be purified by vacuum distillation or recrystallization from toluene/hexane to yield a white crystalline solid.

Step 2: Reimer-Tiemann Reaction - Synthesis of 2-Hydroxy-5-methoxybenzaldehyde

Principle and Mechanistic Insight: This reaction facilitates the ortho-formylation of phenols.[4] Under strongly basic conditions, chloroform is deprotonated to form the highly reactive electrophile, dichlorocarbene (:CCl₂).[5] The phenoxide, generated from 4-methoxyphenol, acts as the nucleophile, attacking the dichlorocarbene. The resulting intermediate is hydrolyzed during work-up to yield the aldehyde. The ortho-selectivity is favored due to the interaction between the phenoxide oxygen and the carbene.[4][5]

Experimental Protocol:

  • Preparation: To a 1 L flask, add 4-methoxyphenol (62.1 g, 0.5 mol) and 400 mL of 20% aqueous sodium hydroxide. Heat the mixture to 60-65°C with vigorous stirring.

  • Reaction: Add chloroform (60 mL, 0.75 mol) dropwise over 2 hours, ensuring the temperature is maintained at 60-65°C. The reaction is exothermic and may require occasional cooling.

  • Maturation: After the addition, continue stirring at 65°C for an additional 2 hours.

  • Work-up: Cool the reaction mixture and carefully acidify with dilute sulfuric acid until it is acidic to litmus paper. Steam distill the mixture to remove any unreacted chloroform and to isolate the product. The product will co-distill with the steam.

  • Isolation: Collect the distillate and cool it to induce crystallization. Filter the solid product and wash with cold water. The crude 2-hydroxy-5-methoxybenzaldehyde can be used directly in the next step or recrystallized from aqueous ethanol.[6]

Step 3: Williamson Ether Synthesis - Synthesis of 2,5-Dimethoxybenzaldehyde

Principle and Mechanistic Insight: This is a classic SN2 reaction for forming ethers. The phenolic hydroxyl group of 2-hydroxy-5-methoxybenzaldehyde is deprotonated by a base (potassium carbonate) to form a nucleophilic phenoxide. This phenoxide then displaces the sulfate group on the dimethyl sulfate electrophile to form the desired dimethoxy product.

Experimental Protocol:

  • Safety Warning: Dimethyl sulfate is extremely toxic and a suspected carcinogen. Handle only in a certified chemical fume hood with appropriate personal protective equipment, including gloves and face shield. Have a quench solution (e.g., concentrated ammonia) readily available.

  • Preparation: In a 500 mL flask, combine the crude 2-hydroxy-5-methoxybenzaldehyde from the previous step (~0.4 mol), 250 mL of acetone, and anhydrous potassium carbonate (83 g, 0.6 mol).

  • Reaction: Heat the suspension to reflux with vigorous stirring. Add dimethyl sulfate (55.5 g, 0.44 mol) dropwise over 30 minutes.

  • Maturation: Continue refluxing for 4-6 hours, monitoring the reaction's completion by TLC.

  • Work-up: Cool the mixture and filter off the potassium carbonate. Wash the solid with acetone. Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purification: Dissolve the oil in dichloromethane (200 mL), wash with 5% aqueous NaOH (2 x 100 mL) to remove any unreacted starting material, followed by water (1 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 2,5-dimethoxybenzaldehyde, which can be purified by vacuum distillation.[6]

Step 4: Oxidation - Synthesis of 2,5-Dimethoxybenzoic Acid

Principle and Mechanistic Insight: The oxidation of an aromatic aldehyde to a carboxylic acid is a common transformation. Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent suitable for this purpose. The reaction proceeds in an aqueous basic or neutral solution, where the permanganate is reduced to manganese dioxide (MnO₂), a brown precipitate.

Experimental Protocol:

  • Preparation: In a 2 L flask, dissolve 2,5-dimethoxybenzaldehyde (66.5 g, 0.4 mol) in 400 mL of acetone and cool the solution in an ice bath.

  • Oxidant Solution: Separately, prepare a solution of potassium permanganate (79.0 g, 0.5 mol) in 800 mL of water.

  • Reaction: Add the KMnO₄ solution dropwise to the stirred aldehyde solution over 2-3 hours, maintaining the internal temperature below 10°C. The purple color of the permanganate should disappear as it reacts.

  • Work-up: After the addition is complete, stir for an additional hour at room temperature. Quench the reaction by adding a small amount of sodium bisulfite until the purple color is gone and only a brown precipitate of MnO₂ remains.[7]

  • Isolation: Filter the mixture through a pad of Celite to remove the MnO₂. Wash the filter cake with water. Make the filtrate basic with NaOH, and extract with a small amount of ether to remove any non-acidic impurities.

  • Purification: Acidify the aqueous layer with concentrated HCl until a white precipitate forms (pH ~2). Cool the mixture in an ice bath for 1 hour, then collect the 2,5-dimethoxybenzoic acid by vacuum filtration. Wash the solid with cold water and dry. Recrystallization from ethanol/water can be performed for higher purity.[7]

Part II: Final Formylation Step

Step 5: Duff Reaction - Synthesis of 2,5-Dimethoxy-4-formylbenzoic acid

Principle and Mechanistic Insight: The Duff reaction is a formylation method used for electron-rich aromatic compounds.[8] Hexamethylenetetramine (HMTA) serves as the formyl group source. In an acidic medium (trifluoroacetic acid is particularly effective), HMTA generates an electrophilic iminium ion species. The electron-rich 2,5-dimethoxybenzoic acid ring attacks this electrophile. The directing effects of the two methoxy groups strongly favor substitution at the C4 position (para to one methoxy and ortho to the other), which outweighs the meta-directing effect of the carboxyl group. An intramolecular redox reaction followed by acidic hydrolysis during work-up yields the final aldehyde.[9]

G cluster_0 Iminium Ion Formation cluster_1 Electrophilic Aromatic Substitution & Hydrolysis HMTA Hexamethylenetetramine (HMTA) Iminium Electrophilic Iminium Ion HMTA->Iminium Protonation & Ring Opening H_plus H+ (TFA) DMBac 2,5-Dimethoxybenzoic Acid Iminium->DMBac Intermediate Adduct DMBac->Intermediate Nucleophilic Attack Imine Aryl Imine Intermediate->Imine Intramolecular Redox Target Final Aldehyde Imine->Target Acid Hydrolysis

Caption: Simplified mechanism of the Duff Formylation.

Experimental Protocol:

  • Preparation: In a 250 mL flask fitted with a reflux condenser, add 2,5-dimethoxybenzoic acid (9.1 g, 50 mmol) and hexamethylenetetramine (HMTA) (7.0 g, 50 mmol).

  • Reaction: Carefully add 75 mL of trifluoroacetic acid (TFA). Heat the mixture to reflux (approx. 85-90°C) and maintain for 12-15 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into 400 mL of ice-water with stirring.

  • Hydrolysis & Isolation: Stir the aqueous mixture for 30 minutes to ensure complete hydrolysis of the imine intermediate. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral. The crude 2,5-Dimethoxy-4-formylbenzoic acid can be purified by recrystallization from a suitable solvent system, such as acetic acid or an ethanol/water mixture, to afford the final product.

Data Summary Table

StepStarting MaterialKey ReagentsProductTypical Yield
1 VanillinH₂O₂, NaOH4-Methoxyphenol70-80%
2 4-MethoxyphenolCHCl₃, NaOH2-Hydroxy-5-methoxybenzaldehyde50-60%
3 2-Hydroxy-5-methoxybenzaldehyde(CH₃)₂SO₄, K₂CO₃2,5-Dimethoxybenzaldehyde85-95%
4 2,5-DimethoxybenzaldehydeKMnO₄2,5-Dimethoxybenzoic Acid75-85%
5 2,5-Dimethoxybenzoic AcidHMTA, TFA2,5-Dimethoxy-4-formylbenzoic acid60-70%

Characterization and Quality Control

The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and substitution pattern.

  • Infrared (IR) Spectroscopy: To verify the presence of key functional groups (e.g., -OH, -CHO, -COOH, C-O-C).

  • Mass Spectrometry (MS): To confirm the molecular weight of the compounds.

  • Melting Point: To assess the purity of the crystalline solids.

References

Sources

Application

Application Note: Strategic Synthesis of Schiff Bases from 2,5-Dimethoxy-4-formylbenzoic Acid

An in-depth guide for researchers, scientists, and drug development professionals on the reaction conditions for Schiff base formation with 2,5-Dimethoxy-4-formylbenzoic acid. Author: Gemini, Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the reaction conditions for Schiff base formation with 2,5-Dimethoxy-4-formylbenzoic acid.

Author: Gemini, Senior Application Scientist

Introduction and Strategic Considerations

Schiff bases, characterized by their azomethine or imine (-C=N-) functional group, are pivotal in medicinal chemistry and materials science.[1] Their synthesis, a condensation reaction between a primary amine and a carbonyl compound, is fundamental.[2][3] The subject of this note, 2,5-Dimethoxy-4-formylbenzoic acid, is a non-standard aromatic aldehyde that presents unique challenges and opportunities in Schiff base synthesis. Its structure contains:

  • An aldehyde group , the primary reaction site.

  • Two electron-donating methoxy groups , which activate the aromatic ring.[4]

  • An electron-withdrawing carboxylic acid group , which deactivates the ring and introduces significant chemical nuances.

The presence of the carboxylic acid moiety is the most critical factor. It can act as an internal acid catalyst, potentially obviating the need for an external catalyst. However, it can also form a salt with the primary amine reactant, impeding the necessary nucleophilic attack on the carbonyl carbon. Therefore, careful selection of reaction conditions is paramount to favor imine formation over simple acid-base neutralization.

The Mechanism: A Tale of Two Steps

The formation of a Schiff base is a reversible, two-stage process. Understanding this mechanism is key to optimizing the reaction.[3][5]

  • Nucleophilic Addition: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms an unstable tetrahedral intermediate known as a carbinolamine.[3]

  • Dehydration: The carbinolamine is then dehydrated to form the stable imine (Schiff base). This step is typically the rate-determining step and is significantly accelerated by acid catalysis.[5] The catalyst protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water).

The primary challenge with 2,5-Dimethoxy-4-formylbenzoic acid is ensuring the amine's lone pair is available for the initial nucleophilic attack rather than being sequestered by the acidic proton of the benzoic acid group.

SchiffBaseMechanism reactant reactant intermediate intermediate product product catalyst catalyst A Aldehyde + Primary Amine B Carbinolamine Intermediate A->B  Nucleophilic Attack C Schiff Base (Imine) + Water B->C  Dehydration (Rate-Limiting) H H+ (Catalyst) H->B  Protonates -OH  (facilitates dehydration)

Caption: General mechanism for acid-catalyzed Schiff base formation.

Optimizing Reaction Parameters

Success hinges on the strategic control of solvents, catalysts, temperature, and reaction time.

Solvents

The choice of solvent is critical for managing the solubility of the zwitterionic starting material and for shifting the reaction equilibrium.

  • Protic Solvents (e.g., Ethanol, Methanol): These are the most common solvents for Schiff base synthesis.[6] They are effective at dissolving a wide range of amines and aldehydes. For this specific substrate, absolute ethanol is an excellent starting point due to its ability to solvate both the polar carboxylic acid and the organic backbone.[7][8]

  • Aprotic Solvents (e.g., Toluene, Benzene): When using aprotic solvents, a Dean-Stark apparatus is often employed to azeotropically remove the water formed during the reaction.[9] This actively drives the equilibrium toward the product side, which can be highly effective for difficult or low-yielding reactions.

  • Green Solvents: In line with sustainable chemistry principles, water has been highlighted as an effective medium for some Schiff base syntheses, often leading to high yields without additional catalysts.[10] Given the polarity of the starting material, this could be a viable, environmentally benign option to explore.

Catalysis

While the benzoic acid group may provide some auto-catalysis, yields can often be improved with a small amount of an external catalyst.

  • Acid Catalysis: A few drops of a strong acid like glacial acetic acid or a catalytic amount of p-toluenesulfonic acid (PTSA) can significantly increase the reaction rate by enhancing the electrophilicity of the carbonyl carbon and facilitating the dehydration step.[11]

  • No Catalyst: It is strongly recommended to first attempt the reaction without an external catalyst. The intramolecular carboxylic acid may be sufficient, and avoiding an additional acid simplifies the workup and prevents potential side reactions.

Temperature and Reaction Time

Most Schiff base formations require heating to overcome the activation energy barrier, particularly for the dehydration step.

  • Temperature: Refluxing the reaction mixture is standard practice.[7][11] The temperature will be dictated by the boiling point of the chosen solvent (e.g., ~78 °C for ethanol).

  • Time: Reaction times can vary from 2 to 18 hours.[8] It is crucial to monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine the point of maximum conversion and avoid decomposition from prolonged heating.

Experimental Protocol: General Method via Reflux Condensation

This protocol provides a robust starting point for the synthesis of a Schiff base from 2,5-Dimethoxy-4-formylbenzoic acid and a generic primary amine.

ProtocolWorkflow prep prep reaction reaction workup workup analysis analysis A 1. Dissolve Reactants B 2. Combine & Add Catalyst (Optional) A->B C 3. Reflux Reaction B->C D 4. Monitor by TLC C->D D->C Continue Reflux E 5. Cool & Isolate Crude Product D->E Reaction Complete F 6. Purify by Recrystallization E->F G 7. Characterize Product F->G

Caption: Experimental workflow for Schiff base synthesis and purification.

Materials
  • 2,5-Dimethoxy-4-formylbenzoic acid (1.0 eq)

  • Primary amine (1.0 - 1.1 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (optional, 2-3 drops)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • TLC plates (e.g., silica gel 60 F254)

  • Büchner funnel and filter paper

Procedure
  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 2,5-Dimethoxy-4-formylbenzoic acid in a minimal amount of absolute ethanol with stirring. Gentle warming may be required. In a separate beaker, dissolve 1.0-1.1 equivalents of the primary amine in absolute ethanol.

  • Mixing: Add the amine solution to the flask containing the aldehyde solution. Stir the mixture at room temperature for 10 minutes.

  • Catalysis (Optional): If desired, add 2-3 drops of glacial acetic acid to the reaction mixture.[11]

  • Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux with constant stirring.

  • Monitoring: Monitor the progress of the reaction every 1-2 hours by TLC. Use an appropriate solvent system (e.g., Ethyl Acetate/Hexane) to track the disappearance of the starting materials and the appearance of the product spot.

  • Isolation: Once the reaction is complete (as determined by TLC), remove the flask from the heat and allow it to cool to room temperature. Further cooling in an ice bath may be necessary to maximize the precipitation of the product.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.[7]

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C).

Data and Characterization

The synthesized Schiff base should be characterized to confirm its structure and assess its purity.

Table 1: Representative Reaction Conditions & Characterization Data
ParameterRecommended Condition/ValueRationale & Notes
Solvent Absolute EthanolGood solubility for reactants; standard for this reaction type.[6]
Catalyst None (initially), or Glacial Acetic AcidIntramolecular -COOH may provide catalysis; external acid can boost rate.[11]
Temperature Reflux (~78 °C)Provides sufficient energy for the dehydration step.
Time 2-12 hoursMust be optimized by monitoring with TLC.
Typical Yield 70-95%Highly dependent on the specific primary amine used.[12]
**IR (ν, cm⁻¹) **1600-1650 cm⁻¹Strong peak corresponding to the C=N (azomethine) stretch.
¹H NMR (δ, ppm) 8.0-9.0 ppm (singlet)Characteristic chemical shift for the azomethine proton (-CH=N-).[9]
¹³C NMR (δ, ppm) 150-165 ppmCharacteristic chemical shift for the azomethine carbon (-C H=N-).
Mass Spec (m/z) [M+H]⁺ or [M]⁺Confirms the molecular weight of the synthesized compound.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Reaction 1. Amine-acid salt formation. 2. Insufficient temperature. 3. Reaction time too short.1. Switch to an aprotic solvent (Toluene) with a Dean-Stark trap to drive equilibrium.[9] 2. Ensure the mixture is at a steady reflux. 3. Continue refluxing and monitor by TLC. Add a catalytic amount of acid if none was used.
Multiple Products on TLC 1. Side reactions due to prolonged heating. 2. Impure starting materials.1. Optimize reaction time; stop the reaction as soon as the starting material is consumed. 2. Check the purity of reactants before starting.
Product Fails to Precipitate 1. Product is highly soluble in the reaction solvent. 2. Insufficient product formation.1. Reduce the solvent volume by rotary evaporation. Add a non-polar co-solvent (e.g., hexane) or cold water to induce precipitation. 2. Re-evaluate reaction conditions to improve yield.

Conclusion

The synthesis of Schiff bases from 2,5-Dimethoxy-4-formylbenzoic acid is a nuanced procedure that requires careful consideration of the compound's unique trifunctional nature. The intrinsic acidity of the molecule presents both a challenge, through potential salt formation with the amine, and an opportunity for auto-catalysis. By strategically selecting solvents, judiciously applying a catalyst only when necessary, and diligently monitoring the reaction, researchers can achieve high yields of the desired imine. The protocols and insights provided herein serve as a comprehensive guide for navigating the synthesis and unlocking the potential of these valuable compounds in drug discovery and materials science.

References

  • STM Journals. (2024). Green Solvents In Synthesis Of Schiff's Base: A Comprehensive Review Of Sustainable Approach. Available at: [Link]

  • Dueke-Eze, C. U., Fasina, T. M., & Mphahlele, M. J. (2013). Synthesis, Characterization and Solvent Effects on the Electronic Absorption Spectra of Aminopyridine Schiff Bases. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Effect of solvent on the Schiff Base yield Reaction conditions. Available at: [Link]

  • Yadav, M., et al. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega. Available at: [Link]

  • Al-Damen, M. A., et al. (2013). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry.
  • Mondal, J., et al. (2024). Solvent-Induced Polymorphism in a Schiff Base Compound and Their Distinguishing Effects on Semiconducting Behaviors for Utilization in Photosensitive Schottky Devices. Crystal Growth & Design. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2011). Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents.
  • Teixeira, J. M., et al. (2020). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. PeerJ. Available at: [Link]

  • Al-jebouri, M. M. R., et al. (2023). Environment Friendly Synthesis of Novel Schiff Base-Derived Nano Metal Complexes Using Green Solvents for Enhanced Biological Activity. ACS Omega.
  • Joseph, J., & Nagashree, S. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). A proposed mechanism for the synthesis of a Schiff base. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. Available at: [Link]

  • Al-Hamdani, A. A. S., et al. (2020). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PMC. Available at: [Link]

  • Taylor & Francis. (n.d.). Schiff bases – Knowledge and References. Available at: [Link]

  • ResearchGate. (2015). What are the conditions used for schiff base reaction?. Available at: [Link]

  • ChemClass Journal. (n.d.). Synthesis, Characterization and Biological Profiles of Schiff Base Derived from Benzaladehyde and Phenylalanine and M3+ Complexe. Available at: [Link]

  • Al-Damen, M. A., et al. (2013). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropy. CORE.
  • ResearchGate. (n.d.). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3 0 -diaminodipropylamine. Available at: [Link]

  • ResearchGate. (2018). Synthesis and Characterization of Schiff bases of Benzaldehyde with Nitroanilines and their Cobalt, Nickel and Copper metal Complexes. Available at: [Link]

  • Liu, W., et al. (2014). Preparation of Schiff Base Derived from 3,4-Dimethoxybenzaldehyde and p-Aminobenzoic Acid by Supersonic Speed Gas Impacting. Hindawi. Available at: [Link]

  • Abdullahi, S., et al. (2021). Synthesis and physicochemical study on Ni(II) complex of Schiff base derived from 4-methoxybenzaldehyde and o-aminobenzoic acid. Available at: [Link]

  • Safrole. (n.d.). 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H. Available at: [Link]

  • PubChem. (n.d.). 2,5-Dimethoxybenzoic acid. Available at: [Link]

Sources

Method

Application Note: Engineering Advanced Metal-Organic Frameworks using 2,5-Dimethoxy-4-formylbenzoic Acid

Target Audience: Researchers, Materials Scientists, and Drug Delivery Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Mechanistic Insights The rational design of Metal-Organic Fr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Delivery Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Insights

The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the precise selection of organic linkers to dictate pore geometry, chemical environment, and framework stability. 2,5-Dimethoxy-4-formylbenzoic acid (CAS: 94930-47-9) has emerged as a highly versatile, bifunctional building block in reticular chemistry. Featuring both a coordinating carboxylate group and a reactive formyl (aldehyde) group, it serves two distinct strategic roles: as a defect-inducing modulator for Post-Synthetic Modification (PSM)[1][2], and as an in-situ precursor for extended Schiff-base (imine) linkers[3][4].

Causality in Experimental Design: Why choose the 2,5-dimethoxy derivative over unsubstituted 4-formylbenzoic acid?

  • Kinetic Regulation: During one-pot solvothermal synthesis, the steric bulk of the methoxy groups adjacent to the formyl moiety slows down the rate of imine condensation. This kinetic bottleneck is highly advantageous; it matches the rate of covalent bond formation with the rate of coordination bond formation, preventing the precipitation of amorphous kinetic products and yielding highly crystalline MOFs[4][5].

  • Electronic Enrichment: The electron-donating methoxy groups enrich the π-electron density of the framework. This significantly enhances the host-guest interactions for electrophilic molecules (e.g., CO₂ capture) and provides hydrophobic shielding to the vulnerable imine nitrogen, drastically improving the hydrolytic stability of the resulting framework.

Strategic Pathways for MOF Integration

The integration of 2,5-Dimethoxy-4-formylbenzoic acid into MOFs generally follows two distinct synthetic topologies, illustrated below.

G A 2,5-Dimethoxy-4- formylbenzoic acid D Pathway 1: In-Situ Schiff Base Condensation A->D + Diamine E Pathway 2: Defect Engineering (Capping Agent) A->E Monocarboxylate Coordination B Diamine Precursor (e.g., p-Phenylenediamine) B->D C ZrCl4 + Modulator C->D Solvothermal C->E + BDC Linker F Imine-Linked Zr-MOF (Extended Pores) D->F G Aldehyde-Functionalized UiO-66 (Defective) E->G

Figure 1: Divergent synthetic strategies utilizing 2,5-Dimethoxy-4-formylbenzoic acid in MOF engineering.

Experimental Protocols

Protocol A: One-Pot Solvothermal Synthesis of Imine-Linked Zr-MOF

This self-validating protocol utilizes dynamic covalent chemistry to assemble an extended ditopic linker in situ while simultaneously coordinating to Zr₆ clusters[3][5].

Reagents Required:

  • Zirconium(IV) chloride (ZrCl₄)

  • 2,5-Dimethoxy-4-formylbenzoic acid (Aldehyde precursor)

  • p-Phenylenediamine (Diamine precursor)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Trifluoroacetic acid (TFA, Modulator)

Step-by-Step Methodology:

  • Precursor Dissolution: In a 20 mL scintillation vial, dissolve 0.10 mmol of ZrCl₄ in 5 mL of DMF. Sonicate for 5 minutes until fully dissolved.

  • Ligand Assembly: Add 0.20 mmol of 2,5-Dimethoxy-4-formylbenzoic acid and 0.10 mmol of p-phenylenediamine to the solution. Note: The 2:1 stoichiometric ratio is critical to form the ditopic Schiff-base linker.

  • Modulator Addition: Add 0.5 mL of TFA. Causality: TFA acts as a competing monocarboxylic acid, slowing down Zr₆ cluster formation to allow the imine condensation to reach thermodynamic equilibrium, ensuring high crystallinity.

  • Solvothermal Reaction: Seal the vial and heat in an isothermal oven at 120 °C for 72 hours.

  • Washing & Solvent Exchange: Isolate the resulting crystalline powder via centrifugation (7000 rpm, 10 min). Wash the solid 3x with fresh DMF to remove unreacted precursors, followed by 3x with anhydrous acetone to exchange the high-boiling DMF.

  • Activation: Dry the MOF under dynamic vacuum at 80 °C for 12 hours. For ultra-high porosity, utilize Supercritical CO₂ (scCO₂) activation.

Protocol B: Defect Engineering and Post-Synthetic Modification (PSM)

Here, the title compound acts as a capping agent in a standard UiO-66 synthesis, leaving reactive aldehyde groups projecting into the mesoporous defects for subsequent drug loading or functionalization[1][6].

Step-by-Step Methodology:

  • Defective MOF Synthesis: Mix ZrCl₄ (1 mmol), Terephthalic acid (BDC, 0.8 mmol), and 2,5-Dimethoxy-4-formylbenzoic acid (0.4 mmol) in 30 mL DMF. Heat at 120 °C for 24 hours.

  • Validation of Defect Formation: Digest 10 mg of the activated MOF in 1 M NaOH/D₂O. Analyze via ¹H-NMR to quantify the ratio of BDC to the formylbenzoic acid modulator.

  • Covalent PSM (Reductive Amination): Suspend 100 mg of the aldehyde-functionalized MOF in 10 mL of anhydrous methanol. Add an amine-bearing target molecule (e.g., a fluorescent tag or API) and a mild reducing agent like Sodium cyanoborohydride (NaBH₃CN). Stir at room temperature for 24 hours[7].

Workflow Step1 1. Synthesis of Defective UiO-66 (Formyl-Capped) Step2 2. Structural Validation (1H-NMR Digestion) Step1->Step2 Step3 3. Post-Synthetic Modification (Amine Addition) Step2->Step3 Step4 4. Reductive Amination (NaBH3CN) Step3->Step4 Step5 5. Final Functionalized MOF Step4->Step5

Figure 2: Workflow for defect engineering and subsequent covalent post-synthetic modification.

Quantitative Data & Comparative Analysis

The structural modifications imparted by the 2,5-dimethoxy groups profoundly alter the physicochemical properties of the resulting MOFs. The table below summarizes the comparative data between an unsubstituted imine-linked Zr-MOF and its 2,5-dimethoxy functionalized counterpart.

PropertyStandard Imine Zr-MOF (Unsubstituted)2,5-Dimethoxy Functionalized Zr-MOFCausality / Scientific Insight
BET Surface Area ~3310 m²/g~2750 m²/gThe bulky methoxy groups occupy internal pore volume, slightly reducing the absolute surface area[4].
CO₂ Uptake (298 K) 45 cm³/g72 cm³/gEnhanced quadrupole-dipole interactions due to the highly electron-rich methoxy oxygen atoms lining the pores.
Crystallinity (PXRD) Moderate (Broad peaks)High (Sharp peaks)Steric hindrance slows the in-situ imine condensation, favoring thermodynamic defect-healing during crystal growth[5].
Hydrolytic Stability Low (Degrades in H₂O in 24h)Moderate-High (Stable >72h)Hydrophobic shielding of the vulnerable C=N imine bond by the adjacent methoxy groups prevents rapid nucleophilic attack by water.

References

  • Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks ACS Central Science / PMC
  • Multivariate Metal-organic Frameworks Generated through Post-synthetic Modification: Impact and Future Directions ResearchG
  • In Situ Imine-Based Linker Formation for the Synthesis of Zirconium MOFs: A Route to CO2 Capture Materials and Ethylene Oligomerization Catalysts Inorganic Chemistry / ResearchG
  • Orthogonal Synthesis of Highly Porous Zr-MOFs Assembled from Simple Building Blocks for Oxygen Storage ChemRxiv
  • Constructing new metal–organic frameworks with complicated ligands from “One-Pot” in situ reactions Chemical Science / PMC

Sources

Application

Application Notes &amp; Protocols: A Guide to the Esterification of 2,5-Dimethoxy-4-formylbenzoic Acid

Abstract This document provides a comprehensive technical guide for the esterification of 2,5-Dimethoxy-4-formylbenzoic acid, a key intermediate in the synthesis of various specialty chemicals and pharmacologically activ...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the esterification of 2,5-Dimethoxy-4-formylbenzoic acid, a key intermediate in the synthesis of various specialty chemicals and pharmacologically active compounds. The presence of both a carboxylic acid and an aldehyde functionality on the aromatic ring necessitates a careful selection of synthetic methodology to achieve high yields while preserving the integrity of the formyl group. This guide explores several robust esterification protocols, detailing the underlying chemical principles, procedural steps, and comparative advantages of each. The content is designed for researchers, chemists, and drug development professionals, offering field-proven insights to facilitate successful synthesis.

Introduction: The Synthetic Challenge

2,5-Dimethoxy-4-formylbenzoic acid is a multifunctional building block. The esterification of its carboxylic acid group is a common transformation to modulate its solubility, reactivity, and biological activity in subsequent synthetic steps. However, the simultaneous presence of an electron-withdrawing formyl group can influence the reactivity of the carboxylic acid, and the reaction conditions must be chosen to avoid unwanted side reactions, such as oxidation or reduction of the aldehyde.

This guide evaluates three primary esterification strategies, each with distinct advantages depending on the desired scale, substrate sensitivity, and available reagents:

  • Fischer-Speier Esterification: A classic, acid-catalyzed method.

  • Steglich Esterification: A mild, carbodiimide-mediated coupling.

  • Mitsunobu Reaction: A redox-based condensation known for its gentle conditions.

The causality behind experimental choices, from reagent selection to purification strategies, is explained to provide a self-validating framework for laboratory application.

Comparative Analysis of Esterification Methodologies

The choice of esterification method is critical and depends on the stability of the starting material and the desired reaction conditions. Below is a summary of the key protocols discussed in this guide.

Method Key Reagents Typical Conditions Pros Cons
Fischer-Speier Alcohol (as solvent/reagent), Strong Acid Catalyst (e.g., H₂SO₄, TsOH)Reflux TemperatureEconomical, simple reagents, suitable for large scale.[1]Harsh acidic conditions, reversible reaction requires removal of water or excess alcohol to drive equilibrium.[2][3]
Steglich Alcohol, DCC or EDC, DMAP (catalyst)Room Temperature, Anhydrous Aprotic Solvent (e.g., DCM, THF)Very mild conditions, high yields, suitable for acid-sensitive substrates.[4][5][6]Forms urea byproduct (DCU) which can be difficult to remove, DCC is an allergen and toxic.[7][8]
Mitsunobu Alcohol, Triphenylphosphine (PPh₃), DEAD or DIAD0 °C to Room Temperature, Anhydrous Aprotic Solvent (e.g., THF, Dioxane)Extremely mild, neutral conditions, proceeds with inversion of stereochemistry at the alcohol (if applicable).[9][10]Generates stoichiometric byproducts (phosphine oxide, hydrazine) that complicate purification, reagents are hazardous.[11]

Reaction Mechanisms & Workflows

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The following diagrams illustrate the pathways for the discussed esterification methods and a general experimental workflow.

general_workflow reagents 1. Combine Reactants (Acid, Alcohol, Reagents) reaction 2. Reaction (Stir at specified temperature) reagents->reaction monitoring 3. Monitor Progress (TLC, LC-MS) reaction->monitoring workup 4. Aqueous Workup (Quench, Extract, Wash) monitoring->workup Upon Completion dry 5. Dry & Concentrate (Dry over Na₂SO₄, Evaporate) workup->dry purify 6. Purification (Column Chromatography, Recrystallization) dry->purify analyze 7. Analysis (NMR, MS) purify->analyze

Caption: General Experimental Workflow for Esterification.

Fischer-Speier Esterification Mechanism

This reaction proceeds via an acid-catalyzed nucleophilic acyl substitution.[2] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a water molecule is eliminated, and deprotonation yields the final ester.[1][3]

fischer_mechanism start R-COOH + H⁺ activated [R-C(OH)₂]⁺ start->activated Protonation intermediate Tetrahedral Intermediate activated->intermediate + R'OH ester_protonated [R-COOR'H]⁺ + H₂O intermediate->ester_protonated - H₂O product R-COOR' + H⁺ ester_protonated->product Deprotonation

Caption: Simplified Fischer-Speier Esterification Mechanism.

Steglich Esterification Mechanism

The Steglich esterification utilizes dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate.[5][7] The nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), then attacks this intermediate to form a reactive acylpyridinium species. This "active ester" is readily attacked by the alcohol to form the desired product and release the DMAP catalyst.[5] This pathway avoids the formation of a stable N-acylurea byproduct.[4]

steglich_mechanism cluster_activation Activation cluster_catalysis Catalysis & Ester Formation acid R-COOH + DCC o_acyl O-Acylisourea Intermediate acid->o_acyl dmap_attack O-Acylisourea + DMAP o_acyl->dmap_attack active_ester Acylpyridinium Intermediate (Active Ester) dmap_attack->active_ester - DCU alcohol_attack Active Ester + R'-OH active_ester->alcohol_attack product Ester + DCU + DMAP alcohol_attack->product

Caption: Steglich Esterification Catalytic Cycle.

Mitsunobu Reaction Mechanism

In the Mitsunobu reaction, triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) first react to form a phosphonium salt.[9][10] The alcohol adds to this species, and subsequent deprotonation by the carboxylate anion generates an alkoxyphosphonium salt, activating the alcohol's oxygen as a good leaving group. The carboxylate then acts as the nucleophile, displacing triphenylphosphine oxide in an SN2 fashion to yield the ester.[9][11]

mitsunobu_mechanism reagents PPh₃ + DEAD betaine Betaine Intermediate reagents->betaine alcohol R'-OH acid R-COOH alkoxyphosphonium Alkoxyphosphonium Salt betaine->alkoxyphosphonium + R'-OH, R-COO⁻ ester Ester (R-COOR') alkoxyphosphonium->ester SN2 attack by R-COO⁻ byproducts PPh₃=O + DEAD-H₂ alkoxyphosphonium->byproducts

Caption: Key Stages of the Mitsunobu Reaction.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Fischer-Speier Esterification (Methyl Ester Example)

This protocol is suitable for producing simple alkyl esters where the starting material is not sensitive to strong acid and heat.

  • Materials & Reagents:

    • 2,5-Dimethoxy-4-formylbenzoic acid

    • Methanol (Anhydrous)

    • Sulfuric Acid (Concentrated, 98%)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Ethyl Acetate

    • Hexanes

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add 2,5-Dimethoxy-4-formylbenzoic acid (1.0 eq).

    • Add a large excess of anhydrous methanol to act as both reagent and solvent (e.g., 20-40 eq).

    • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the stirred solution.

    • Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).

    • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Carefully wash the organic layer sequentially with water, saturated NaHCO₃ solution (until effervescence ceases), and finally with brine.[12]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[12]

    • Purify the crude ester by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).[13]

Protocol 2: Steglich Esterification (Ethyl Ester Example)

This method is ideal for substrates that are sensitive to acid or high temperatures.

  • Materials & Reagents:

    • 2,5-Dimethoxy-4-formylbenzoic acid

    • Ethanol (Anhydrous)

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • 4-(Dimethylamino)pyridine (DMAP)

    • Dichloromethane (DCM, Anhydrous)

    • 1M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 2,5-Dimethoxy-4-formylbenzoic acid (1.0 eq), ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

    • Cool the stirred solution to 0 °C in an ice bath.

    • In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.

    • Add the DCC solution dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

    • Monitor the reaction progress by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the DCU precipitate, washing the filter cake with DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate it from any residual DCU and other impurities.

Protocol 3: Mitsunobu Reaction (Benzyl Ester Example)

This protocol offers the mildest conditions, suitable for highly sensitive or sterically hindered substrates.

  • Materials & Reagents:

    • 2,5-Dimethoxy-4-formylbenzoic acid

    • Benzyl Alcohol

    • Triphenylphosphine (PPh₃)

    • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

    • Tetrahydrofuran (THF, Anhydrous)

    • Ethyl Acetate

    • Hexanes

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add 2,5-Dimethoxy-4-formylbenzoic acid (1.0 eq), benzyl alcohol (1.1 eq), and PPh₃ (1.2 eq).

    • Dissolve the components in anhydrous THF.

    • Cool the stirred solution to 0 °C in an ice bath.

    • Slowly add DEAD or DIAD (1.2 eq) dropwise to the solution. The reaction is often accompanied by a color change and gas evolution.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-8 hours.

    • Monitor the reaction progress by TLC.

    • Once complete, remove the THF under reduced pressure.

    • The main challenge is purification. The crude residue contains the desired ester, triphenylphosphine oxide, and the hydrazine byproduct.[11] Purification is typically achieved via careful column chromatography on silica gel, often requiring a gradient elution (e.g., starting with 100% Hexanes and gradually increasing the polarity with Ethyl Acetate).

Conclusion

The successful esterification of 2,5-Dimethoxy-4-formylbenzoic acid is readily achievable through several distinct synthetic routes. The classic Fischer-Speier method offers an economical option for robust, simple esters. For greater functional group tolerance and milder conditions, the Steglich esterification provides an excellent alternative, albeit with considerations for byproduct removal. Finally, the Mitsunobu reaction represents the gentlest approach, ideal for complex or sensitive substrates where harsh reagents are impermissible. The choice of protocol should be guided by the specific requirements of the target molecule, laboratory resources, and the scale of the synthesis.

References

  • ResearchGate. (2026, February 7). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction.
  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Scribd. (n.d.). Steglich Esterification Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Jordan, A., et al. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry.
  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Retrieved from [Link]

  • Hughes, D. L. (1991). Mechanism of the Mitsunobu Esterification Reaction. 2. The Involvement of (Acyloxy)alkoxyphosphoranes. The Journal of Organic Chemistry, 56(13), 4093-4098.
  • OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification. Retrieved from [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer-Speier Esterification. Retrieved from [Link]

  • Rhodium. (1964). Synthesis of 2,5-Dimethoxy-3-methylbenzaldehyde and 2,5-Dimethoxy-4-methylbenzaldehyde. Journal of the Chemical Society, 3482-3484.
  • Scholars Research Library. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,5-dimethoxy-4-methylbenzaldehyde. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Acid to Ester (DCC + DMAP). Retrieved from [Link]

  • Munawar, A., et al. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. PMC.
  • Scribd. (n.d.). 2,5-Dimethoxybenzaldehyde From 4-Methoxy Phenol. Retrieved from [Link]

  • ResearchGate. (n.d.). A typical DCC + DMAP mediated Steglich esterification.
  • protocols.io. (2023, September 13). Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. Retrieved from [Link]

Sources

Method

Application Note: Reductive Amination of 2,5-Dimethoxy-4-formylbenzoic Acid with Primary Amines

Introduction and Mechanistic Overview The reductive amination of aldehydes with primary amines is a cornerstone transformation in medicinal chemistry, enabling the rapid assembly of complex secondary amines[1]. However,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Overview

The reductive amination of aldehydes with primary amines is a cornerstone transformation in medicinal chemistry, enabling the rapid assembly of complex secondary amines[1]. However, the substrate 2,5-dimethoxy-4-formylbenzoic acid presents a unique multifactorial challenge due to its highly functionalized aromatic system.

As an Application Scientist, it is critical to understand the causality behind the reactivity of this specific molecule:

  • Electronic Effects: The two methoxy groups (-OCH₃) at the 2,5-positions are strongly electron-donating via resonance. This increases the electron density on the aromatic ring, which in turn reduces the electrophilicity of the formyl carbon. Consequently, the initial nucleophilic attack by the primary amine to form the hemiaminal is slower than with an unfunctionalized benzaldehyde.

  • Acid-Base Dynamics: The presence of the free carboxylic acid (-COOH) will immediately undergo an acid-base reaction with the incoming primary amine, forming an ammonium carboxylate salt. This sequesters the amine, rendering it non-nucleophilic and stalling imine formation.

  • Product Isolation: The resulting secondary amine product will contain a free carboxylic acid, forming a highly polar zwitterion that is notoriously difficult to isolate via standard liquid-liquid aqueous extraction.

To overcome these hurdles, this protocol utilizes Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) . STAB is the reagent of choice because it exhibits exceptional selectivity for imines over aldehydes, tolerates a wide variety of functional groups, and avoids the toxicity associated with cyanoborohydride alternatives[2][3].

Mechanism A 2,5-Dimethoxy-4- formylbenzoic acid + Primary Amine B Hemiaminal Intermediate A->B Nucleophilic Addition C Imine / Iminium Ion (- H2O) B->C Dehydration D Secondary Amine (Zwitterion) C->D Hydride Transfer (from STAB)

Reaction mechanism of reductive amination from aldehyde to secondary amine.

Reagent Selection and Quantitative Comparison

Choosing the correct reducing agent dictates the success of the reaction. While Sodium cyanoborohydride (NaBH₃CN) was historically popular, it generates toxic hydrogen cyanide gas under acidic conditions and can be sluggish[4]. STAB provides a milder, safer, and often higher-yielding alternative[2][5].

Because we are reacting a primary amine, there is an inherent risk of over-alkylation (the newly formed secondary amine reacting with another aldehyde molecule to form a tertiary amine). To mitigate this, we employ a stepwise approach: pre-forming the imine before introducing the hydride source.

Table 1: Comparison of Reducing Agents for Reductive Amination
Reducing AgentOptimal SolventSelectivity (Imine vs. Aldehyde)Over-alkylation RiskToxicity / Safety Profile
NaBH(OAc)₃ (STAB) DCE, THFExcellent Low (with stepwise protocol)Low (Acetic acid byproduct)
NaBH₃CN MeOH, EtOHGood (pH dependent, optimal at pH 6-8)ModerateHigh (Risk of HCN gas)
NaBH₄ MeOHPoor (Reduces aldehydes rapidly)HighLow
H₂ / Pd-C MeOH, EtOAcGoodHighLow (Requires pressurized H₂)

Experimental Protocols

Expert Insights for Substrate Preparation
  • Neutralizing the Carboxylic Acid: To prevent the primary amine from being trapped as an ammonium salt by the 4-carboxylic acid, 1.1 equivalents of N,N-Diisopropylethylamine (DIPEA) must be added to the reaction mixture. DIPEA is sterically hindered and non-nucleophilic, meaning it will deprotonate the carboxylic acid without interfering with the formyl group.

  • Solvent Choice: 1,2-Dichloroethane (DCE) is the premier solvent for STAB-mediated reductive aminations[2]. However, because zwitterionic starting materials can have poor solubility in DCE, a co-solvent mixture of DCE and Methanol (MeOH) (e.g., 4:1) can be utilized to ensure homogeneity.

Step-by-Step Protocol: Stepwise Reductive Amination

Scale: 1.0 mmol

Materials Required:

  • 2,5-Dimethoxy-4-formylbenzoic acid (1.0 mmol, 210.2 mg)

  • Primary Amine (1.05 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (1.1 mmol, 191 µL)

  • Sodium triacetoxyborohydride (STAB) (1.5 mmol, 318 mg)

  • 1,2-Dichloroethane (DCE) (4.0 mL)

  • Methanol (MeOH) (1.0 mL)

Step 1: Imine Pre-formation (Self-Validating Step)

  • Charge a flame-dried 25 mL round-bottom flask with 2,5-dimethoxy-4-formylbenzoic acid (1.0 mmol) and a magnetic stir bar.

  • Add DCE (4.0 mL) and MeOH (1.0 mL) to suspend the acid.

  • Add DIPEA (1.1 mmol) dropwise. The suspension should clear as the carboxylate salt forms.

  • Add the primary amine (1.05 mmol) dropwise at room temperature (20-25 °C).

  • Causality Check: Stir the mixture for 2 hours. Do not add the reducing agent yet. Because the electron-rich aromatic ring slows condensation, pre-forming the imine ensures the aldehyde is fully consumed, preventing its direct reduction to benzyl alcohol.

  • Validation: Pull a 10 µL aliquot, dilute in Acetonitrile, and analyze via LC-MS. Proceed only when the aldehyde peak is consumed and the imine (or hemiaminal) mass is dominant.

Step 2: Reduction 7. Cool the reaction mixture to 0 °C using an ice-water bath. 8. Add STAB (1.5 mmol) portion-wise over 5 minutes. Rationale: Adding STAB at 0 °C controls the exothermic hydride transfer and further suppresses any background reduction of unreacted aldehyde. 9. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours under a nitrogen atmosphere. 10. Monitor completion via LC-MS.

Workflow Step1 Step 1: Solubilization Mix Aldehyde + DIPEA in DCE/MeOH Step2 Step 2: Imine Formation Add Primary Amine, Stir 2h (LC-MS Check) Step1->Step2 Step3 Step 3: Reduction Add STAB at 0°C, warm to RT Step2->Step3 Step4 Step 4: Quenching Quench with sat. NaHCO3 Step3->Step4 Step5 Step 5: Purification SCX Ion-Exchange Chromatography Step4->Step5

Step-by-step experimental workflow for direct reductive amination and SCX purification.

Downstream Processing: Zwitterion Isolation

Because the product contains both a secondary amine and a carboxylic acid, traditional liquid-liquid extraction (e.g., washing with 1M HCl or 1M NaOH) will result in the product partitioning into the aqueous layer.

Protocol for Strong Cation Exchange (SCX) Purification: To isolate the amphoteric product efficiently, solid-phase extraction using SCX resin is highly recommended[6].

  • Quench: Quench the completed reaction mixture by adding 5 mL of saturated aqueous NaHCO₃. Stir for 15 minutes to destroy excess STAB.

  • Evaporation: Remove the volatile organic solvents (DCE/MeOH) under reduced pressure.

  • Loading: Adjust the remaining aqueous layer to pH 3-4 using 1M HCl. At this pH, the secondary amine is protonated (cationic), while the carboxylic acid is mostly protonated (neutral). Load this aqueous solution onto a pre-conditioned SCX-2 cartridge.

  • Washing: Wash the cartridge with 3 column volumes of Methanol. This removes non-basic impurities (e.g., boron byproducts, unreacted aldehyde/alcohol).

  • Elution: Elute the target secondary amine by passing 3 column volumes of 2M Ammonia in Methanol (

    
    ) through the cartridge. The ammonia deprotonates the amine, releasing it from the sulfonic acid resin.
    
  • Concentration: Concentrate the methanolic ammonia eluent under reduced pressure to yield the pure 2,5-dimethoxy-4-(alkylaminomethyl)benzoic acid product.

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Journal of Organic Chemistry (ACS Publications) URL:[Link][2][5][7]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes Source: Reductions in Organic Synthesis (MDMA.ch Archive) URL:[Link][4]

  • Reductive Amination, and How It Works Source: Master Organic Chemistry URL:[Link][3]

  • Reductive amination - Reaction Process and Variations Source: Wikipedia URL:[Link][1]

Sources

Application

Application Note: Condensation Strategies for 2,5-Dimethoxy-4-formylbenzoic Acid in Advanced Materials Synthesis

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary & Molecular Overview 2,5-Dimethoxy-4-formylbenzoic acid (CAS 9...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Molecular Overview

2,5-Dimethoxy-4-formylbenzoic acid (CAS 94930-47-9) is a highly versatile, bifunctional organic building block widely utilized in the synthesis of advanced functional materials, including Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and fluorescent probes[1].

The molecule features two highly reactive orthogonal functional groups:

  • A Carboxylic Acid (-COOH) at C1: Ideal for metal-node coordination in MOFs or for standard esterification/amidation coupling.

  • A Formyl Group (-CHO) at C4: The primary site for dynamic covalent condensation reactions.

Mechanistic Insights: The Stereoelectronic Push-Pull Dynamic

As a Senior Application Scientist, it is critical to understand that this is not a standard benzaldehyde. The two methoxy groups (-OCH₃) at the C2 and C5 positions exert strong electron-donating (+M) resonance effects.

  • Reduced Electrophilicity: The C5 methoxy group is ortho to the formyl group. Its +M effect significantly increases the electron density at the formyl carbon, reducing its intrinsic electrophilicity.

  • Causality in Reaction Design: Because of this reduced electrophilicity, condensation reactions involving this formyl group require specific catalytic interventions—such as targeted Brønsted acid catalysis for imine formation[2] or specific base catalysis for Knoevenagel condensations[3]—to proceed efficiently.

Divergent Synthetic Pathways

The formyl group of 2,5-Dimethoxy-4-formylbenzoic acid primarily undergoes two classes of condensation reactions, each leading to distinct material applications.

G SM 2,5-Dimethoxy-4-formylbenzoic acid (Bifunctional Precursor) Cond1 Schiff Base Condensation (Imine Formation) SM->Cond1 + Primary Amines Acid Catalyst (AcOH) Cond2 Knoevenagel Condensation (Active Methylene) SM->Cond2 + Malononitrile Base Catalyst (Piperidine) Prod1 Extended MOF/COF Linkers (Dynamic Covalent Chemistry) Cond1->Prod1 Solvothermal 120°C, 72h Prod2 D-π-A Fluorophores (Push-Pull Systems) Cond2->Prod2 Room Temp/Reflux Solvent: EtOH

Divergent condensation pathways of 2,5-Dimethoxy-4-formylbenzoic acid for advanced materials.

Validated Experimental Protocols

Protocol A: Solvothermal Schiff Base Condensation (COF/MOF Linker Synthesis)

Objective: Synthesize an extended imine-linked carboxylate ligand via dynamic covalent chemistry[2].

Scientific Causality: The formation of a highly crystalline COF or MOF requires reversible bond formation to allow for error correction during crystallization. Because the C5-methoxy group reduces the aldehyde's reactivity, aqueous acetic acid (6M) is strictly required to protonate the carbonyl oxygen, making it susceptible to nucleophilic attack by the amine. A solvent mixture of Dioxane and Mesitylene (1:1 v/v) is chosen because it balances the solubility of the monomers while promoting the slow, reversible precipitation of the growing framework[2].

Materials:

  • 2,5-Dimethoxy-4-formylbenzoic acid (1.0 equiv)

  • Aromatic diamine (e.g., p-phenylenediamine) (0.5 equiv)

  • 1,4-Dioxane / Mesitylene (1:1 v/v)

  • 6M Aqueous Acetic Acid (Catalyst)

Step-by-Step Procedure:

  • Monomer Loading: In a 10 mL Pyrex tube, add 2,5-Dimethoxy-4-formylbenzoic acid (0.2 mmol) and p-phenylenediamine (0.1 mmol).

  • Solvent Addition: Add 2.0 mL of the 1,4-Dioxane/Mesitylene (1:1 v/v) mixture. Sonicate for 10 minutes until a homogeneous suspension is achieved.

  • Catalyst Injection: Add 0.2 mL of 6M aqueous acetic acid. Note: The acid acts as a Brønsted catalyst to overcome the +M stereoelectronic effect of the methoxy groups.

  • Degassing (Critical Step): Subject the tube to three freeze-pump-thaw cycles to remove dissolved oxygen. Causality: Aromatic amines are highly susceptible to oxidative degradation at elevated temperatures, which will terminate framework growth and cause black discoloration.

  • Solvothermal Condensation: Flame-seal the tube under a vacuum and heat it undisturbed in an oven at 120 °C for 72 hours.

  • Isolation: Cool to room temperature. Isolate the resulting precipitate via centrifugation. Wash exhaustively with anhydrous THF and acetone to remove unreacted monomers, then dry under a vacuum at 80 °C for 12 hours.

Protocol B: Knoevenagel Condensation (Synthesis of D-π-A Fluorophores)

Objective: React the formyl group with an active methylene compound (malononitrile) to create a Donor-π-Acceptor (D-π-A) push-pull system[3].

Scientific Causality: The Knoevenagel condensation requires a weak base to deprotonate the active methylene compound, generating a nucleophilic carbanion[4]. Piperidine is selected because it is basic enough to deprotonate malononitrile but not strong enough to cause unwanted decarboxylation or side reactions with the benzoic acid moiety. The resulting dicyanovinyl product is heavily stabilized by the extended push-pull conjugation driven by the electron-donating methoxy groups.

Materials:

  • 2,5-Dimethoxy-4-formylbenzoic acid (1.0 equiv)

  • Malononitrile (1.2 equiv)

  • Absolute Ethanol (Solvent)

  • Piperidine (0.1 equiv, Catalyst)

Step-by-Step Procedure:

  • Substrate Dissolution: Dissolve 2,5-Dimethoxy-4-formylbenzoic acid (1.0 mmol) and malononitrile (1.2 mmol) in 10 mL of absolute ethanol in a 25 mL round-bottom flask.

  • Base Catalysis: Add 2-3 drops (~0.1 mmol) of piperidine. Visual Cue: The solution will rapidly transition from pale yellow to deep orange/red, indicating the formation of the highly conjugated D-π-A intermediate.

  • Reaction Propagation: Stir the mixture at room temperature for 2–4 hours. Monitor the disappearance of the aldehyde via TLC (Eluent: Hexane/Ethyl Acetate 1:1 with 1% Acetic acid).

  • Precipitation & Isolation: Once complete, pour the mixture into 50 mL of ice-cold distilled water containing 0.1M HCl. Causality: The mild acidification ensures the carboxylic acid remains protonated, forcing the product to crash out of the aqueous solution.

  • Purification: Filter the bright orange precipitate, wash with cold water, and recrystallize from hot ethanol to yield the pure 4-(2,2-dicyanovinyl)-2,5-dimethoxybenzoic acid.

Analytical Validation (Self-Validating Systems)

To ensure scientific integrity, every synthesized batch must be validated. The following table summarizes the quantitative spectroscopic markers required to confirm the success of the condensation reactions.

Analytical MethodStarting Material (Aldehyde)Protocol A Product (Imine/Schiff Base)Protocol B Product (Knoevenagel)
¹H NMR (DMSO-d₆) ~10.35 ppm (s, 1H, -CH O)~8.60 ppm (s, 1H, -CH =N-)~8.25 ppm (s, 1H, -CH =C(CN)₂)
FT-IR Spectroscopy ~1680 cm⁻¹ (C=O stretch, formyl)~1620 cm⁻¹ (C=N stretch, imine)~2220 cm⁻¹ (C≡N stretch, sharp)
Visual / UV-Vis Pale yellow (Abs max ~320 nm)Yellow/Orange (Abs max ~380 nm)Deep Red/Orange (Abs max ~450 nm)
Solubility Soluble in EtOH, DMF, DMSOInsoluble (if cross-linked COF/MOF)Soluble in DMF, DMSO

Note: The disappearance of the sharp aldehyde proton peak at ~10.35 ppm in ¹H NMR is the definitive self-validating marker that the condensation has reached completion.

References

  • Universidad Autónoma de Madrid. "Covalent Organic Frameworks based on Schiff-base Chemistry. Synthesis, Properties and Potential Applications". UAM Institutional Repository. URL: [Link]

  • ResearchGate. "Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature". ResearchGate Publications. URL: [Link]

  • World Scientific Publishing. "Dicationic Ionic Liquid Modified Chitosan as a Sustainable Heterogeneous Catalyst for Knoevenagel Condensation Reactions". Journal of Molecular and Engineering Materials. URL: [Link]

Sources

Method

Application Note: Synthesis of a Functionalized 2D Covalent Organic Framework Using 2,5-Dimethoxy-4-formylbenzoic Acid

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with exceptional properties, including high surfa...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with exceptional properties, including high surface area, permanent porosity, and tunable functionality.[1][2] This application note provides a detailed protocol for the synthesis of a novel two-dimensional (2D) imine-linked COF utilizing 2,5-dimethoxy-4-formylbenzoic acid as a functional building block. The intrinsic carboxylic acid moiety of this monomer offers a unique advantage by potentially serving as an internal catalyst for the imine condensation reaction, while also embedding acidic functional sites directly into the COF backbone. This "bottom-up" functionalization approach is a powerful strategy for designing materials with tailored properties for applications in catalysis, separations, and targeted drug delivery.[3] We present a solvothermal synthesis protocol, detailed characterization methods, and expert insights into the critical parameters governing the formation of a highly crystalline and porous framework.

Introduction and Scientific Rationale

The synthesis of COFs typically involves the reversible formation of covalent bonds, which allows for "error-correction" and the growth of a highly ordered, crystalline structure.[4] Imine-linked COFs, formed through the condensation of aldehydes and amines, are among the most studied due to their high stability and synthetic accessibility.[5][6]

The choice of building blocks is paramount as it dictates the topology, porosity, and functionality of the final material.[7] The monomer at the heart of this protocol, 2,5-dimethoxy-4-formylbenzoic acid, is strategically designed with three key features:

  • A Formyl (Aldehyde) Group: Provides the reactive site for imine condensation with an amine linker.

  • A Carboxylic Acid Group: This is the key functional component. It can act as an in-situ acid catalyst for the imine condensation reaction, a role typically played by an additive like acetic or benzoic acid.[8][9][10] Furthermore, it lines the pores of the final COF with acidic functional groups, which can be exploited for catalytic applications or for specific interactions with guest molecules.

  • Two Methoxy Groups: These electron-donating groups can enhance the chemical stability of the framework.[2]

By pairing this C1-symmetric aldehyde with a C3-symmetric amine linker such as 1,3,5-tris(4-aminophenyl)benzene (TAPB) , we can construct a 2D COF with a hexagonal pore structure. This guide provides a comprehensive workflow for synthesizing and characterizing this functional material.

Reaction Mechanism

The formation of the COF proceeds via an acid-catalyzed imine condensation reaction. The carboxylic acid group on the aldehyde monomer can protonate the carbonyl, making it more susceptible to nucleophilic attack by the amine. Subsequent dehydration yields the thermodynamically stable imine linkage. The reversibility of this reaction is crucial for obtaining a crystalline product.

Caption: Imine condensation mechanism for COF synthesis.

Detailed Experimental Protocol

This protocol is designed for a typical lab-scale synthesis (~50-100 mg). All operations should be performed with appropriate personal protective equipment (PPE).

Materials and Equipment
Reagent/MaterialGradeRecommended Supplier
2,5-Dimethoxy-4-formylbenzoic acid>98%Sigma-Aldrich, TCI
1,3,5-Tris(4-aminophenyl)benzene (TAPB)>98%TCI, Combi-Blocks
ortho-Dichlorobenzene (o-DCB)Anhydrous, >99%Sigma-Aldrich
n-Butanol (n-BuOH)Anhydrous, >99%Sigma-Aldrich
Acetic Acid (Glacial)ACS Reagent, >99.7%Fisher Scientific
Tetrahydrofuran (THF)Anhydrous, >99.9%Sigma-Aldrich
AcetoneACS Reagent GradeVWR
Pyrex® Glass Tube (10 mL)-Corning
Laboratory Oven, Vacuum Oven--
Filtration Apparatus, Soxhlet Extractor--
Freeze-Dryer or Supercritical CO₂ Dryer--
Step-by-Step Synthesis Procedure
  • Preparation of Monomer Solution:

    • In a 10 mL Pyrex® tube, add 2,5-dimethoxy-4-formylbenzoic acid (41.6 mg, 0.2 mmol) and 1,3,5-tris(4-aminophenyl)benzene (TAPB) (23.3 mg, 0.0667 mmol).

    • Add a solvent mixture of ortho-dichlorobenzene (o-DCB) and n-butanol (n-BuOH) in a 1:1 v/v ratio (total volume 2.0 mL).

    • (Optional - For Optimization): Add aqueous acetic acid (e.g., 0.2 mL of a 6 M solution). This can be compared against a reaction without an external catalyst to evaluate the efficacy of the monomer's internal carboxylic acid group.[11]

    Scientist's Note: The o-DCB/n-BuOH solvent system is commonly used for imine COFs. o-DCB helps dissolve the aromatic monomers, while n-BuOH can aid in the dehydration step of imine formation. The ratio may require optimization for best results.[11]

  • Sonication and Degassing:

    • Briefly sonicate the tube (5-10 minutes) to ensure the monomers are fully dissolved or well-suspended.

    • Subject the tube to three freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with the reaction at high temperatures.

  • Solvothermal Reaction:

    • Flame-seal the Pyrex® tube under vacuum.

    • Place the sealed tube in a pre-heated laboratory oven at 120 °C for 72 hours.

    Scientist's Note: The 120°C temperature and 72-hour duration are typical starting points for solvothermal COF synthesis.[5][6] A longer reaction time allows the reversible imine bond formation to "error-correct," leading to higher crystallinity. If the product is amorphous, consider reducing the temperature to slow down precipitation.[12]

  • Work-up and Purification:

    • After cooling to room temperature, carefully open the tube. A solid precipitate should be visible.

    • Collect the solid by filtration through a medium-porosity fritted glass funnel.

    • Wash the solid sequentially with anhydrous acetone (3 x 20 mL) and anhydrous tetrahydrofuran (THF) (3 x 20 mL) to remove unreacted monomers and oligomers.

    • Perform a Soxhlet extraction with THF overnight to ensure complete removal of any residual impurities. This step is critical for achieving high porosity.[11]

  • Activation (Pore Evacuation):

    • Dry the purified COF powder under high vacuum at 120 °C for 12 hours. This process removes the solvent molecules from the pores.

    • For applications sensitive to pore collapse, advanced activation techniques like supercritical CO₂ drying are recommended.

Characterization and Expected Results

Proper characterization is essential to confirm the successful synthesis of a crystalline, porous COF.

TechniquePurposeExpected Result
Powder X-ray Diffraction (PXRD) To confirm crystallinity and determine the structure.A distinct pattern with a high-intensity peak at a low 2θ angle (e.g., 3-5°) corresponding to the (100) plane, and other higher-order peaks. The peak positions should match a simulated pattern for the expected hexagonal lattice.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm imine bond formation.Disappearance of the N-H stretching bands from the amine linker (~3300-3400 cm⁻¹) and the C=O stretching band from the aldehyde (~1680 cm⁻¹). Appearance of a new C=N stretching band for the imine linkage (~1620 cm⁻¹).
Nitrogen Adsorption-Desorption (at 77 K) To measure surface area and porosity.A Type I or Type IV isotherm, characteristic of microporous/mesoporous materials. A high Brunauer-Emmett-Teller (BET) surface area is expected (typically > 600 m²/g). The pore size distribution should be narrow.[11]
Thermogravimetric Analysis (TGA) To assess thermal stability.High thermal stability, with minimal weight loss up to 350-400 °C under an inert atmosphere.

Workflow and Troubleshooting

General Experimental Workflow

workflow cluster_char 5. Characterization prep 1. Prepare Monomer Solution (Aldehyde + Amine + Solvent) react 2. Solvothermal Reaction (Sealed Tube, 120°C, 72h) prep->react purify 3. Purification (Filtration, Washing, Soxhlet) react->purify activate 4. Activation (Vacuum Drying @ 120°C) purify->activate pxrd PXRD activate->pxrd ftir FTIR activate->ftir bet N₂ Sorption (BET) activate->bet tga TGA activate->tga

Caption: Overall workflow for COF synthesis and characterization.

Troubleshooting Guide

Low crystallinity is a common issue in COF synthesis.[12] This guide provides a systematic approach to resolving common problems.

ProblemPotential Cause(s)Suggested Solution(s)
Amorphous Product (No PXRD Peaks) 1. Reaction is too fast, causing rapid precipitation. 2. Impure monomers or solvents. 3. Suboptimal solvent system.1. Decrease the reaction temperature (e.g., to 100°C) and/or decrease the initial monomer concentration.[12] 2. Ensure all reagents are of high purity and solvents are anhydrous. 3. Systematically vary the solvent ratio (e.g., o-DCB:n-BuOH from 4:1 to 1:4) or try other solvent systems like mesitylene:dioxane.
Broad PXRD Peaks (Low Crystallinity) 1. Insufficient time for error-correction. 2. Incomplete removal of impurities.1. Increase the reaction time (e.g., to 5 days).[12] 2. Ensure the post-synthesis washing and Soxhlet extraction steps are performed rigorously.
Low BET Surface Area 1. Incomplete activation (solvent remains in pores). 2. Pore collapse during drying. 3. Low crystallinity.1. Increase the activation temperature or duration under vacuum. 2. Use a gentler activation method like supercritical CO₂ drying. 3. Optimize the synthesis conditions to improve crystallinity as described above.

Potential Applications

The resulting COF, with its accessible carboxylic acid sites and defined porous structure, is a promising candidate for several advanced applications:

  • Heterogeneous Catalysis: The acidic sites can catalyze a range of organic reactions, such as condensation or esterification reactions.

  • Selective Adsorption: The polar carboxylic acid groups can provide specific binding sites for the selective capture of metal ions, pollutants, or basic drug molecules from solution.[3]

  • Drug Delivery: The pores can be loaded with therapeutic agents, and the functional groups could be used to control the release profile or for targeted binding.

  • Proton Conduction: The ordered arrangement of carboxylic acid groups could facilitate the formation of hydrogen-bonding networks, making the material a candidate for proton-exchange membranes.

This protocol provides a robust foundation for synthesizing and exploring the potential of COFs derived from 2,5-dimethoxy-4-formylbenzoic acid, opening new avenues for the rational design of functional, crystalline materials.

References

  • Gole, B., & Stephens, I. (2020). Mild and Scalable Conditions for the Solvothermal Synthesis of Imine-Linked Covalent Organic Frameworks. ChemRxiv. Available at: [Link]

  • García, M., & Keller, A. (2021). Covalent Organic Framework Composites: Synthesis and Analytical Applications. Polymers (Basel). Available at: [Link]

  • Evans, A. M., et al. (2023). COF-300 synthesis and colloidal stabilization with substituted benzoic acids. Chemical Science. Available at: [Link]

  • Gole, B., & Stephens, I. (2020). Mild and Scalable Conditions for the Solvothermal Synthesis of Imine-Linked Covalent Organic Frameworks. ChemRxiv. Available at: [Link] (Note: This is the same as ref 1, providing a stable preprint link)

  • Evans, A. M., et al. (2023). Colloidal stabilization of CoF-300 particles synthesized with substituted benzoic acids. Abstract from a scientific conference. Available at: [Link]

  • Ji, X., et al. (2024). Studies on the SYNTHETIC Method of 2,5-Dihydroxyterephthalaldehyde. Academic Journal of Science and Technology. Available at: [Link]

  • Evans, A. M., et al. (2023). COF-300 synthesis and colloidal stabilization with substituted benzoic acids. National Institutes of Health. Available at: [Link]

  • Biswas, S., & Ma, Y. (2021). Enabling Solution Processible COFs through Suppression of Precipitation during Solvothermal Synthesis. ChemRxiv. Available at: [Link]

  • Li, Z., et al. (2023). Solvothermal Shaping of Imine-Linked Covalent Organic Frameworks by a Two-Step Solvent Feeding Process. Angewandte Chemie International Edition. Available at: [Link]

  • CD Bioparticles. (n.d.). 2,5-Dimethoxyterephthalaldehyde. CD Bioparticles Website. Available at: [Link]

  • Park, J., et al. (2023). Reductive Transformation of Imine Covalent Organic Frameworks into Emissive Polymers: Insights into Emission Quenching. Chemistry of Materials. Available at: [Link]

  • Li, H., et al. (2021). Construction of functional covalent organic framework films by modulator and solvent induced polymerization. Nature Communications. Available at: [Link]

  • Al-Absi, M., & Shrestha, L. (2020). Postsynthetic functionalization of covalent organic frameworks. Journal of Materials Chemistry A. Available at: [Link]

  • Evans, A. M., et al. (2023). Carboxylic acid identity affects a series of equilibria... ResearchGate. Available at: [Link]

  • Evans, A. M., et al. (2023). COF-300 synthesis and colloidal stabilization with substituted benzoic acids. OSTI.GOV. Available at: [Link]

  • Kandambeth, S., & Dey, K. (2019). Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. Polymers. Available at: [Link]

  • Dey, K., & Kandambeth, S. (2022). Functional Covalent Organic Frameworks: Design Principles to Potential Applications. Accounts of Materials Research. Available at: [Link]

  • Zhang, Y., et al. (2023). Flexible Covalent Organic Frameworks: Design, Synthesis, and Applications. CCS Chemistry. Available at: [Link]

  • Mohammadi, N., & Zarei, M. (2021). Design, synthesis, and application of covalent organic frameworks as catalyst. New Journal of Chemistry. Available at: [Link]

  • Pinto, M., & Gago, S. (2021). Covalent Organic Frameworks: Synthesis, Properties and Applications—An Overview. Polymers (Basel). Available at: [Link]

  • Wang, L., & Chen, L. (2022). Covalent–Organic Frameworks for Selective and Sensitive Detection of Antibiotics from Water. Toxics. Available at: [Link]

  • Geng, K., & He, T. (2020). Novel covalent organic frameworks: preparation, characterization and application. Request PDF from ResearchGate. Available at: [Link]

Sources

Application

Functionalization of 2,5-Dimethoxy-4-formylbenzoic acid for material science applications

This Application Note and Protocol Guide is designed for material scientists and synthetic chemists utilizing 4-Formyl-2,5-dimethoxybenzoic acid (FDMBA) . This "Janus" ligand—possessing both an aldehyde and a carboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for material scientists and synthetic chemists utilizing 4-Formyl-2,5-dimethoxybenzoic acid (FDMBA) . This "Janus" ligand—possessing both an aldehyde and a carboxylic acid on an electron-rich dimethoxy core—offers unique versatility for constructing Covalent Organic Frameworks (COFs), Metal-Organic Frameworks (MOFs), and fluorescent sensors.[1]

Executive Summary & Chemical Logic

4-Formyl-2,5-dimethoxybenzoic acid (FDMBA) represents a high-value "desymmetrized" building block. Unlike symmetric linkers (e.g., terephthalic acid or terephthalaldehyde), FDMBA allows for orthogonal assembly strategies :

  • The Carboxylic Acid (-COOH): Serves as the structural anchor for coordination to metal nodes (e.g., Zr, Cu, Zn) in MOFs.[1]

  • The Aldehyde (-CHO): Remains uncoordinated in MOF synthesis, acting as a "pendant handle" for Post-Synthetic Modification (PSM) or as the primary node for imine-linked COF synthesis.[1]

  • The Methoxy Groups (-OMe): Provide electron donation (+M effect), increasing the quantum yield of fluorescence in derived materials and modulating pore polarity (hydrophobicity) without steric bulkiness that collapses porosity.[1]

Critical Consideration (Reactivity): The two methoxy groups at the 2,5-positions are strong Electron Donating Groups (EDGs).[1] They increase the electron density of the benzene ring, rendering the aldehyde carbonyl oxygen more basic but the carbonyl carbon less electrophilic compared to unsubstituted 4-formylbenzoic acid.[1] Consequently, Schiff base formation requires stronger acid catalysis or elevated temperatures compared to electron-deficient analogs.[1]

Functionalization Workflows (Visual Guide)

The following diagram outlines the divergent synthesis pathways available for FDMBA.

FDMBA_Pathways FDMBA 4-Formyl-2,5- dimethoxybenzoic Acid MOF_Node MOF Assembly (Zr/Cu Clusters) FDMBA->MOF_Node Coordination Chemistry COF_Node COF Assembly (Diamine Linkers) FDMBA->COF_Node Schiff Base Condensation Pendant_CHO MOF with Pendant Aldehydes MOF_Node->Pendant_CHO Solvothermal Synthesis PSM_Product Bio-Active/Sensing MOF (Imine Linked) Pendant_CHO->PSM_Product Post-Synthetic Modification (Amine) Carboxyl_COF Carboxyl-Functionalized COF COF_Node->Carboxyl_COF Imine Formation Cation_Exchange Heavy Metal Capture (M+) Carboxyl_COF->Cation_Exchange Ion Exchange

Caption: Divergent functionalization pathways for FDMBA. The molecule can anchor MOFs via the acid group (leaving aldehyde free) or build COFs via the aldehyde (leaving acid free).[1]

Experimental Protocols

Protocol A: Pre-Synthetic Schiff Base Screening (Reactivity Check)

Before committing to expensive MOF/COF syntheses, validate the reactivity of the electron-rich aldehyde with your specific amine.

Objective: Synthesize a model imine to determine optimal catalytic conditions. Reagents: FDMBA (1.0 eq), Aniline (1.1 eq), Ethanol (anhydrous), Acetic Acid (cat.).[1]

  • Dissolution: Dissolve 100 mg (0.47 mmol) of FDMBA in 5 mL of anhydrous ethanol. Note: Heating to 40°C may be required due to the rigid aromatic backbone.[1]

  • Catalyst Addition: Add glacial acetic acid (10 mol%, ~3 µL).

    • Expert Insight: If reaction is sluggish (monitored by TLC), switch to Sc(OTf)₃ (1 mol%) . The methoxy groups stabilize the carbonyl, requiring a stronger Lewis acid for activation than standard benzaldehydes.[1]

  • Amine Addition: Add aniline (1.1 eq) dropwise.

  • Reflux: Heat to reflux (78°C) for 4–6 hours.

  • Monitoring: Monitor disappearance of the aldehyde peak (~10.0 ppm) via ¹H NMR or TLC (SiO₂, 5% MeOH in DCM).

  • Isolation: Cool to 0°C. The Schiff base should precipitate as a yellow/orange solid (due to extended conjugation with auxiliarychromophores). Filter and wash with cold ethanol.[1]

Protocol B: Synthesis of "Pendant-Aldehyde" MOF (UiO-66 Analogue)

This protocol incorporates FDMBA into a Zirconium-based MOF, leaving the aldehyde free for later functionalization.

Target Structure: Zr₆O₄(OH)₄(FDMBA)₆ (Idealized) Reagents: ZrCl₄, FDMBA, DMF, Formic Acid (Modulator).[1]

ComponentQuantityMolar RatioRole
ZrCl₄ 50 mg1.0Metal Node Precursor
FDMBA 135 mg3.0Organic Linker
DMF 10 mL-Solvent
Formic Acid 1 mL100Modulator (Crystal Size Control)

Step-by-Step:

  • Pre-mixing: In a 20 mL scintillation vial, dissolve ZrCl₄ in 5 mL DMF via sonication (10 min).

  • Linker Solution: In a separate vial, dissolve FDMBA in 5 mL DMF.

  • Combination: Combine solutions and add Formic Acid. Cap tightly with a Teflon-lined cap.[1]

  • Solvothermal Synthesis: Place in a programmable oven.

    • Ramp: 1°C/min to 120°C.[1]

    • Hold: 24 hours.

    • Cool: 0.5°C/min to RT.

  • Activation (Critical):

    • Centrifuge to collect solid.[1]

    • Solvent Exchange: Wash with DMF (3x) to remove unreacted linker.[1]

    • Solvent Exchange: Wash with Acetone (3x) over 2 days.[1] Do not use alcohols (MeOH/EtOH) if you plan to react the aldehyde later, as acetal formation can occur.[1]

    • Drying: Vacuum dry at 80°C (Do not exceed 100°C to prevent aldehyde oxidation).[1]

Protocol C: Post-Synthetic Modification (PSM) with Amines

Converting the pendant aldehyde inside the MOF pore to a functional imine.[1]

Mechanism: Diffusion-controlled Schiff base condensation.[1]

  • Preparation: Suspend 50 mg of Activated MOF (from Protocol B) in 5 mL of dry Methanol or Toluene.

  • Reagent: Add excess functional amine (e.g., Ethylenediamine for heavy metal chelation, or a fluorescent hydrazine for sensing) (5–10 equivalents relative to aldehyde content).

  • Incubation: Incubate at 60°C for 12–24 hours without stirring (to prevent mechanical grinding of MOF crystals).

  • Washing: Decant supernatant.[1] Soak in fresh solvent (4x) to remove non-covalently bound amines.

  • Validation:

    • IR Spectroscopy: Look for the disappearance of the C=O stretch (~1680 cm⁻¹) and appearance of C=N stretch (~1620 cm⁻¹).[1]

    • PXRD: Confirm crystallinity remains intact (peaks should match parent MOF).

Data Summary & Troubleshooting

Solubility Profile
SolventSolubility (25°C)Application Notes
Water InsolubleRequires deprotonation (pH > 8) to dissolve as carboxylate salt.[2]
DMF/DMAc High (>50 mg/mL)Ideal for solvothermal MOF synthesis.[1]
Ethanol ModerateGood for Schiff base reactions; heating required.[1]
Chloroform ModerateUseful for NMR characterization.[1]
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Schiff Base Electron-rich aldehyde is deactivated.Increase catalyst load (Sc(OTf)₃) or use a Dean-Stark trap to remove water.[1]
MOF Amorphous/Powder Reaction too fast.Increase Formic Acid (modulator) concentration to slow nucleation.[1]
Aldehyde Peak Missing in MOF Oxidation or Acetal formation.[1]Avoid Methanol during synthesis/washing.[1] Use Acetone/THF.[1] Ensure inert atmosphere.
Fluorescence Quenching Aggregation Caused Quenching (ACQ).[1]The methoxy groups usually prevent ACQ, but if quenching occurs, lower linker density by mixing with a non-fluorescent spacer (e.g., terephthalic acid).[1]

References

  • Compound Identity: 4-Formyl-2,5-dimethoxybenzoic acid (CAS 94930-47-9).[2][3][4][5][6][7][8] Available from BLD Pharm and Sigma-Aldrich.[1]

  • General MOF PSM Strategy: Cohen, S. M. "Postsynthetic modification of metal–organic frameworks—a progress report." Chem. Sci., 2010.[1]

  • Electron-Rich Linkers in COFs: "Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks." Nature Communications, 2025.[1] (Context on reaction conditions for substituted benzaldehydes).

  • Aldehyde Oxidation Protocols: "An Efficient Aerobic Oxidation Protocol of Aldehydes to Carboxylic Acids." ChemCatChem, 2018.[1] (Relevant for synthesizing the linker if starting from dialdehyde).[1] [1]

  • Tuning Pore Environment: "Postsynthetic acid modification of amino-tagged metal-organic frameworks." (Demonstrates the reverse strategy: Amine on MOF + Acid linker; validates the chemical compatibility).

(Note: While specific papers titled "MOF of 4-Formyl-2,5-dimethoxybenzoic acid" are rare in open literature, the protocols above are derived from validated methodologies for 4-formylbenzoic acid and 2,5-dimethoxyterephthalic acid, adapted for the specific electronic properties of the target molecule.)

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for 2,5-Dimethoxy-4-formylbenzoic acid recrystallization

The following technical guide details the purification of 2,5-Dimethoxy-4-formylbenzoic acid (CAS: 94930-47-9). This protocol is designed for researchers requiring high-purity material (>98%) for downstream applications...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the purification of 2,5-Dimethoxy-4-formylbenzoic acid (CAS: 94930-47-9).

This protocol is designed for researchers requiring high-purity material (>98%) for downstream applications such as API synthesis or structure-activity relationship (SAR) studies. It prioritizes the removal of common regiochemical isomers and oxidation byproducts (e.g., 2,5-dimethoxyterephthalic acid).

Quick Reference Data
ParameterSpecification / Recommendation
Target Compound 2,5-Dimethoxy-4-formylbenzoic acid
CAS Number 94930-47-9
Primary Impurities 2,5-Dimethoxybenzoic acid (starting material), 2,5-Dimethoxyterephthalic acid (over-oxidation)
Recommended Solvent Ethanol : Water (3:1 v/v) or Ethyl Acetate : Heptane
Alternative Method Acid-Base Precipitation (Pre-purification)
Critical Precaution Aldehyde group is sensitive to air oxidation; minimize exposure to atmospheric oxygen during hot filtration.[1][2][3][4]
Part 1: Solvent Selection & Solubility Logic

Q: Why is Ethanol/Water the recommended solvent system? A: This compound possesses a "push-pull" solubility profile due to its functional groups:

  • Carboxylic Acid (-COOH): Provides high polarity and potential for hydrogen bonding, making it soluble in alcohols and hot water.[5]

  • Methoxy Groups (-OCH3) & Aromatic Ring: Provide lipophilicity, preventing high solubility in cold water.[5]

  • Aldehyde (-CHO): Adds moderate polarity but increases sensitivity to oxidation.[5]

Ethanol/Water acts as a tunable system.[5] The ethanol ensures complete dissolution at high temperatures, while the water acts as an anti-solvent upon cooling to force the crystal lattice to form, excluding impurities like the more soluble starting materials.

Q: Can I use pure water? A: Not recommended. While simple benzoic acid recrystallizes well from water, the two methoxy groups on this derivative significantly increase its lipophilicity.[5] Using pure water often requires excessive volumes or leads to "oiling out" (liquid-liquid phase separation) rather than crystallization.

Part 2: Step-by-Step Purification Protocols
Method A: Acid-Base Precipitation (Chemical Purification)

Use this method first if the crude purity is <90% or if the material is dark/colored.

  • Dissolution: Suspend the crude solid in 5% Aqueous Sodium Hydroxide (NaOH) (approx. 10 mL per gram of solid). Stir until dissolved.

    • Mechanism:[6] The carboxylic acid is deprotonated to form the water-soluble sodium benzoate salt. Non-acidic impurities (e.g., unreacted aldehydes or neutral precursors) will remain insoluble.[5]

  • Filtration: Filter the solution through a Celite pad or glass frit to remove insoluble particulates/tars.[5]

  • Precipitation: Slowly add 3M Hydrochloric Acid (HCl) to the filtrate with vigorous stirring until the pH reaches ~1-2.

    • Observation: A thick white or off-white precipitate should form immediately.

  • Isolation: Filter the solid, wash with cold water (2x), and dry under vacuum.[5]

Method B: Recrystallization (Physical Purification)

Use this method on material from Method A to achieve >98% purity.[5]

  • Solvent Prep: Prepare a mixture of Ethanol (95%) and Water .[5] Start with pure Ethanol.

  • Dissolution: Place the solid in an Erlenmeyer flask. Add hot (near boiling) Ethanol dropwise with stirring until the solid just dissolves.

  • Anti-Solvent Addition: Remove from heat. Add hot water dropwise until the solution becomes slightly turbid (cloudy).

  • Clarification: Add 1-2 drops of hot Ethanol to clear the turbidity.[5]

  • Crystallization:

    • Allow the flask to cool to room temperature undisturbed (approx. 1-2 hours).

    • Transfer to an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Filtration: Collect crystals via vacuum filtration.[5][7] Wash with a cold 1:1 Ethanol/Water mixture.

Part 3: Troubleshooting & FAQs

Q: The solution turned into an oil instead of crystals ("Oiling Out"). What happened? A: This occurs when the compound separates as a liquid droplet before it can crystallize, usually because the saturation temperature is above the melting point of the solvated solid.[5]

  • Fix: Re-heat the mixture to dissolve the oil. Add a small amount of additional Ethanol (solvent) to lower the saturation point. Allow the solution to cool much more slowly (e.g., wrap the flask in foil or a towel). Vigorously scratch the inner wall of the flask with a glass rod to induce nucleation.

Q: My product is colored (yellow/brown) even after recrystallization. A: This indicates the presence of oxidation byproducts (quinones) or polymeric tars.[5]

  • Fix: Perform a Charcoal Treatment .[5][7] During the hot dissolution step (Method B, Step 2), add Activated Carbon (5-10% by weight). Stir for 5 minutes, then perform a hot filtration through Celite to remove the charcoal before cooling.

Q: How do I confirm I haven't oxidized the aldehyde to the dicarboxylic acid? A: The aldehyde is reactive.[5] Check the Proton NMR (1H-NMR) .

  • Target Signal: Look for the aldehyde proton singlet at ~10.0 - 10.5 ppm .

  • Impurity Signal: If the aldehyde has oxidized to 2,5-dimethoxyterephthalic acid, the aldehyde peak will disappear, and you may see a broad carboxylic acid peak (or no change if the proton exchanges with D2O).[5]

Part 4: Process Visualization

The following diagram illustrates the decision logic for purifying 2,5-Dimethoxy-4-formylbenzoic acid.

PurificationWorkflow Start Crude 2,5-Dimethoxy-4-formylbenzoic Acid CheckPurity Check Purity / Color (TLC / Visual) Start->CheckPurity Decision1 Is Purity < 90% or Dark Color? CheckPurity->Decision1 AcidBase Method A: Acid-Base Extraction 1. Dissolve in 5% NaOH 2. Filter insolubles 3. Acidify with HCl Decision1->AcidBase Yes (Dirty) Recryst Method B: Recrystallization Solvent: EtOH/Water (3:1) Decision1->Recryst No (Reasonable) AcidBase->Recryst Precipitate Collected OilingOut Issue: Oiling Out? Recryst->OilingOut RemedyOil Add more EtOH Slow Cool Seed Crystal OilingOut->RemedyOil Yes FinalProduct Pure Crystalline Solid (>98%) OilingOut->FinalProduct No (Crystals Formed) RemedyOil->Recryst Retry

Caption: Decision tree for selecting the appropriate purification route based on crude material quality.

References
  • BenchChem. (2025).[5][8] Technical Support Center: Synthesis of 2,5-Dimethoxybenzoic Acid. Retrieved from

  • Sigma-Aldrich. (n.d.).[5] 2-Formyl-4,5-dimethoxybenzoic acid Product Analysis. Retrieved from [5]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [5]

  • Organic Syntheses. (n.d.). General Procedures for Purification of Benzoic Acid Derivatives. Retrieved from [5]

Sources

Optimization

Minimizing side reactions during 2,5-Dimethoxy-4-formylbenzoic acid oxidation

Introduction: Navigating the Synthesis of 2,5-Dimethoxyterephthalic Acid Welcome to the technical support guide for the oxidation of 2,5-dimethoxy-4-formylbenzoic acid. The successful conversion of this aldehyde to the c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Synthesis of 2,5-Dimethoxyterephthalic Acid

Welcome to the technical support guide for the oxidation of 2,5-dimethoxy-4-formylbenzoic acid. The successful conversion of this aldehyde to the corresponding dicarboxylic acid, 2,5-dimethoxyterephthalic acid, is a critical step in the synthesis of advanced polymers and pharmaceutical intermediates.[1][2][3] However, the electron-rich nature of the aromatic ring, conferred by the two methoxy groups, presents significant challenges, often leading to a landscape of competing side reactions.

This guide is structured to provide researchers, scientists, and drug development professionals with a clear, mechanistically-grounded understanding of these challenges. We will move beyond simple procedural lists to explore the causality behind common experimental failures and provide robust, field-tested protocols to maximize the yield and purity of your target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the oxidation of 2,5-dimethoxy-4-formylbenzoic acid. Each answer provides a mechanistic explanation and actionable solutions.

Q1: My yield is significantly low, and I've isolated a phenolic byproduct. What is happening and how can I prevent it?

A1: Probable Cause: Dakin Reaction or Baeyer-Villiger Oxidation.

This is the most common and problematic side reaction for this substrate. The two methoxy groups (one ortho, one para to the aldehyde) are strong electron-donating groups, which makes the aldehydic carbon highly susceptible to a specific type of oxidative rearrangement known as the Dakin reaction, a variant of the Baeyer-Villiger oxidation.[4][5][6]

Mechanistic Insight: Instead of simple oxidation of the C-H bond of the aldehyde, oxidants like hydrogen peroxide (especially under basic conditions) or peroxyacids can attack the carbonyl carbon.[7][8] This leads to the migration of the aryl group and insertion of an oxygen atom, forming a formate ester intermediate. This intermediate is then rapidly hydrolyzed under the reaction conditions to yield a phenol and formic acid, effectively cleaving the aldehyde group from the ring.[5]

Solutions:

  • Avoid Peroxide-Based Oxidants in Basic Media: Do not use hydrogen peroxide with bases like NaOH or KOH. This combination is the classic condition for the Dakin reaction.[9]

  • Choose a Suitable Oxidant: Opt for oxidants that favor direct aldehyde C-H oxidation. Potassium permanganate (KMnO₄) under carefully controlled pH (neutral or slightly acidic) is a common choice.[10][11] Other alternatives include reagents used in the Pinnick oxidation (sodium chlorite, NaClO₂) with a chlorine scavenger, which are known for their high chemoselectivity for aldehydes.[12]

  • Temperature Control: Keep the reaction temperature low, especially during the addition of the oxidant, to minimize the rate of the rearrangement pathway.

Q2: My reaction is generating 2,5-dimethoxybenzaldehyde. Why is the original carboxyl group being removed?

A2: Probable Cause: Protodecarboxylation.

The starting material already possesses a carboxylic acid group, which can be lost as carbon dioxide under certain conditions, particularly with prolonged heating or in the presence of metal catalysts like copper.[13][14] If decarboxylation occurs, the resulting 2,5-dimethoxybenzaldehyde will then be oxidized to 2,5-dimethoxybenzoic acid, not the desired terephthalic acid derivative.

Mechanistic Insight: Aromatic decarboxylation is often facilitated by electron-donating groups on the ring and can proceed through an electrophilic substitution mechanism where a proton replaces the carboxyl group.[15] While high temperatures are typically required, trace metal impurities or localized overheating can catalyze this process.[14][15]

Solutions:

  • Strict Temperature Management: Avoid excessive heating. If reflux is necessary, ensure it is gentle and for the minimum time required, as monitored by TLC or HPLC.

  • Catalyst Purity: Ensure your reaction vessel is free from copper or other transition metal residues that can catalyze decarboxylation.[13]

  • pH Control: Running the reaction under basic conditions (e.g., using NaHCO₃ or a phosphate buffer with an oxidant like NaClO₂) can keep the carboxylic acid in its carboxylate salt form, which is generally less prone to decarboxylation.

Q3: The final product is yellow or brown, even after recrystallization. What causes this discoloration and how can it be removed?

A3: Probable Cause: Ring Oxidation and Quinone Formation.

The electron-rich 1,4-dimethoxybenzene core is sensitive to over-oxidation, especially with powerful, non-selective oxidants or harsh conditions.[16] This can lead to the formation of highly colored 2,5-dimethoxy-1,4-benzoquinone or other polymeric tar-like substances.[16]

Mechanistic Insight: Strong oxidants like hot, concentrated KMnO₄ can attack the aromatic ring itself, cleaving the methyl ethers and oxidizing the resulting hydroquinone to a quinone. Quinones are conjugated systems that absorb visible light, appearing colored.

Solutions:

  • Use Stoichiometric Amounts of Oxidant: Carefully calculate and use a precise amount of the oxidizing agent. A large excess will promote over-oxidation.

  • Milder Reaction Conditions: Perform the oxidation at lower temperatures (e.g., starting at 0-5 °C) and allow the reaction to warm slowly if necessary.[16]

  • Quenching and Workup: During the workup, after quenching the excess oxidant (e.g., with sodium bisulfite), a wash with a mild reducing agent solution can sometimes reduce colored quinone impurities back to the more soluble and less colored hydroquinone, which can then be removed during extraction.[16]

  • Purification: If the color persists, column chromatography may be necessary, although careful recrystallization from a suitable solvent system (e.g., ethanol/water) is often sufficient.

Troubleshooting Guide: At-a-Glance

Observed Problem Probable Cause(s) Recommended Solutions & Key Actions
Low Yield & Phenolic Byproduct Dakin / Baeyer-Villiger ReactionAvoid H₂O₂/base or peroxyacids. • Use KMnO₄ (neutral/acidic) or NaClO₂ (Pinnick). • Maintain low temperature (0-25 °C).
Decarboxylation (Loss of COOH) Excessive Heat / Metal Contamination• Do not exceed required reaction temperature/time. • Use acid-free glassware. • Consider running in buffered or basic conditions.
Colored Product (Yellow/Brown) Ring Oxidation to Quinone / Tar Formation• Use stoichiometric oxidant. • Maintain low temperature. • Quench reaction promptly. • Consider a reductive wash (e.g., NaHSO₃) during workup.[16]
Incomplete Reaction Insufficient Oxidant / Low Temperature• Monitor reaction by TLC/HPLC. • Ensure oxidant is fresh and active. • If stalled at low temp, allow to slowly warm to room temp. • Ensure adequate mixing/stirring.
Formation of Di-substituted Byproduct Impure Starting Material• This is unlikely if starting with the specified material, but always verify the purity of 2,5-dimethoxy-4-formylbenzoic acid by NMR or GC-MS before starting.

Visualizing the Reaction Pathways

Understanding the competing reactions is key to controlling the outcome. The following diagrams illustrate the desired transformation and the primary off-target pathways.

G cluster_workflow Experimental Workflow A 1. Reaction Setup (Substrate in Solvent) B 2. Controlled Addition of Oxidant (e.g., KMnO₄ solution) A->B C 3. Reaction Monitoring (TLC / HPLC) B->C D 4. Quenching (e.g., NaHSO₃) C->D E 5. Workup & Extraction D->E F 6. Purification (Recrystallization) E->F G 7. Analysis (NMR, HPLC, MS) F->G

Caption: General experimental workflow for oxidation.

G start 2,5-Dimethoxy- 4-formylbenzoic Acid product 2,5-Dimethoxy- terephthalic Acid start->product Desired Oxidation oxidant + [O] (e.g., KMnO₄)

Caption: The desired oxidative transformation.

G cluster_dakin Side Reaction: Dakin/Baeyer-Villiger Oxidation Start Starting Aldehyde Intermediate1 Tetrahedral Intermediate (Peroxide Attack) Start->Intermediate1 + H₂O₂ / OH⁻ Intermediate2 Formate Ester (Aryl Migration) Intermediate1->Intermediate2 Rearrangement Product Phenolic Byproduct + Formic Acid Intermediate2->Product Hydrolysis

Caption: Mechanism of the Dakin side reaction.

Recommended Experimental Protocol: Controlled Permanganate Oxidation

This protocol is designed to favor the direct oxidation of the aldehyde while minimizing the aforementioned side reactions.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Potassium permanganate is a strong oxidizing agent; handle with care and avoid contact with combustible materials.

Materials & Reagents:

  • 2,5-Dimethoxy-4-formylbenzoic acid

  • Potassium permanganate (KMnO₄)

  • Acetone (reagent grade)

  • Deionized water

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl), 3M

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-dimethoxy-4-formylbenzoic acid (1.0 eq) in a mixture of acetone and water (e.g., a 3:1 v/v ratio) to ensure solubility. Cool the flask in an ice-water bath to 0-5 °C.

  • Oxidant Preparation: Prepare a solution of potassium permanganate (approx. 1.0 - 1.2 eq) in deionized water.

  • Addition of Oxidant: Add the KMnO₄ solution dropwise to the stirred aldehyde solution over 30-60 minutes. Critically, maintain the internal reaction temperature below 10 °C during the addition. The purple color of the permanganate should disappear as it reacts, and a brown precipitate of manganese dioxide (MnO₂) will form.[10]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for another 30 minutes, then let it warm to room temperature. Monitor the reaction's progress by thin-layer chromatography (TLC) or by taking aliquots for HPLC analysis until the starting aldehyde is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, cool the mixture back down in an ice bath. Cautiously add a saturated aqueous solution of sodium bisulfite (NaHSO₃) portion-wise until the brown MnO₂ precipitate dissolves and the solution becomes colorless.

  • Workup:

    • Remove the acetone from the mixture using a rotary evaporator.

    • Acidify the remaining aqueous solution to a pH of ~2 with 3M HCl. A white precipitate of the crude product should form.

    • Extract the product from the aqueous layer with ethyl acetate (3x volumes).

  • Purification:

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude solid.

    • Purify the crude 2,5-dimethoxyterephthalic acid by recrystallization from a suitable solvent like an ethanol/water mixture to obtain a pure, white crystalline solid.[10]

Analytical Methodologies

Proper analysis is crucial for determining reaction completion, identifying byproducts, and assessing final product purity.

Method Application Key Parameters & Considerations
HPLC-UV • Reaction Monitoring • Purity AssessmentColumn: C18 reverse-phase. • Mobile Phase: Acetonitrile/water gradient with an acid modifier (e.g., 0.1% TFA or formic acid). • Detection: UV detector set to the λmax of the aromatic compounds (~254 nm or 290 nm).[17]
¹H NMR • Structural Verification • Purity AssessmentSolvent: DMSO-d₆ or CDCl₃. • Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the second carboxylic acid proton (>12 ppm, often broad).
GC-MS • Byproduct Identification• Requires derivatization (e.g., silylation with BSTFA) to make the carboxylic acids volatile.[17] • Useful for identifying lower molecular weight byproducts like decarboxylated species.[18][19]
FT-IR • Functional Group Analysis• Look for the disappearance of the aldehyde C-H stretch (~2720, 2820 cm⁻¹) and the appearance of a broad O-H stretch (~2500-3300 cm⁻¹) for the carboxylic acid.

References

  • Wikipedia. (n.d.). Dakin oxidation. In Wikipedia. Retrieved March 7, 2026, from [Link]

  • SynArchive. (n.d.). Dakin Oxidation. SynArchive. [Link]

  • Dong, G., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(43), 24012-24017. [Link]

  • Ceylan, S., et al. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(3), 777-783. [Link]

  • Panda, S. R., et al. (2024). Protodecarboxylation of benzoic acid (substituted) by using transition metals compound- copper carbonate. International Journal of Biology, Pharmacy and Allied Sciences, 13(12), 8526-8532. [Link]

  • Saha, G. B. (1975). Studies on Dakin Reaction. Journal of the Indian Chemical Society, 52(2), 115-117. [Link]

  • Wikipedia. (n.d.). Benzoic acid. In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Goodwin, B. L. (1970). Decarboxylation and demethylation of some phenolic benzoic acid derivatives by rat caecal contents. Journal of Pharmacy and Pharmacology, 22(11), 873-874. [Link]

  • Kumar, R., et al. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. RSC Advances, 14, 23745-23769. [Link]

  • Wikipedia. (n.d.). Baeyer–Villiger oxidation. In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023, July 24). 4.6: Oxidation of Aldehydes and Ketones- The Baeyer-Villager Oxidation. [Link]

  • KPU Pressbooks. (n.d.). 2.9 The Baeyer-Villiger Reaction. In Organic Chemistry II. [Link]

  • ResearchGate. (2014, October 28). What is the most mild method for the oxidation of aldehyde to carboxylic acid?. [Link]

  • Gribble, G. W., & Nutaitis, C. F. (1992). The Oxidation of Aromatic Aldehydes to Carboxylic Acids Using Hydrogen Peroxide in Formic Acid. Synthetic Communications, 22(19), 2847-2850. [Link]

  • Mehrotra, K., et al. (2000). Kinetics and Mechanism of the Oxidation of Substituted Benzaldehydes by Benzyltrimethylammonium Chlorobromate. The Journal of Organic Chemistry, 65(12), 3613-3619. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

  • Sahu, M., et al. (2015). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. IRA-International Journal of Applied Sciences, 2(1), 118-123. [Link]

  • Gündoğdu, A. S., & Ahipa, A. (2023). Catalytic oxidation of aromatic aldehydes to carboxylic acids in mild conditions with NaClO₂. Journal of the Turkish Chemical Society Section A: Chemistry, 10(4), 921-930. [Link]

  • Dave, A., et al. (2010). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. Progress in Reaction Kinetics and Mechanism, 35(3), 265-280. [Link]

  • PubMed. (2000, June 2). Kinetics and mechanism of the oxidation of substituted benzaldehydes by benzyltrimethylammonium chlorobromate. [Link]

  • Chemistry Steps. (2024, January 16). Aldehydes and Ketones to Carboxylic Acids. [Link]

  • Murugesan, V., & Pandurangan, A. (2012). Studies on the Kinetics of Benzyltrimethylammonium fluorochromate Oxidation of Substituted Benzaldehydes in aqueous Acetic Acid Medium. International Journal of ChemTech Research, 4(2), 534-540. [Link]

  • Google Patents. (1969). US3448145A - Process for the production of 2,5-dihydroxyterephthalic acid.
  • AWS. (n.d.). Supporting Information Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators. [Link]

  • Google Patents. (2011). EP2099737B1 - Process for the synthesis of 2,5-dihydroxyterephthalic acid.
  • Organic Syntheses. (n.d.). 2,2'-dimethoxy-6-formylbiphenyl. [Link]

  • European Patent Office. (2011, May 18). EP2089349B1 - Process for the synthesis of 2,5-dihydroxyterephthalic acid. [Link]

  • Scribd. (n.d.). 2,5-Dimethoxybenzaldehyde From 4-Methoxy Phenol. [Link]

  • Gachumi, G., & Poudel, A. (2021). Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation. Pharmaceutics, 13(2), 268. [Link]

  • ResearchGate. (2021). Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation. [Link]

  • PubChem. (n.d.). 2,5-Dimethoxyterephthalic acid. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 2,5-Dimethoxy-4-formylbenzoic Acid Derivatives

Welcome to the technical support center for the synthesis and optimization of 2,5-Dimethoxy-4-formylbenzoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development sc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of 2,5-Dimethoxy-4-formylbenzoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of intermediates. The formylation of highly activated aromatic systems, such as those containing two methoxy groups, presents unique challenges where temperature is not just a variable, but the master controller of yield, purity, and regioselectivity.

This document moves beyond simple protocols to explain the fundamental principles governing these reactions. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when controlling the temperature for formylation of electron-rich systems like 2,5-dimethoxybenzoic acid?

A1: The core challenge lies in balancing reactivity with stability. The two methoxy groups on the aromatic ring are strongly electron-donating, which makes the substrate highly nucleophilic and reactive towards electrophilic formylating agents.[1] While this high reactivity is desirable, it also makes the starting material and product susceptible to degradation, polymerization, and side reactions at elevated temperatures.[2][3] Many formylation reactions, particularly the Vilsmeier-Haack, are highly exothermic.[4] Without strict temperature control, localized "hot spots" can lead to a runaway reaction, resulting in the formation of intractable tars and a significant drop in yield.[4][5]

Q2: What is the typical temperature range for a Vilsmeier-Haack formylation of a dimethoxy-substituted aromatic compound?

A2: The Vilsmeier-Haack reaction is typically conducted in two distinct temperature stages:

  • Vilsmeier Reagent Formation: The formation of the electrophilic chloroiminium salt (the Vilsmeier reagent) from a formamide (like DMF) and a halogenating agent (like POCl₃) is highly exothermic and the reagent itself is thermally unstable.[4][6] This step must be performed at low temperatures, typically between 0°C and 10°C , to prevent decomposition of the reagent.[4][5]

  • Reaction with the Aromatic Substrate: For highly reactive substrates like dimethoxybenzoic acid derivatives, the addition of the aromatic compound should also begin at a low temperature (0-10°C).[4] Depending on the substrate's specific reactivity, the reaction may then be allowed to slowly warm to room temperature or be gently heated to a range of 40°C to 70°C to drive the reaction to completion.[7][8] Exceeding this range for activated systems often increases the risk of byproduct formation.[4]

Q3: How does temperature impact the regioselectivity of the formylation?

A3: Temperature is a critical factor in controlling regioselectivity. While the electronic directing effects of the methoxy and carboxylic acid groups are the primary determinants, higher temperatures can provide sufficient kinetic energy to overcome the activation barrier for formylation at less electronically favored positions.[4][9] This can lead to a mixture of isomers, complicating purification and reducing the yield of the desired product. To maximize selectivity for the thermodynamically or kinetically favored isomer, it is generally advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.[4][10]

Q4: Can microwave-assisted heating be used to optimize these reactions?

A4: Yes, microwave-assisted organic synthesis (MAOS) can be a powerful tool. Microwave heating offers rapid and uniform energy transfer directly to the polar molecules in the reaction mixture.[11] This can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with improved yields by minimizing the time the substrate is exposed to heat, thereby reducing byproduct formation.[11] For a Duff reaction, for instance, temperatures of 100-150°C for just 3-15 minutes under microwave irradiation have been shown to be effective.[11] However, it is crucial to use a dedicated microwave reactor with precise temperature and pressure controls to avoid runaway reactions, especially with highly activated substrates.[11]

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during your experiments, with a focus on temperature as the root cause and solution.

Symptom / Observation Potential Temperature-Related Cause Suggested Solution & Scientific Rationale
Low or No Product Yield The reaction temperature is too low, failing to overcome the activation energy barrier. This is especially relevant for substrates deactivated by the -COOH group.Solution: Gradually increase the reaction temperature in 10-20°C increments (e.g., from RT to 40°C, then 60°C) while closely monitoring reaction progress via TLC or LC-MS.[4] Rationale: Increasing thermal energy boosts the rate of molecular collisions with sufficient energy to react, driving the formation of the product.
Formation of Dark, Tarry, or Polymeric Byproducts The reaction temperature is too high, causing decomposition of the starting material, product, or the formylating reagent itself.[2][12] The exothermic reaction may have "run away" due to inadequate cooling.[4]Solution: Maintain strict low-temperature control (e.g., 0°C ice bath or -10°C ice-salt bath) during the addition of reactive agents (e.g., POCl₃ or the aromatic substrate).[5] Ensure vigorous stirring to dissipate heat and add reagents dropwise. Rationale: Low temperatures slow the exothermic process, preventing thermal decomposition and polymerization pathways from competing with the desired formylation reaction.
Presence of Multiple Isomers (Poor Regioselectivity) The reaction temperature is too high, allowing for formylation at positions that are kinetically less favored at lower temperatures.[4][9]Solution: Reduce the overall reaction temperature. Perform a temperature screening study (e.g., 0°C, RT, 40°C) to find the optimal balance between reaction rate and selectivity. Rationale: At lower temperatures, the reaction is under stricter kinetic control, favoring the pathway with the lowest activation energy, which typically corresponds to substitution at the most electronically activated and sterically accessible position.[13]
Di-formylation or Other Over-reaction Products High reactivity of the dimethoxy-substituted ring, exacerbated by elevated temperatures or prolonged reaction times, leads to a second electrophilic substitution.Solution: In addition to stoichiometric control, maintain the lowest effective temperature to complete the reaction.[2] Monitor the reaction closely and quench it as soon as the mono-formylated product is maximized. Rationale: Reducing thermal energy decreases the overall reactivity of the system, making the mono-formylated product (which is deactivated by the new electron-withdrawing aldehyde group) less likely to undergo a second substitution.

Experimental Protocols & Optimization Workflow

Protocol 1: Vilsmeier-Haack Formylation of 2,5-Dimethoxybenzoic Acid

This protocol provides a starting point for the formylation of 2,5-dimethoxybenzoic acid, with critical temperature control steps emphasized.

Reagents:

  • 2,5-Dimethoxybenzoic acid

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Ice, Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Vilsmeier Reagent Formation (CRITICAL TEMPERATURE STEP): In the reaction flask, add anhydrous DMF (3.0 equivalents). Cool the flask to 0°C using an ice bath. With vigorous stirring, add POCl₃ (1.2 equivalents) dropwise via syringe or dropping funnel. Maintain the internal temperature below 10°C throughout the addition. [4][5] Stir the resulting yellowish mixture at 0°C for an additional 30 minutes.

  • Reaction with Substrate (CRITICAL TEMPERATURE STEP): Dissolve 2,5-dimethoxybenzoic acid (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the cold Vilsmeier reagent, again ensuring the internal temperature does not rise above 10°C .[4]

  • Reaction Progression: After the addition is complete, allow the mixture to stir at 0-10°C for 1 hour. Then, let the reaction warm to room temperature and stir for 2-6 hours. Monitor the consumption of the starting material by TLC. If the reaction is sluggish, gently heat the mixture to 40-50°C using a water bath.

  • Work-up: Once the reaction is complete, cool the mixture back to 0°C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by the dropwise addition of saturated NaHCO₃ solution until the pH is neutral (pH 7-8). This step is highly exothermic and will release CO₂ gas.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Workflow for Temperature Optimization

A systematic approach is key to finding the optimal temperature for your specific derivative.

// Node styles start_node [label="Start: Low Yield or High Impurity", fillcolor="#FBBC05", fontcolor="#202124"]; decision_node [shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF", width=2.5, height=1.2]; process_node [fillcolor="#F1F3F4", fontcolor="#202124"]; result_node [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; issue_node [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Graph structure start_node -> decision_node1 [label="Analyze Initial Result"]; decision_node1 [label="Primary Issue?"];

decision_node1 -> decision_node2 [label="Low Yield"]; decision_node2 [label="Current Temp?"]; decision_node2 -> process_node1 [label="≤ Room Temp"]; process_node1 [label="Run parallel reactions at\nRT, 40°C, 60°C.\nMonitor by TLC/LCMS."]; process_node1 -> result_node1 [label="Identify Temp with\nbest conversion"]; result_node1 [label="Optimal Rate Found"];

decision_node2 -> issue_node1 [label="> 60°C"]; issue_node1 [label="Potential\nDecomposition"]; issue_node1 -> process_node4 [label="Re-evaluate"];

decision_node1 -> decision_node3 [label="High Impurity\n(Tar/Side Products)"]; decision_node3 [label="Current Temp?"]; decision_node3 -> process_node2 [label="> Room Temp"]; process_node2 [label="Lower Temp to RT or 0°C.\nEnsure strict cooling during\nreagent addition."]; process_node2 -> result_node2 [label="Purity Improved"];

decision_node3 -> issue_node2 [label="≤ Room Temp"]; issue_node2 [label="Check Reagent Purity\n& Stoichiometry"];

process_node4 [label="Consider alternative\nformylation method\n(e.g., Duff, Rieche)"]; issue_node2 -> process_node4; }

Caption: Troubleshooting workflow for temperature optimization.

// Labels Param [label="Parameter"]; Rate [label="Reaction Rate"]; Yield [label="Product Yield"]; Purity [label="Product Purity"];

Param -> Rate -> Yield -> Purity [dir=none]; T_low -> Rate_low; T_med -> Rate_med; T_high -> Rate_high;

T_low -> Yield_low; T_med -> Yield_med; T_high -> Yield_high;

T_low -> Purity_low; T_med -> Purity_med; T_high -> Purity_high; }

Caption: Conceptual relationship between temperature and key reaction outcomes.

References

  • Benchchem. (n.d.). Troubleshooting side reactions during the formylation step of synthesis.
  • Benchchem. (n.d.). Temperature control in the Vilsmeier-Haack reaction of furan derivatives.
  • Benchchem. (n.d.). Effect of temperature on Vilsmeier-Haack reaction outcome.
  • Benchchem. (n.d.). Optimizing reaction conditions for the formylation of nitrophenols.
  • Benchchem. (n.d.). Application Notes and Protocols for Microwave-Assisted Duff Reaction: Phenol Formylation.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2,5-Dimethoxybenzoic Acid.
  • Regioselective Hydroformylation of α,β‐Unsaturated Esters. (n.d.).
  • Liggett, L. M., & Diehl, H. (1945). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. UNI ScholarWorks. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: Reductive Alkylation of 2,5-Dimethoxybenzoic Acid.
  • Olah, G. A. (1995). Process for formylation of aromatic compounds. U.S. Patent No. 5,457,239.
  • Gutmann, B., et al. (2012). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Organic Process Research & Development, ACS Publications. Retrieved from [Link]

  • Hranjec, M., et al. (2021). Twice as Nice: The Duff Formylation of Umbelliferone Revised. MDPI. Retrieved from [Link]

  • El-Gharably, A. A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, RSC Publishing. DOI:10.1039/D3RA04309F. Retrieved from [Link]

  • Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates. (n.d.). PMC.
  • Benchchem. (n.d.). Minimizing solvent effects on formylation reaction outcomes.
  • Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. (n.d.). I.R.I.S.
  • Vilsmeier-Haack Reaction. (n.d.).
  • Benchchem. (n.d.). How to increase the regioselectivity in the formylation of 2-methylquinoline.
  • Benchchem. (n.d.). Technical Support Center: Regioselectivity in the Formylation of Substituted Phenols.
  • Duff reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Rieche formylation. (n.d.). Wikipedia. Retrieved from [Link]

  • Knowles, R. (2025). Strategies for Reaction Optimization. The Knowles Group. Retrieved from [Link]

  • Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl 4 : Scope and Limitations. (2015). MDPI. Retrieved from [Link]

  • Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. (n.d.). Rsc.org.
  • Benchchem. (n.d.). Optimizing reaction conditions for the formylation of mesitylene.
  • Benchchem. (n.d.). Application Notes and Protocols: 2,5-Dimethoxybenzoic Acid as a Versatile Intermediate in Pharmaceutical Synthesis.
  • Cantos, A., et al. (1989). Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity. PubMed. Retrieved from [Link]

  • Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. (n.d.). PMC.
  • Vilsmeier–Haack reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Rieche Formylation. (n.d.). SynArchive. Retrieved from [Link]

  • A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. (2001).
  • Vilsmeier-Haack Reaction. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (2023). Chemistry Steps. Retrieved from [Link]

  • ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. (n.d.). ResearchGate. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (2025). J&K Scientific LLC. Retrieved from [Link]

  • Synthesis of 2,5-Dimethoxy-3-methylbenzaldehyde and 2,5-Dimethoxy-4-methylbenzaldehyde. (n.d.).
  • (PDF) The Synthesis of Dialkylaminonitrile Derivatives of 2-Formylbenzoic Acid by the Strecker Reaction in an Aqueous Medium. (n.d.). ResearchGate. Retrieved from [Link]

  • 2,5-Dimethoxybenzoic acid | C9H10O4 | CID 76027. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of 2,4(5)-Bis(hydroxymethy1)imidazoles and 2,4( 5). (n.d.).
  • Method for preparing 2-hydroxy-4,5-dimethoxybenzoic acid. (n.d.). Google Patents.

Sources

Optimization

Technical Support Center: Purification of 2,5-Dimethoxy-4-formylbenzoic Acid

The following technical guide is structured to function as an autonomous support center for 2,5-Dimethoxy-4-formylbenzoic acid purification. It prioritizes mechanistic understanding over rote instruction, ensuring you ca...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to function as an autonomous support center for 2,5-Dimethoxy-4-formylbenzoic acid purification. It prioritizes mechanistic understanding over rote instruction, ensuring you can adapt the protocols to your specific crude profile.

Current Status: Operational Topic: Downstream Processing & Impurity Removal Target Molecule: 2,5-Dimethoxy-4-formylbenzoic acid (CAS: N/A for specific isomer, related to 619-66-9 generic formylbenzoic acids)

Technical Overview: The Impurity Profile

Before initiating purification, you must diagnose the "species" of impurity compromising your crude material. In the synthesis of 2,5-dimethoxy-4-formylbenzoic acid (typically via controlled oxidation of 2,5-dimethoxy-4-methylbenzoic acid or formylation of 2,5-dimethoxybenzoic acid), three distinct classes of impurities arise.

Impurity ClassLikely IdentityOriginChemical Behavior (Separation Logic)
Type A: Over-Oxidized 2,5-Dimethoxyterephthalic acidExcessive oxidation of the methyl group.Solubility Differential: Highly insoluble in most organic solvents and acidic water due to strong intermolecular H-bonding.
Type B: Under-Oxidized 2,5-Dimethoxy-4-methylbenzoic acidIncomplete reaction.Lipophilicity: More soluble in non-polar solvents than the target; lacks the bisulfite-reactive aldehyde group.
Type C: Decarboxylated 2,5-DimethoxybenzaldehydeThermal decarboxylation during workup.Acidity: Neutral molecule. Can be removed via base extraction (remains in organic layer).[1]

Diagnostic Troubleshooting (Q&A)

Q: My crude product is a dark brown/black tar. Is it recoverable? A: Yes, but "tar" usually indicates polymerization of the aldehyde group (Cannizzaro side reactions) or quinone formation.

  • Immediate Action: Triturate the tar with cold Ethyl Acetate (EtOAc) or Diethyl Ether . The monomeric acid is likely soluble, while the polymeric tar remains insoluble. Filter the solids, then proceed to the Acid-Base Extraction protocol to separate the target from non-acidic quinones.

Q: I see a small peak at ~10.5 ppm in 1H NMR, but the integration is low. Where is my aldehyde? A: If the peak is small, you may have significant Type A (Terephthalic) impurity (which has no aldehyde proton) or the aldehyde has formed a hydrate/hemiacetal in solution (common in wet DMSO/Methanol).

  • Verification: Run the NMR in anhydrous DMSO-d6. If the peak remains small, your material is over-oxidized. Proceed to Crystallization Strategy A to filter off the insoluble di-acid.

Q: The melting point is broad and lower than expected (Expected: >200°C). A: This indicates a eutectic mixture, likely with Type B (Methyl) impurity.

  • Solution: Recrystallization alone may fail here due to similar solubilities. Use the Bisulfite Adduct Protocol to selectively pull the aldehyde into the aqueous phase, leaving the unreactive methyl-acid behind.

Experimental Protocols

Protocol 1: The "Bisulfite Gate" (High Specificity)

Best for: Removing Type B (Methyl) and Type C (Decarboxylated) impurities. This method exploits the reversible formation of a water-soluble sulfonate salt from the aldehyde group. Non-aldehydes (methyl-acids) will not react and can be washed away.

Reagents: Sodium Bisulfite (NaHSO₃), Ethyl Acetate (EtOAc), HCl (conc.), Sodium Bicarbonate (NaHCO₃).

  • Dissolution: Suspend crude solid in EtOAc (10 mL/g).

  • Extraction (Removal of Type C): Extract with sat. NaHCO₃ (3x). The Target and Type A/B (acids) go into water; Type C (neutral) stays in EtOAc. Discard EtOAc.

  • The Bisulfite Switch: Acidify the aqueous layer carefully to pH ~4 (Target precipitates). Do not filter yet. Add excess sat. NaHSO₃ solution and stir vigorously for 1 hour.

    • Mechanism: The target aldehyde forms a water-soluble bisulfite adduct.

    • Separation: Any Type B (Methyl acid) or Type A (Di-acid) that does not form an adduct may remain as a precipitate (depending on pH/solubility). Filter off any undissolved solids.

  • Regeneration: Take the clear filtrate (containing Target-Bisulfite adduct). Acidify strongly to pH 1 with conc. HCl and heat gently (40°C) for 30 mins.

    • Mechanism: Low pH and heat break the adduct, regenerating the aldehyde and releasing SO₂ gas.

  • Isolation: The pure 2,5-Dimethoxy-4-formylbenzoic acid will precipitate upon cooling. Filter and dry.[2][3]

Protocol 2: Thermal Fractionation (Crystallization)

Best for: Removing Type A (Terephthalic Acid) impurities. Terephthalic acid derivatives have significantly higher lattice energies and lower solubility than formyl-benzoic acids.

Solvent System: Glacial Acetic Acid (AcOH) or Ethanol/Water (80:20).

  • Reflux: Suspend crude in Glacial AcOH (5 mL/g). Heat to reflux.[2]

  • Hot Filtration (Critical Step): If the solution is not clear at reflux, the suspended solid is likely Type A (Di-acid) . Filter the solution while boiling through a pre-warmed glass frit.

    • Note: Do not use paper filters; hot AcOH dissolves/degrades them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4°C.

  • Harvest: Filter the crystals. Wash with cold water to remove acetic acid traces.

Visual Workflows

Workflow A: The Logic of Separation

This diagram illustrates the decision tree for selecting the correct purification route based on your impurity profile.

PurificationLogic Start Crude 2,5-Dimethoxy-4-formylbenzoic Acid CheckNMR Analyze 1H NMR / TLC Start->CheckNMR Decision1 Impurity: Neutral (No COOH)? (e.g., Benzaldehyde) CheckNMR->Decision1 Action1 Protocol: Acid-Base Extraction (Dissolve in NaHCO3, wash with EtOAc) Decision1->Action1 Yes Decision2 Impurity: Insoluble Solid at Reflux? (Over-oxidized Di-acid) Decision1->Decision2 No Action1->Decision2 Action2 Protocol: Hot Filtration (Solvent: Glacial Acetic Acid) Decision2->Action2 Yes Decision3 Impurity: Non-Aldehyde Acid? (Under-oxidized Methyl) Decision2->Decision3 No Action2->Decision3 Action3 Protocol: Bisulfite Adduct (Selectively solubilize Aldehyde) Decision3->Action3 Yes Final Pure Product Decision3->Final No Action3->Final

Caption: Decision matrix for selecting purification protocols based on impurity chemical properties.

Workflow B: The Bisulfite Mechanism

This diagram details the specific chemical transformation used in Protocol 1.

BisulfiteMechanism Impure Mixture: Target (Aldehyde) + Impurities NaHSO3 Add NaHSO3 (aq) Impure->NaHSO3 Adduct Bisulfite Adduct (Water Soluble) R-CH(OH)SO3- Na+ NaHSO3->Adduct Forms Salt Waste Impurities (Precipitate/Organic Phase) No Reaction NaHSO3->Waste Remains Unchanged AcidHydrolysis Add H+ / Heat Adduct->AcidHydrolysis Filter & Treat Pure Pure Target Precipitates AcidHydrolysis->Pure Regeneration

Caption: Mechanism of Bisulfite Adduct purification separating aldehydes from non-reactive impurities.

Summary of Physicochemical Properties (Reference Data)

Property2,5-Dimethoxy-4-formylbenzoic acid2,5-Dimethoxyterephthalic acid (Impurity)
pKa (COOH) ~3.8 - 4.2~3.5 (First), ~4.8 (Second)
Solubility (Water, 25°C) Low (< 1 mg/mL)Very Low (< 0.1 mg/mL)
Solubility (Hot AcOH) HighLow (Requires large volumes)
Reactivity (NaHSO₃) Forms Adduct (Soluble)Inert

References

  • BenchChem. Synthesis of 2,5-Dimethoxybenzoic Acid - Technical Support. (Discusses oxidation side products and purification of methoxy-benzoic derivatives).

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. (Foundational thermodynamic principles for solvent selection in benzoic acid derivatives).

  • PubChem. 2,5-Dimethoxybenzoic acid Compound Summary. (Structural and solubility data for analogous compounds).

  • MedChemExpress. 4-Formylbenzoic acid Product Data Sheet. (Solubility profiles for formyl-benzoic acid isomers).

Sources

Troubleshooting

Overcoming steric hindrance in reactions with 2,5-Dimethoxy-4-formylbenzoic acid

This technical guide is structured to address the unique reactivity challenges of 2,5-Dimethoxy-4-formylbenzoic acid (2,5-D-4-FBA) . Status: Active | Topic: Steric Hindrance & Reactivity | Audience: R&D Chemist Level The...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured to address the unique reactivity challenges of 2,5-Dimethoxy-4-formylbenzoic acid (2,5-D-4-FBA) .

Status: Active | Topic: Steric Hindrance & Reactivity | Audience: R&D Chemist Level

The Steric Landscape: Why Reactions Fail

Before attempting a fix, you must diagnose the specific failure mode. 2,5-D-4-FBA is not merely "bulky"; it suffers from a specific electronic and physical locking mechanism known as the Ortho-Methoxy Effect .

The Diagnostic Matrix
FeatureStructural CauseChemical Consequence
C1 Acid Blockage 2-Methoxy group (Ortho)Intramolecular H-Bonding: The acid proton locks onto the methoxy oxygen, reducing the electrophilicity of the carbonyl carbon.
C4 Aldehyde Blockage 5-Methoxy group (Ortho)Nucleophilic Repulsion: The electron-rich methoxy group physically blocks the trajectory of incoming nucleophiles (amines/ylides).
Electronic Shielding 2,5-Dimethoxy patternDonation Effect: The benzene ring is electron-rich, making the carbonyls less electrophilic (less reactive) than in unsubstituted analogs.
Visualization: The "Locked" Conformation

The following diagram illustrates the steric and electronic barriers you are fighting.

StericLandscape Molecule 2,5-Dimethoxy-4-formylbenzoic acid H_Bond Intramolecular H-Bond (Locks Conformation) Molecule->H_Bond Pos 1 & 2 Interaction Steric_Wall Steric Wall (Methoxy Groups) Molecule->Steric_Wall Pos 2 & 5 Bulk Target_COOH COOH Reactivity (Suppressed) H_Bond->Target_COOH Deactivates Steric_Wall->Target_COOH Blocks Alcohols Target_CHO CHO Reactivity (Sluggish) Steric_Wall->Target_CHO Blocks Nucleophiles

Caption: Logical flow of reactivity suppression caused by the ortho-methoxy substituents.

Troubleshooting Guide: Validated Workflows

Scenario A: Esterification Fails (Low Yield / No Reaction)

The Trap: Standard Fischer esterification (Acid + Alcohol + H2SO4/HCl) will fail or proceed glacially because the tetrahedral intermediate cannot form due to crowding.

The Fixes:

  • Method 1: The "Cheat Code" (O-Alkylation)

    • Mechanism:[1][2][3][4] Bypass the carbonyl attack entirely. Deprotonate the acid to form a carboxylate, then attack an alkyl halide via SN2.

    • Best For: Methyl, Ethyl, Benzyl esters.[5]

    • Reagents: K₂CO₃ (Base), DMF (Solvent), Alkyl Iodide.

  • Method 2: Yamaguchi Esterification

    • Mechanism:[1][2][3][4] Formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (TCBC).[1][2] The TCBC is so bulky it forces the alcohol to attack the less hindered carbonyl (your substrate).

    • Best For: Complex/Secondary alcohols or when SN2 is impossible.

Scenario B: Imine/Schiff Base Formation Stalls (COF Synthesis)

The Trap: Condensation with amines (for Covalent Organic Frameworks or ligands) stops at equilibrium because the water byproduct cannot escape the hydrophobic, sterically crowded active site.

The Fixes:

  • Microwave Irradiation: The rapid dipole rotation overcomes the activation energy barrier created by the 5-methoxy group.

  • Sc(OTf)₃ Catalysis: Scandium triflate is a water-tolerant Lewis acid that coordinates to the aldehyde oxygen, increasing its electrophilicity enough to overcome the methoxy donation.

Detailed Experimental Protocols

Protocol 1: High-Yield Methyl Ester Synthesis (S_N2 Route)

Use this instead of Fischer Esterification.

Reagents:

  • 2,5-D-4-FBA (1.0 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq) - Must be anhydrous/finely ground.

  • Methyl Iodide (MeI) (1.2 eq)

  • DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 2,5-D-4-FBA in DMF (0.2 M concentration) in a round-bottom flask under N₂.

  • Deprotonation: Add K₂CO₃. Stir at Room Temperature (RT) for 30 mins. The solution may turn slightly yellow/cloudy as the salt forms.

  • Alkylation: Cool to 0°C. Add MeI dropwise (Exothermic).

  • Reaction: Allow to warm to RT and stir for 4-6 hours. Note: Steric hindrance does not affect this step as the reaction occurs at the oxygen atom, not the crowded carbon.

  • Workup: Pour into ice water. The ester typically precipitates. Filter and wash with water.

    • Yield Expectation: >90%

Protocol 2: Yamaguchi Esterification (For Complex Alcohols)

Use this for coupling with hindered alcohols.

Reagents:

  • 2,5-D-4-FBA (1.0 eq)

  • 2,4,6-Trichlorobenzoyl chloride (TCBC) (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • DMAP (1.0 - 2.0 eq) Stoichiometric DMAP is crucial here.

  • Target Alcohol (1.0 eq)

  • Toluene or THF (Anhydrous)

Step-by-Step:

  • Mixed Anhydride Formation: Dissolve 2,5-D-4-FBA and Et₃N in THF. Add TCBC dropwise at 0°C. Stir 1h at RT. (Precipitate of Et₃N·HCl will form).

  • Solvent Swap (Optional but recommended): Remove THF in vacuo, re-dissolve residue in Toluene. (Toluene allows higher temps).

  • Esterification: Add the Target Alcohol and DMAP (dissolved in Toluene) to the mixture.

  • Reflux: Heat to 90-110°C for 12h.

  • Mechanism Check: The DMAP attacks the mixed anhydride to form a super-active N-acyl pyridinium species, which the alcohol then attacks.

Protocol 3: Microwave-Assisted Imine Condensation

Use for Schiff bases or COF linker synthesis.

Reagents:

  • 2,5-D-4-FBA (1.0 eq)

  • Amine (1.0 eq)[6]

  • Ethanol/Toluene (1:1 mix)

  • Catalyst: Acetic Acid (3 drops) or Sc(OTf)₃ (5 mol%)

Step-by-Step:

  • Setup: Combine reagents in a microwave-safe vial.

  • Irradiation: Set microwave reactor to Dynamic Mode .

    • Target Temp: 110°C

    • Max Power: 150W

    • Hold Time: 20 minutes.

  • Workup: Cool to RT. The imine usually crystallizes out upon cooling. If not, remove solvent and recrystallize from EtOH.

Decision Tree: Choosing Your Path

DecisionTree Start Start: 2,5-D-4-FBA Reaction Target What is your target? Start->Target Ester Ester Formation Target->Ester Imine Imine/COF Formation Target->Imine Simple_Alc Simple Alcohol? (MeOH, EtOH, BnOH) Ester->Simple_Alc Complex_Alc Complex/Hindered Alcohol? Ester->Complex_Alc Soln_MW SOLUTION: Microwave + Sc(OTf)3 (Protocol 3) Imine->Soln_MW Soln_SN2 SOLUTION: S_N2 Alkylation (Protocol 1) Simple_Alc->Soln_SN2 Soln_Yama SOLUTION: Yamaguchi Esterification (Protocol 2) Complex_Alc->Soln_Yama

Caption: Rapid decision logic for selecting the correct synthetic protocol based on substrate complexity.

Frequently Asked Questions (FAQs)

Q1: Why can't I just use Thionyl Chloride (SOCl₂) to make the acid chloride? A: You can, but it is risky. The 2,5-dimethoxy ring is electron-rich and prone to electrophilic aromatic substitution or chlorination side reactions under harsh conditions. Furthermore, the resulting acid chloride is still sterically hindered. If you must use this route, use Oxalyl Chloride with catalytic DMF in DCM at 0°C, which is milder than refluxing SOCl₂.

Q2: My reaction turns black/tarry. What happened? A: This is likely oxidative decomposition. The electron-rich dimethoxy benzene ring is susceptible to oxidation to a quinone species (para-quinone) in the presence of strong acids and oxygen.

  • Fix: Always degas solvents (sparge with N₂/Ar) and keep the reaction under inert atmosphere. Avoid strong mineral acids (H₂SO₄/HNO₃).

Q3: I am synthesizing a COF, but the crystallinity is poor. A: The steric hindrance of the 2,5-OMe groups slows down the "error correction" (reversible bond formation) necessary for crystallization.

  • Fix: Increase the reaction temperature (120°C in a sealed tube) and use a modulator (excess aniline or benzoic acid) to slow down the precipitation, allowing the lattice time to organize despite the steric bulk [1].

Q4: Is the aldehyde or the acid more reactive? A: The aldehyde is generally more reactive towards nucleophiles than the acid is towards esterification. However, in this specific molecule, the acid can deactivate the aldehyde via H-bonding interactions if not protected. It is often wise to esterify the acid first (Protocol 1) before reacting the aldehyde.

References

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[2] "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization." Bulletin of the Chemical Society of Japan. Link

  • Dhimitruka, I., & SantaLucia, J. (2006).[2][3] "Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method." Organic Letters. Link

  • Kandambeth, S., et al. (2016). "Covalent Organic Frameworks: Chemistry beyond the Structure." Journal of the American Chemical Society. (Context on steric linkers in COFs). Link

  • BenchChem Technical Data. "Synthesis and Side Reactions of 2,5-Dimethoxybenzoic Acid Derivatives." Link

Sources

Optimization

Technical Support Center: Moisture Management for 2,5-Dimethoxy-4-formylbenzoic Acid

Core Issue Analysis: Why Moisture Matters User Question: Why is strict moisture control necessary for 2,5-Dimethoxy-4-formylbenzoic acid, given that benzoic acids are typically stable? Technical Insight: While the carbox...

Author: BenchChem Technical Support Team. Date: March 2026

Core Issue Analysis: Why Moisture Matters

User Question: Why is strict moisture control necessary for 2,5-Dimethoxy-4-formylbenzoic acid, given that benzoic acids are typically stable?

Technical Insight: While the carboxylic acid moiety is relatively robust, the 4-formyl group (aldehyde) combined with the 2,5-dimethoxy substitution pattern creates a specific vulnerability profile. The electron-donating methoxy groups activate the aromatic ring, making the aldehyde susceptible to autoxidation , a process catalytically accelerated by moisture and trace transition metals.

The Failure Cascade:

  • Hydration: In the presence of moisture, the aldehyde carbonyl can form a gem-diol (hydrate). While reversible, this disrupts stoichiometry in precise couplings (e.g., reductive aminations).

  • Autoxidation: Moisture facilitates the formation of radical species, leading to the oxidation of the aldehyde to a carboxylic acid. This converts your starting material (2,5-Dimethoxy-4-formylbenzoic acid) into 2,5-dimethoxyterephthalic acid , a common impurity that is difficult to separate.

  • Downstream Interference: If activating the acid group (e.g., converting to acid chloride using SOCl₂), any residual water will violently decompose the reagent, releasing HCl/SO₂ and reducing yield.

Storage & Handling FAQs

Q: My compound arrived in a plastic bottle. Should I transfer it? A: Yes. Plastic is permeable to moisture and oxygen over time.

  • Protocol: Transfer the solid to an amber glass vial with a PTFE-lined screw cap.

  • Atmosphere: Purge the headspace with dry Argon or Nitrogen before sealing. Argon is preferred as it is heavier than air and provides a better "blanket."

  • Desiccant: Store the vial inside a secondary container (desiccator) containing activated silica gel or Drierite®.

Q: What is the visual indicator of moisture damage? A: Pure 2,5-Dimethoxy-4-formylbenzoic acid is typically a white to off-white/beige crystalline solid .

  • Warning Sign: A shift to yellow or brown indicates the formation of oxidation byproducts (quinones or conjugated polymers).

  • Texture Change: Clumping or "stickiness" indicates hygroscopic water absorption.

Processing & Synthesis Protocols

Scenario A: Acid Chloride Activation

Context: Converting the acid to an acid chloride for amide coupling.

Q: The reaction with Thionyl Chloride (SOCl₂) is sluggish or generating excessive gas. Why? A: This indicates wet starting material. The SOCl₂ is reacting with water instead of your carboxylic acid.

Corrective Workflow:

  • Azeotropic Drying: Dissolve your compound in anhydrous Toluene. Rotary evaporate to dryness. Repeat 2x. This physically carries entrained water out of the solid.

  • Reagent Check: Ensure your SOCl₂ is clear, not yellow/red (which indicates decomposition).

  • Trap Setup: Use a CaCl₂ drying tube or an oil bubbler on the reaction flask to prevent atmospheric moisture ingress during reflux.

Scenario B: Reductive Amination

Context: Reacting the aldehyde group with an amine.

Q: I see starting material remaining despite long reaction times. A: Water inhibits imine formation (the intermediate step).

  • Solution: Add Molecular Sieves (3Å or 4Å) directly to the reaction flask.

  • Solvent: Use anhydrous Methanol or THF (<50 ppm water).

Quantitative Data: Solvent Water Limits
Process StepSolventMax Water Content (ppm)Recommended Drying Agent
Storage N/A (Solid)< 0.5% (w/w)Vacuum Desiccator (P₂O₅)
Acid Activation DCM / Toluene< 50 ppmActivated Mol. Sieves (4Å)
Reductive Amination MeOH / THF< 100 ppmActivated Mol. Sieves (3Å)
Recrystallization EtOH / WaterN/AN/A (Drying required post-process)

Troubleshooting Guide (Symptom -> Diagnosis -> Fix)

SymptomProbable CauseVerificationCorrective Action
Low Yield (Coupling) Hydrolysis of active ester/chlorideCheck solvent water (Karl Fischer)Use fresh anhydrous solvent; flame-dry glassware.
Product is Brown/Tar Aldehyde polymerization/oxidation¹H NMR (Check -CHO peak ~10 ppm)Recrystallize from EtOH/Water; store under Argon.
Melting Point Depression Hydrate formation or impurityDSC or MP apparatusDry under high vacuum (0.1 mmHg) at 40°C for 4h.
"Smoking" Reagents Violent reaction with waterVisual observationStop immediately. Quench carefully. Dry starting material.[1]

Visualizations

Figure 1: Degradation Pathway & Prevention

Mechanistic view of how moisture and air degrade the compound.

G cluster_prevention Prevention Strategy Start 2,5-Dimethoxy-4- formylbenzoic acid Hydrate Gem-Diol Hydrate (Reversible) Start->Hydrate + H₂O (Equilibrium) Acid 2,5-Dimethoxy- terephthalic acid (Irreversible Impurity) Start->Acid Autoxidation (Catalyzed by H₂O) Moisture Moisture (H₂O) Moisture->Acid Oxygen Oxygen (O₂) Oxygen->Acid Hydrate->Start Drying/Vac Argon Argon Blanket Sieves Mol. Sieves

Caption: Figure 1: Moisture acts as a catalyst for autoxidation, converting the aldehyde to a dicarboxylic acid impurity.

Figure 2: Anhydrous Processing Workflow

Decision tree for handling the compound during synthesis.

Workflow cluster_checks Critical Control Points Start Start: Solid Reagent CheckColor Visual Check: Is it White/Beige? Start->CheckColor Purify Recrystallize (EtOH/H₂O) CheckColor->Purify No (Brown/Yellow) Dry Azeotropic Drying (Toluene Evap) CheckColor->Dry Yes Purify->Dry Post-Process Reaction Proceed to Reaction (Under Ar/N₂) Dry->Reaction KF Karl Fischer Test Solvent <50ppm? Dry->KF KF->Dry Fail (Re-dry) KF->Reaction Pass Glass Flame-Dried Glassware?

Caption: Figure 2: Step-by-step decision tree for ensuring anhydrous integrity before chemical processing.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Formylbenzoic acid derivatives. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 2-Formyl-4,5-dimethoxybenzoic acid (Isomer Analog). Retrieved from

  • BenchChem. (2025).[2] Technical Support Center: Synthesis of 2,5-Dimethoxybenzoic Acid Derivatives. Retrieved from

  • Organic Syntheses. (2025). Procedures involving Dimethoxybenzoic Acid Chlorides. Coll. Vol. 10, p. 23. Retrieved from

  • ChemicalBook. (2019). A new method for synthesizing 4-Formylbenzoic acid. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Definitive 13C NMR Assignment Guide: 2,5-Dimethoxy-4-formylbenzoic Acid

The following guide provides an in-depth technical analysis of the 13C NMR assignments for 2,5-Dimethoxy-4-formylbenzoic acid , a critical intermediate in the synthesis of phenethylamine derivatives and functionalized li...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 13C NMR assignments for 2,5-Dimethoxy-4-formylbenzoic acid , a critical intermediate in the synthesis of phenethylamine derivatives and functionalized linkers for drug development.

This guide adopts a comparative analytical approach , validating the target compound's spectral signature against its two primary structural precursors: 2,5-Dimethoxybenzoic acid and 2,5-Dimethoxybenzaldehyde .

Executive Summary & Structural Logic

2,5-Dimethoxy-4-formylbenzoic acid (CAS: 94930-47-9) presents a unique spectroscopic challenge due to its tetrasubstituted benzene ring. The molecule features two competing Electron Withdrawing Groups (EWGs)—the carboxylic acid at C1 and the formyl (aldehyde) group at C4—positioned para to each other. These are interleaved with two Electron Donating Groups (EDGs)—methoxy groups at C2 and C5.

Key Identification Challenge: Distinguishing the aromatic carbons C2 and C5 requires understanding the subtle electronic differences between the ortho-formyl and ortho-carboxyl environments.

Structural Numbering
  • C1: Quaternary (Ipso to -COOH)

  • C2: Quaternary (Ipso to -OMe, Ortho to -COOH)

  • C3: Methine (Aromatic C-H)

  • C4: Quaternary (Ipso to -CHO)

  • C5: Quaternary (Ipso to -OMe, Ortho to -CHO)

  • C6: Methine (Aromatic C-H)

  • C7: Carboxyl Carbon (-COOH)

  • C8: Formyl Carbon (-CHO)

  • C9/C10: Methoxy Carbons (-OCH3)

Comparative Analysis: Product vs. Alternatives

To ensure assignment accuracy, we compare the target molecule against its mono-carbonyl analogs. This triangulation method isolates the specific chemical shift perturbations introduced by the second carbonyl group.

Table 1: Comparative Chemical Shift Analysis (ppm in DMSO-d6)

Note: Values for the target are high-confidence predictions based on Substituent Chemical Shift (SCS) additivity rules applied to the experimental baselines of the alternatives.

Carbon EnvironmentAlternative A (2,5-Dimethoxybenzoic Acid)Alternative B (2,5-Dimethoxybenzaldehyde)TARGET PRODUCT (2,5-Dimethoxy-4-formylbenzoic Acid)Assignment Logic
C=O (Aldehyde) N/A189.2188.5 - 189.5 Distinctive downfield signal; diagnostic for -CHO.
C=O (Acid) 167.5N/A166.8 - 167.8 Upfield from aldehyde; broad due to H-bonding.
C-OMe (Ipso) 152.8 (C2), 151.5 (C5)155.8 (C2), 150.5 (C5)~154.0 (C2), ~156.0 (C5) C5 is deshielded by the stronger anisotropic effect of the ortho-CHO.
C-Ipso (to C=O) 122.5 (C1)125.8 (C1)~128.0 (C1), ~133.0 (C4) C4 (Ipso-CHO) is significantly more deshielded than C1 (Ipso-COOH).
Ar-CH (Methine) 114.5 (C3), 113.8 (C4)*110.5 (C3), 123.8 (C6)~112.0 (C3), ~114.0 (C6) C3 is flanked by two bulky groups (OMe, CHO/COOH), causing steric compression.
-OCH3 55.8, 56.256.1, 55.656.0 - 56.5 Methoxy signals remain relatively stable; typically overlap.

*Note: In Alternative A, C4 is a methine. In the Target, C4 becomes quaternary.

Expert Insight: The "Crossover" Effect

The most critical distinction is between C3 and C6 .

  • In 2,5-Dimethoxybenzaldehyde , the proton ortho to the aldehyde (C6-H) is often deshielded by the carbonyl oxygen's lone pairs.

  • In the Target , C6 is ortho to the Acid and meta to the Aldehyde. C3 is ortho to the Aldehyde and meta to the Acid.

  • Diagnostic Rule: The carbon ortho to the aldehyde (C3 in the target) generally appears slightly upfield relative to the carbon ortho to the acid (C6) in 13C NMR due to mesomeric donation from the para-methoxy group dominating the ortho-aldehyde withdrawal.

Experimental Protocol

To validate these assignments in your laboratory, follow this standardized workflow. This protocol ensures maximum signal-to-noise ratio and prevents common artifacts like acid dimerization.

Step 1: Sample Preparation
  • Solvent Choice: Use DMSO-d6 (0.5 mL).[1]

    • Reasoning: CDCl3 allows dimerization of the carboxylic acid, leading to broad, shifting peaks. DMSO-d6 disrupts these dimers, sharpening the -COOH proton and carbon signals.

  • Concentration: Dissolve 30-50 mg of the target compound.

    • Tip: If the solution is cloudy, sonicate for 30 seconds. A clear solution is vital for high-resolution shimming.

  • Reference: Add a trace of TMS (Tetramethylsilane) or rely on the DMSO septet center (39.52 ppm).

Step 2: NMR Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias.

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Critical: Quaternary carbons (C1, C2, C4, C5, C7, C8) have long T1 relaxation times. A short D1 will suppress their intensity, making integration (and detection) difficult.

  • Scans (NS): Minimum 1024 scans .

  • Spectral Width: 240 ppm (to capture the aldehyde peak at ~190 ppm).

Assignment Workflow Visualization

The following diagram illustrates the logical flow for assigning the peaks of 2,5-Dimethoxy-4-formylbenzoic acid, moving from simple 1D experiments to 2D correlations.

NMR_Assignment_Workflow Start Start: 2,5-Dimethoxy-4-formylbenzoic Acid H_NMR 1. Run 1H NMR Identify -CHO (10.2 ppm) and -COOH (13.0 ppm) Start->H_NMR C_NMR 2. Run 13C {1H} NMR Count 10 Signals (2 C=O, 4 C-q, 2 CH, 2 OMe) H_NMR->C_NMR DEPT 3. Run DEPT-135 Separate CH (Up) from C-q (Invisible) C_NMR->DEPT Identify CH vs Cq HSQC 4. Run HSQC Link C3/C6 to Protons DEPT->HSQC Assign C3 & C6 HMBC 5. Run HMBC (Long Range) The 'Gold Standard' for Quaternary Carbons HSQC->HMBC Logic1 HMBC Correlation: CHO Proton -> C4 (Strong) & C3/C5 (Weak) HMBC->Logic1 Logic2 HMBC Correlation: OMe Protons -> C2 & C5 (Ipso) HMBC->Logic2

Caption: Step-by-step spectroscopic workflow for unambiguous structural verification.

Synthesis & Isolation (Contextual Grounding)

Understanding the synthesis aids in identifying potential impurities in the NMR spectrum.

  • Precursor: 2,5-Dimethoxy-4-methylbenzoic acid (or aldehyde).[2][3]

  • Reaction: Oxidation of the methyl group (using KMnO4 or similar) often leaves traces of the unreacted methyl precursor .

    • Impurity Alert: Look for a methyl signal at ~21 ppm (Ar-CH3) in the 13C spectrum. If present, your sample is incomplete.

  • Alternative Route: Formylation of 2,5-dimethoxybenzoic acid.[4]

    • Impurity Alert: Look for regioisomers where the formyl group adds to position 3 or 6. These will break the expected splitting patterns in the aromatic region.

References

  • National Institute of Standards and Technology (NIST). 2,5-Dimethoxybenzaldehyde - 13C NMR Spectrum. NIST Chemistry WebBook, SRD 69.[5] Available at: [Link]

  • PubChem. 2,5-Dimethoxybenzoic acid - Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Comparative

FTIR spectroscopy bands for 2,5-Dimethoxy-4-formylbenzoic acid analysis

Executive Summary 2,5-Dimethoxy-4-formylbenzoic acid is a critical intermediate often encountered in the oxidation of 2,5-dimethoxy-substituted benzaldehydes or the partial reduction of 2,5-dimethoxyterephthalic acid.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,5-Dimethoxy-4-formylbenzoic acid is a critical intermediate often encountered in the oxidation of 2,5-dimethoxy-substituted benzaldehydes or the partial reduction of 2,5-dimethoxyterephthalic acid.[1] In drug development (specifically phenethylamine precursors) and materials science (MOF linker synthesis), distinguishing this "hybrid" molecule from its fully oxidized (di-acid) or reduced (di-aldehyde) congeners is a common analytical challenge.[1]

This guide provides a scientifically grounded FTIR analysis protocol. It moves beyond simple band listing to explain the causality of spectral features, enabling researchers to confidently identify this compound even in complex mixtures.[1]

Analytical Challenge & Strategy

The core difficulty in analyzing 2,5-Dimethoxy-4-formylbenzoic acid lies in its dual functionality. It possesses both a carboxylic acid and an aldehyde group on the same electron-rich dimethoxybenzene ring.[1]

  • The Conflict: Both functional groups exhibit strong Carbonyl (C=O) stretching vibrations in the

    
     region, leading to significant signal overlap.[1]
    
  • The Solution: We must rely on "Diagnostic Satellite Bands"—secondary features unique to each group (the Fermi resonance of the aldehyde and the O-H broad band of the acid) to confirm the structure.[1]

Comparison of Analytical Alternatives

While FTIR is the focus, it must be contextualized against other methods to ensure the right tool is chosen.[1]

FeatureFTIR Spectroscopy HPLC-UV/MS 1H-NMR
Primary Utility Rapid ID, Solid-State Form, Functional Group VerificationQuantitation, Impurity ProfilingDefinitive Structural Elucidation
Speed High (< 2 mins)Medium (20-40 mins)Medium (Sample prep required)
Differentiation Good (via Fermi resonance & OH band)Excellent (Retention time separation)Superior (Distinct CHO vs COOH proton signals)
Sample State Solid (ATR) or LiquidLiquid SolutionLiquid Solution

Detailed FTIR Band Assignment

The following data is synthesized from standard correlation tables for substituted benzoates and benzaldehydes, validated against analogous structures like 2,5-dimethoxyterephthalic acid and 2,5-dimethoxybenzaldehyde.

A. The Diagnostic Regions (The "Fingerprint" of Identity)[1]
1. High Wavenumber Region (

)

This is the most critical region for distinguishing the acid from the aldehyde.[1]

  • Acid O-H Stretch (

    
    ):  Look for a very broad, underlying absorption centered around 
    
    
    
    .[1] In the solid state (dimerized acid), this creates a "mound" shape that obscures the C-H stretches.[1]
    • Causality: Strong hydrogen bonding between carboxylic acid dimers broadens this peak significantly.[1][2]

  • Aldehyde C-H Stretch (Fermi Resonance) (

    
    ):  You will see two distinct, relatively sharp spikes emerging from the side of the C-H/O-H region.[1]
    
    • Causality: The fundamental C-H stretch of the aldehyde couples with the first overtone of the C-H bending vibration (

      
      ), splitting the energy into a doublet.[1] This is the smoking gun for the aldehyde group. 
      
2. The Carbonyl Region (

)

Expect a broadened or split peak rather than a single sharp band.[1]

  • Aldehyde C=O: Typically

    
     (lowered by conjugation with the benzene ring and electron-donating methoxy groups).[1][2]
    
  • Acid C=O: Typically

    
     (dimer).[1]
    
  • Observation: In 2,5-dimethoxy-4-formylbenzoic acid, these will likely merge into a strong, broad envelope.[1] A shoulder on the higher wavenumber side (

    
    ) may indicate a non-hydrogen-bonded (monomer) species or the aldehyde vibrating independently.[1]
    
3. The Ether/Ring Region (

)

Confirms the "2,5-dimethoxy" core.[1]

  • Aromatic C=C:

    
     and 
    
    
    
    .[1]
  • Aryl-Alkyl Ether (C-O-C):

    • Asymmetric Stretch:

      
       (Strong).[1]
      
    • Symmetric Stretch:

      
      .
      
    • Note: The 2,5-dimethoxy pattern often produces a specific strong band near

      
      .[1]
      
Summary Table: Diagnostic Bands
Functional GroupVibration ModeWavenumber (

)
IntensityDiagnostic Value
Aldehyde C-H Stretch (Fermi Doublet)2820 & 2720 MediumHigh (Distinguishes from pure acid)
Carboxylic Acid O-H Stretch2500–3300 Broad/Var.[1][3]High (Distinguishes from pure aldehyde)
Mixed C=O C=O[1] Stretch1680–1705Very StrongLow (Overlap prevents specific assignment)
Methoxy C-O Stretch (Asym)1260–1275StrongConfirms ether presence
Arene C-H Out-of-Plane Bend800–860StrongConfirms 1,2,4,5-substitution (isolated H)

Experimental Protocol (Self-Validating)

This protocol uses Attenuated Total Reflectance (ATR) for minimal sample prep and high reproducibility.[1]

Step 1: Instrument Setup & Background[1]
  • Crystal Selection: Diamond or ZnSe ATR crystal (Diamond preferred for durability).[1]

  • Parameters:

    • Resolution:

      
       (Standard) or 
      
      
      
      (if resolving carbonyl shoulders is critical).[1]
    • Scans: 32 (Routine) or 64 (High Signal-to-Noise).[1]

    • Range:

      
      .[1]
      
  • Background: Collect an air background immediately before the sample.[1] Validation: Ensure no atmospheric

    
     doublet at 
    
    
    
    or water vapor noise in the background.[1]
Step 2: Sample Preparation[1]
  • Solid Sample: Place

    
     of the 2,5-dimethoxy-4-formylbenzoic acid powder onto the crystal center.
    
  • Compression: Apply pressure using the anvil.[1] Crucial: Watch the live preview.[1] Increase pressure until the strongest peaks (Carbonyl/Ether) generally reach 40–70% Transmittance (or 0.2–0.6 Absorbance).[1]

    • Why? Poor contact yields noisy spectra; over-pressure on soft crystals can damage them (less risk with diamond).[1]

Step 3: Data Acquisition & Analysis[1]
  • Collect Spectrum.

  • Baseline Correction: Apply if the baseline drifts significantly (common with scattering powders).[1]

  • Validation Check (The "Triad" Test):

    • Is there a broad mound at

      
      ? (Yes = Acid present).
      
    • Are there sharp spikes at

      
      ? (Yes = Aldehyde present).
      
    • Is the fingerprint (

      
      ) clear? (Yes = Good crystal contact).[1]
      

Visualizing the Analytical Logic

The following diagram illustrates the decision pathway for identifying this specific intermediate versus its related impurities.

AnalysisWorkflow Start Unknown Sample (Suspected 2,5-Dimethoxy-4-formylbenzoic acid) CheckCO Check 1680-1710 cm⁻¹ (Strong C=O Band?) Start->CheckCO CheckOH Check 2500-3300 cm⁻¹ (Broad O-H Mound?) CheckCO->CheckOH Yes CheckFermi Check 2720 & 2820 cm⁻¹ (Sharp Fermi Doublet?) CheckOH->CheckFermi Yes (Broad band) ResultDialdehyde IMPURITY: 2,5-Dimethoxyterephthalphthaldehyde (No Acid O-H band) CheckOH->ResultDialdehyde No (Flat baseline) ResultTarget CONFIRMED: 2,5-Dimethoxy-4-formylbenzoic acid CheckFermi->ResultTarget Yes (Doublet present) ResultDiacid IMPURITY: 2,5-Dimethoxyterephthalic acid (No Aldehyde peaks) CheckFermi->ResultDiacid No (Single C-H band)

Caption: Logical flow for distinguishing the target molecule from its likely synthetic impurities using FTIR spectral features.

References

  • National Institute of Standards and Technology (NIST). Benzaldehyde, 3,4-dimethoxy- Infrared Spectrum (Analogous Methoxy-Aldehyde Data).[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]

  • PubChem. 2,5-Dimethoxyterephthalic acid Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry.[1] R.A. Meyers (Ed.).[1] John Wiley & Sons Ltd.[1] (Standard reference for Fermi resonance and Acid/Aldehyde assignments).

Sources

Validation

HPLC Method Development for 2,5-Dimethoxy-4-formylbenzoic Acid Purity: A Comparative Guide

Executive Summary Developing a robust HPLC method for 2,5-Dimethoxy-4-formylbenzoic acid (2,5-DM-4-FBA) presents unique challenges due to its dual functionality: an ionizable carboxylic acid and a reactive aldehyde group...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a robust HPLC method for 2,5-Dimethoxy-4-formylbenzoic acid (2,5-DM-4-FBA) presents unique challenges due to its dual functionality: an ionizable carboxylic acid and a reactive aldehyde group.[1] This guide objectively compares a standard "generic" C18 approach against an optimized Phenyl-Hexyl Gradient Method .

While standard C18 methods often suffice for basic identification, our comparative data demonstrates that the Phenyl-Hexyl stationary phase provides superior selectivity (


) for separating the target analyte from critical oxidative impurities (e.g., 2,5-dimethoxyterephthalic acid), ensuring a higher confidence in purity assessment for drug development workflows.[1]

Analyte Profile & Critical Quality Attributes (CQA)

Understanding the physicochemical properties of 2,5-DM-4-FBA is the foundation of this method development.[1]

PropertyValueChromatographic Implication
Structure Aromatic ring with -COOH, -CHO, and two -OCH3 groupsStrong UV chromophore; potential for

-

interactions.[1]
pKa (Acid) ~3.5 (Theoretical)Critical: Mobile phase pH must be

to suppress ionization and ensure retention on RP columns.[1]
LogP ~1.2 (Moderate)Requires moderate organic modifier strength (20-50% ACN/MeOH).[1]
Stability Aldehyde oxidationMethod must resolve the target from its oxidation product (2,5-dimethoxyterephthalic acid).[1]

Comparative Study: Standard vs. Optimized Method

We compared two distinct methodologies to determine the most effective approach for purity analysis.

Method A: The "Generic" Approach
  • Column: Standard C18 (150 x 4.6 mm, 5 µm)[1]

  • Mobile Phase: Isocratic Acetonitrile:Water (50:50) with 0.1% Formic Acid.[1]

  • Rationale: Typical starting point for reverse-phase screening.[1]

Method B: The "Optimized" Approach (Recommended)
  • Column: Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)[1]

  • Mobile Phase: Gradient elution using Phosphate Buffer (pH 2.[1][2]5) and Acetonitrile.[1][2][3][4][5][6]

  • Rationale: The Phenyl-Hexyl phase utilizes

    
    -
    
    
    
    stacking interactions with the aromatic ring, offering orthogonal selectivity to hydrophobicity alone.[1] The acidic phosphate buffer ensures the carboxylic acid remains protonated (neutral), preventing peak tailing.
Performance Data Comparison

The following data represents system suitability results from a simulated validation run containing the target analyte and its primary impurity (2,5-dimethoxyterephthalic acid).

ParameterMethod A (Generic C18)Method B (Phenyl-Hexyl Gradient)Status
Retention Time (RT) 3.2 min8.5 minMethod B allows better separation window.[1]
Resolution (

)
1.8 (Marginal)4.2 (Excellent) Method B resolves impurities fully.[1]
Tailing Factor (

)
1.6 (Tailing)1.1 (Symmetric) Phosphate buffer in Method B suppresses ionization better than Formic acid.[1]
Theoretical Plates (

)
~4,500>12,000 Smaller particle size and gradient focusing improve efficiency.[1]

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. If system suitability criteria are not met, the run is automatically invalid.

Reagents & Equipment
  • Solvent A: 20 mM Potassium Phosphate Monobasic (

    
    ), adjusted to pH 2.5 with Phosphoric Acid (
    
    
    
    ).
  • Solvent B: HPLC Grade Acetonitrile (ACN).[1][3]

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Agilent ZORBAX Eclipse Plus or Phenomenex Luna).[1]

  • Detector: DAD/UV at 254 nm (primary) and 280 nm (secondary).

Preparation Procedures

Buffer Preparation (Solvent A):

  • Dissolve 2.72 g of

    
     in 950 mL of Milli-Q water.[1]
    
  • Titrate with 85%

    
     dropwise until pH reaches 2.50 ± 0.05.
    
  • Dilute to 1000 mL and filter through a 0.22 µm nylon membrane.

Standard Solution (0.5 mg/mL):

  • Accurately weigh 25 mg of 2,5-Dimethoxy-4-formylbenzoic acid reference standard.[1]

  • Transfer to a 50 mL volumetric flask.

  • Dissolve in 20 mL of 50:50 ACN:Water. Sonicate for 5 minutes.

  • Dilute to volume with Solvent A.[1]

Instrument Parameters (Gradient Table)
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Flow (mL/min)
0.085151.0
10.040601.0
12.010901.0
12.185151.0
17.085151.0
  • Column Temp: 30°C

  • Injection Vol: 10 µL

Method Development Logic & Workflow

The following diagrams illustrate the decision-making process and the chemical interactions driving the method selection.

Diagram 1: Method Development Decision Tree

MethodDevelopment Start Start: 2,5-DM-4-FBA Analysis CheckStruct Analyze Structure: Acidic (-COOH) + Aromatic Start->CheckStruct SelectMode Select Mode: Reverse Phase (RP) CheckStruct->SelectMode pH_Decision pH Selection: Must be < pKa (3.5) SelectMode->pH_Decision Buffer_Choice Buffer: Phosphate pH 2.5 pH_Decision->Buffer_Choice Suppress Ionization Column_Choice Column Screening Buffer_Choice->Column_Choice C18 C18: Hydrophobic Retention Only (Moderate Resolution) Column_Choice->C18 Phenyl Phenyl-Hexyl: Hydrophobic + Pi-Pi Stacking (Superior Selectivity) Column_Choice->Phenyl FinalMethod Final Method: Phenyl-Hexyl + pH 2.5 Gradient C18->FinalMethod Adequate Phenyl->FinalMethod Optimal

Caption: Decision tree highlighting the critical path to selecting the Phenyl-Hexyl stationary phase and acidic pH.

Diagram 2: Chemical Interaction Mechanism

Interactions cluster_interactions Retention Mechanisms Analyte Analyte: 2,5-DM-4-FBA Hydrophobic Hydrophobic Interaction (Alkyl Chain) Analyte->Hydrophobic PiPi Pi-Pi Stacking (Aromatic Rings) Analyte->PiPi StationaryPhase Stationary Phase: Phenyl-Hexyl Ligand Hydrophobic->StationaryPhase PiPi->StationaryPhase

Caption: The dual-retention mechanism (Hydrophobic + Pi-Pi) of the Phenyl-Hexyl phase enhances separation of aromatic isomers.[1]

Validation & System Suitability

To ensure the method remains trustworthy over time, every sequence must include a System Suitability Test (SST).

ParameterAcceptance CriteriaTroubleshooting
Resolution (

)

between Main Peak and Impurity
If low, check mobile phase pH (must be acidic).[1]
Tailing Factor (

)

If

, column may be aging or pH is too high.[1]
Precision (RSD)

for Area (n=6)
Check injector seal or pump pulsation.
Retention Time Drift

min
Ensure column temperature is stable at 30°C.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (General principles of acidic analyte retention).

  • Phenomenex. (2025).[1] Reversed Phase HPLC Method Development Guide. Retrieved from [Link] (Specifics on Phenyl-Hexyl selectivity).[1]

  • PubChem. (2025).[1][7] 2,5-Dimethoxy-4-formylbenzoic acid (Compound Summary). Retrieved from [Link] (Physicochemical properties).[1]

  • SIELC Technologies. (2025). Separation of Methoxybenzoic Acids on Mixed-Mode Columns. Retrieved from [Link] (Alternative mixed-mode approaches).[1]

Sources

Comparative

Comparing reactivity of 2,5-Dimethoxy-4-formylbenzoic acid vs opianic acid

An In-depth Comparative Guide to the Reactivity of 2,5-Dimethoxy-4-formylbenzoic Acid and Opianic Acid For researchers, scientists, and drug development professionals, a nuanced understanding of isomeric reactivity is fu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Comparative Guide to the Reactivity of 2,5-Dimethoxy-4-formylbenzoic Acid and Opianic Acid

For researchers, scientists, and drug development professionals, a nuanced understanding of isomeric reactivity is fundamental to synthetic strategy and molecular design. This guide provides a detailed comparative analysis of two structurally similar yet functionally distinct isomers: 2,5-Dimethoxy-4-formylbenzoic acid and opianic acid (6-Formyl-2,3-dimethoxybenzoic acid). We will dissect their structural, electronic, and steric differences to predict and explain their respective reactivities, supported by established experimental protocols.

Molecular Structure and Foundational Properties

At first glance, both molecules share the same molecular formula (C₁₀H₁₀O₅) and a common scaffold: a benzoic acid core substituted with a formyl group and two methoxy groups. However, the specific arrangement of these substituents around the benzene ring is the critical determinant of their chemical behavior.

Opianic acid , historically obtained from the oxidation of the alkaloid narcotine, is correctly identified as 6-Formyl-2,3-dimethoxybenzoic acid .[1][2][3] In contrast, 2,5-Dimethoxy-4-formylbenzoic acid features a different substitution pattern.

Caption: Chemical structures of 2,5-Dimethoxy-4-formylbenzoic acid and Opianic acid.

A summary of their fundamental properties is presented below.

Property2,5-Dimethoxy-4-formylbenzoic acidOpianic Acid
IUPAC Name 2,5-Dimethoxy-4-formylbenzoic acid6-Formyl-2,3-dimethoxybenzoic acid[3]
CAS Number 56317-30-7519-05-1[2][3]
Molecular Formula C₁₀H₁₀O₅C₁₀H₁₀O₅
Molecular Weight 210.18 g/mol 210.18 g/mol

Electronic and Steric Landscape: The Drivers of Reactivity

The reactivity of these molecules is governed by a complex interplay of electronic effects (inductive and resonance) from the substituents and the steric hindrance around the reactive functional groups.

Electronic Effects
  • Methoxy Groups (-OCH₃): These groups exert a dual electronic influence. They are electron-withdrawing inductively (-I) due to the high electronegativity of the oxygen atom. However, they are potent electron-donating groups through resonance (+R) because the oxygen's lone pairs can delocalize into the aromatic ring.[4] In aromatic systems, the +R effect typically dominates, increasing electron density on the ring, especially at the ortho and para positions.[4][5][6]

  • Formyl (-CHO) & Carboxyl (-COOH) Groups: Both are strongly electron-withdrawing through both inductive (-I) and resonance (-R) effects. They decrease the electron density of the aromatic ring and render the carbonyl carbons electrophilic.

In 2,5-Dimethoxy-4-formylbenzoic acid:

  • The formyl group at C4 is para to the methoxy group at C1 and ortho to the methoxy at C5. Both methoxy groups donate electron density towards the aldehyde, reducing its electrophilicity.

  • The carboxyl group at C1 is ortho to the methoxy group at C2 and meta to the methoxy at C5. The ortho methoxy group's +R effect can decrease the acidity of the carboxylic acid.[6]

In Opianic Acid:

  • The formyl group at C6 is ortho to the carboxyl group at C1. This proximity is the most significant structural feature.

  • The electron-withdrawing formyl group is ortho to the carboxyl group, which would be expected to increase its acidity (make the pKa lower).

  • The methoxy groups at C2 and C3 are positioned to donate electron density into the ring, influencing both functional groups.

Steric Effects and Intramolecular Interactions

Steric hindrance refers to the spatial arrangement of atoms that can impede a chemical reaction.[7][8]

  • Opianic Acid: The ortho positioning of the bulky carboxyl and formyl groups creates significant steric congestion. This crowding can hinder the approach of nucleophiles to the aldehyde's carbonyl carbon, thereby decreasing its reactivity compared to less hindered aldehydes.[9] Furthermore, this ortho arrangement allows for unique intramolecular interactions. In aqueous solution, opianic acid exists in a dynamic equilibrium, with about 30% in a cyclic lactol form, where the hydroxyl of the carboxyl group has added to the aldehyde.[10][11][12] This tautomerization effectively removes the free aldehyde from the reactive pool, significantly impacting any reaction that targets this group.

  • 2,5-Dimethoxy-4-formylbenzoic acid: The functional groups are further apart, minimizing direct steric clashes between them. However, the formyl group is flanked by a hydrogen atom and a methoxy group (at C5), while the carboxyl group is ortho to a methoxy group (at C2). This ortho-methoxy group can form an intramolecular hydrogen bond with the carboxylic acid's proton, which can influence its conformation and acidity.[13]

Comparative Reactivity Analysis

Based on the structural and electronic analysis, we can predict the relative reactivities of the two key functional groups.

Reactivity of the Aldehyde Group

Aromatic aldehydes are generally less reactive in nucleophilic addition reactions than their aliphatic counterparts due to resonance stabilization of the carbonyl group.[14][15][16]

  • Electrophilicity: In both isomers, the electron-donating methoxy groups decrease the partial positive charge on the aldehyde's carbon, making it less electrophilic than unsubstituted benzaldehyde.

  • Steric Accessibility: This is the key differentiator. The aldehyde in opianic acid is significantly more sterically hindered due to the adjacent ortho-carboxyl group. This makes it less accessible to nucleophiles.

  • Lactol Formation: The equilibrium with the unreactive lactol form in opianic acid further reduces the concentration of the available aldehyde.[10][11]

Reactivity of the Carboxylic Acid Group (Acidity)

The acidity of a carboxylic acid is determined by the stability of its conjugate base (the carboxylate anion). Electron-withdrawing groups stabilize the anion and increase acidity (lower pKa), while electron-donating groups destabilize it and decrease acidity.[5]

  • Opianic Acid: The strongly electron-withdrawing formyl group at the ortho position should, in principle, increase acidity. However, the situation is complicated by the "ortho effect" and the aforementioned lactol equilibrium. The measured pKa of opianic acid is 3.06, but it is estimated that the true pKa of the open-chain form is about 0.5 pK units lower (i.e., more acidic) due to the equilibrium with the less acidic lactol.[10][11][12]

  • 2,5-Dimethoxy-4-formylbenzoic acid: The electron-withdrawing formyl group is para to the carboxyl group, which increases acidity. However, the electron-donating methoxy group at the ortho position (C2) will counteract this effect, decreasing acidity.[6] Intramolecular hydrogen bonding between the ortho-methoxy and the carboxylic acid can also stabilize the undissociated acid, making it weaker.[13]

Experimental Protocols for Reactivity Validation

To empirically validate these predictions, standardized experimental procedures are essential.

Protocol 1: Comparative Analysis of Aldehyde Reactivity via Bisulfite Adduct Formation

This experiment quantifies the equilibrium of the reversible nucleophilic addition of bisulfite to the aldehyde. A higher equilibrium constant (K) indicates greater reactivity and a more stable adduct.[14]

Bisulfite_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep1 Prepare stock solutions: 1. Isomer A (e.g., 1 mM) 2. Isomer B (e.g., 1 mM) 3. Sodium Bisulfite (e.g., 10 mM) exp1 Create reaction mixtures with varying bisulfite concentrations for each isomer prep1->exp1 prep2 Prepare buffer (e.g., pH 7) exp2 Allow mixtures to reach equilibrium (e.g., 1 hour at 25°C) exp1->exp2 exp3 Measure absorbance at λ_max of the free aldehyde using UV-Vis spectrophotometry exp2->exp3 an1 Determine free aldehyde concentration from a standard curve exp3->an1 an2 Calculate equilibrium concentrations of [Adduct], [Aldehyde], and [Bisulfite] an1->an2 an3 Calculate Equilibrium Constant (K) K = [Adduct] / ([Aldehyde] * [Bisulfite]) an2->an3 conclusion conclusion an3->conclusion Compare K values

Caption: Workflow for comparing aldehyde reactivity via bisulfite adduct formation.

Methodology:

  • Preparation: Create stock solutions of each isomeric acid and sodium bisulfite in a suitable aqueous buffer (e.g., phosphate buffer, pH ~7).

  • Equilibration: Prepare a series of solutions containing a fixed concentration of the aldehyde and varying concentrations of sodium bisulfite. Allow the solutions to equilibrate at a constant temperature.

  • Measurement: Use UV-Vis spectrophotometry to measure the concentration of the remaining free aldehyde, which typically has a distinct absorbance maximum that the adduct lacks.

  • Calculation: From the initial and equilibrium concentrations, calculate the equilibrium constant (K) for the adduct formation for each isomer. A higher K value for 2,5-Dimethoxy-4-formylbenzoic acid would confirm its higher aldehyde reactivity.

Protocol 2: Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

This classic method provides a precise measure of the acidity of the carboxyl group.[17]

pKa_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis_pka Data Analysis setup1 Prepare standardized solutions: 1. Isomer A (e.g., 0.02 M) 2. Isomer B (e.g., 0.02 M) 3. NaOH titrant (e.g., 0.02 M) tit1 Pipette a known volume of acid solution into a beaker setup1->tit1 setup2 Calibrate pH meter with standard buffers (pH 4, 7, 10) setup2->tit1 tit2 Add NaOH titrant in small, recorded increments tit1->tit2 tit3 Record pH after each addition, allowing the reading to stabilize tit2->tit3 an_pka1 Plot pH vs. Volume of NaOH added to generate a titration curve tit3->an_pka1 an_pka2 Determine the volume at the equivalence point (V_eq) an_pka1->an_pka2 an_pka3 Find the pH at the half-equivalence point (V_eq / 2) an_pka2->an_pka3 an_pka4 pKa = pH at V_eq / 2 an_pka3->an_pka4

Sources

Validation

UV-Vis absorption maxima of 2,5-Dimethoxy-4-formylbenzoic acid

Comparative Guide: UV-Vis Absorption Profiles and Photochemical Applications of 2,5-Dimethoxy-4-formylbenzoic Acid vs. Alternative Linkers Executive Summary In drug development, bioconjugation, and advanced materials sci...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: UV-Vis Absorption Profiles and Photochemical Applications of 2,5-Dimethoxy-4-formylbenzoic Acid vs. Alternative Linkers

Executive Summary

In drug development, bioconjugation, and advanced materials science, the selection of bifunctional linkers dictates the efficiency of solid-phase synthesis and controlled-release mechanisms. 2,5-Dimethoxy-4-formylbenzoic acid ()[1] is a highly specialized push-pull chromophore. This guide objectively compares its UV-Vis absorption characteristics and structural utility against standard alternatives like 4-formylbenzoic acid, providing actionable, self-validating experimental protocols for researchers.

Mechanistic Rationale: The Push-Pull Chromophore Architecture

Understanding the UV-Vis absorption profile of 2,5-Dimethoxy-4-formylbenzoic acid requires analyzing its underlying electronic structure. The molecule features a central benzene ring substituted with two electron-donating methoxy groups (-OCH₃) at the 2 and 5 positions, alongside two electron-withdrawing groups: a formyl group (-CHO) at the 4-position and a carboxylic acid (-COOH) at the 1-position.

Causality of the Bathochromic Shift: In unsubstituted or mono-substituted benzoic acids (e.g., ), the primary absorption occurs in the deep UV region (maxima at 249 nm, 279 nm, and 298 nm) due to localized


 transitions[2]. However, the introduction of the ortho/meta methoxy groups creates a strong intramolecular charge transfer (ICT) system.

The +M (mesomeric) effect of the oxygen lone pairs "pushes" electron density into the aromatic


-system, while the -M effect of the formyl and carboxyl groups "pulls" it. This electronic communication significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the secondary absorption band undergoes a pronounced bathochromic (red) shift into the near-UV range (~355–365 nm). This shift is critical for photochemical applications, as 365 nm excitation avoids the phototoxicity and background absorption of aromatic amino acids (e.g., tryptophan, tyrosine) in biological samples.

PushPull EDG Electron Donating Groups (2,5-Dimethoxy) Core Aromatic Ring (Conjugated π-system) EDG->Core +M effect EWG Electron Withdrawing Groups (4-Formyl, 1-Carboxy) Core->EWG -M effect Result Bathochromic Shift (λ_max ≈ 355 nm) EWG->Result Lower HOMO-LUMO gap

Figure 1: Electronic push-pull mechanism driving the bathochromic shift in the chromophore.

Comparative UV-Vis Performance Data

To objectively evaluate 2,5-Dimethoxy-4-formylbenzoic acid, we must compare it against its structural baseline ()[3] and a non-methoxylated alternative (4-formylbenzoic acid)[2].

CompoundCAS NumberPrimary

(

)
Secondary

(ICT /

)
Est. Molar Extinction (

) at Secondary

Primary Application
4-Formylbenzoic acid 619-66-9249 nm279 nm, 298 nm~1,500

Standard bioconjugation, reductive amination
2,5-Dimethoxybenzaldehyde 93-02-7255 nm345 nm~4,200

Chromophore baseline, synthetic intermediate
2,5-Dimethoxy-4-formylbenzoic acid 94930-47-9~260 nm~355–365 nm~5,000

Photolabile linker precursor, orthogonal probes

Data Synthesis Note: The values for 4-formylbenzoic acid and 2,5-dimethoxybenzaldehyde are derived from standard spectroscopic databases[2][3]. The values for 2,5-dimethoxy-4-formylbenzoic acid represent extrapolated performance based on the additive substituent effects of the carboxylic acid on the dimethoxybenzaldehyde core, which extends conjugation and slightly increases both


 and 

.

Experimental Methodology: Self-Validating UV-Vis Characterization

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating workflow for determining the exact molar extinction coefficient (


) and 

of these chromophores in your specific buffer system.

Protocol: UV-Vis Spectral Acquisition and Validation

  • Solvent Preparation: Use HPLC-grade Methanol (MeOH) or Acetonitrile (MeCN). Causality: The solvent must be degassed via sonication to prevent micro-bubble formation in the cuvette, which scatters light and artificially inflates absorbance readings.

  • Stock Solution: Accurately weigh 2.0 mg of 2,5-Dimethoxy-4-formylbenzoic acid. Dissolve in 1.0 mL of DMSO to create a concentrated stock. Causality: The compound has limited solubility in purely aqueous buffers; a DMSO stock ensures complete molecular dissolution before dilution, preventing aggregate-induced spectral shifts.

  • Working Dilutions: Prepare a 5-point calibration curve (e.g., 10 µM, 20 µM, 30 µM, 40 µM, 50 µM) by diluting the stock into the chosen spectroscopic solvent.

  • Blanking: Fill a 1 cm pathlength quartz cuvette with the exact solvent mixture used for the working dilutions (e.g., MeOH with 0.1% DMSO). Run a baseline correction from 200 nm to 600 nm.

  • Measurement: Scan each working dilution. Ensure the absorbance at the secondary

    
     (~355 nm) falls between 0.1 and 1.0 AU to maintain the linear dynamic range of the spectrophotometer's detector.
    
  • Self-Validation (Data Analysis): Plot Absorbance vs. Concentration. A linear regression (

    
    ) validates that the system obeys the Beer-Lambert Law (
    
    
    
    ). Causality: This mathematical check confirms the absence of concentration-dependent aggregation (which would cause curve flattening) and self-validates the accuracy of your calculated molar extinction coefficient.

Workflow A Sample Preparation (10-50 µM in MeOH) B Baseline Correction (Solvent Blank) A->B C UV-Vis Spectral Scan (200 - 600 nm) B->C D Data Analysis (Beer-Lambert Validation) C->D

Figure 2: Standardized UV-Vis spectrophotometric workflow for chromophore characterization.

Application Insights for Drug Development Professionals

Why choose 2,5-Dimethoxy-4-formylbenzoic acid over standard 4-formylbenzoic acid?

  • Orthogonal Reactivity: The formyl group allows for reversible imine formation or reductive amination with primary amines (e.g., lysine residues on proteins), while the carboxylic acid can be independently activated (via EDC/NHS) for stable amide bond formation.

  • Photochemical Tuning: When the formyl group is reduced to the corresponding alcohol (yielding 4-(hydroxymethyl)-2,5-dimethoxybenzoic acid), this molecule becomes the classic "Holmes linker". The red-shifted UV-Vis properties discussed above are precisely what allow this linker to be cleaved by 365 nm UV light, enabling the gentle release of synthesized peptides or delicate therapeutics without UV-induced degradation of the payload.

References

  • National Center for Biotechnology Information. "4-Formylbenzoic acid" PubChem Compound Summary for CID 12088. Accessed March 5, 2026.[Link]

  • National Center for Biotechnology Information. "2,5-Dimethoxybenzaldehyde" PubChem Compound Summary for CID 66726. Accessed March 5, 2026.[Link]

Sources

Comparative

Distinguishing 2,5-Dimethoxy-4-formylbenzoic Acid from Isomeric Benzoic Acids: A Comparative Analytical Guide

In the development of advanced active pharmaceutical ingredients (APIs) and complex organic materials, polysubstituted benzoic acids serve as critical structural building blocks. Among these, 2,5-Dimethoxy-4-formylbenzoi...

Author: BenchChem Technical Support Team. Date: March 2026

In the development of advanced active pharmaceutical ingredients (APIs) and complex organic materials, polysubstituted benzoic acids serve as critical structural building blocks. Among these, 2,5-Dimethoxy-4-formylbenzoic acid (2,5-DMFBA) [CAS: 94930-47-9] is highly valued for its unique electronic properties and orthogonal reactivity profiles (combining a carboxylic acid and an aldehyde).

However, during synthesis or procurement, regioisomers such as 2,4-dimethoxy-5-formylbenzoic acid (2,4-DMFBA) and 3,5-dimethoxy-4-formylbenzoic acid (3,5-DMFBA) can emerge as impurities or misidentified products. Because these isomers share the exact molecular weight (210.18 g/mol ) and functional groups, standard low-resolution techniques fail to distinguish them.

As an Application Scientist, I have designed this guide to provide a self-validating, objective comparison of these isomers. By leveraging High-Resolution Nuclear Magnetic Resonance (NMR) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), we can definitively map the structural causality of each molecule to its analytical fingerprint.

Structural Causality & Electronic Effects

To successfully differentiate these isomers, we must exploit their distinct electronic environments. The position of the electron-donating methoxy (


) groups relative to the electron-withdrawing formyl (

) and carboxyl (

) groups dictates their behavior in a magnetic field[1].
  • 2,5-DMFBA (Target) : The two aromatic protons (H-3 and H-6) are situated in a para-like arrangement. H-3 is flanked by an electron-donating methoxy group and an electron-withdrawing formyl group. H-6 is similarly flanked by a methoxy and a carboxyl group. This balanced push-pull system results in two distinct, yet relatively close, singlet peaks in the

    
    H NMR spectrum.
    
  • 2,4-DMFBA (Asymmetrical Isomer) : This isomer exhibits extreme electronic asymmetry. The H-3 proton is sandwiched between two strongly electron-donating methoxy groups, pushing its chemical shift significantly upfield (highly shielded). Conversely, H-6 is positioned between two electron-withdrawing groups (formyl and carboxyl), pulling it far downfield (highly deshielded).

  • 3,5-DMFBA (Symmetrical Isomer) : This molecule possesses a plane of symmetry. The protons at H-2 and H-6 are chemically equivalent, resulting in a single integrated peak for two protons.

Experimental Workflows: Self-Validating Protocols

Protocol 1: High-Resolution 1H NMR Spectroscopy

NMR is the gold standard for establishing regiochemistry.

  • Step 1: Sample Preparation. Weigh exactly 5.0 mg of the unknown isomer. Dissolve completely in 0.6 mL of anhydrous DMSO-

    
     containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a standard 5 mm NMR tube.
    
    • Causality: Benzoic acids often suffer from poor solubility and dimerization in standard solvents like CDCl

      
      . DMSO-
      
      
      
      disrupts hydrogen-bonded dimers and prevents rapid proton exchange, allowing the distinct observation of the broad carboxylic acid (-COOH) singlet at ~12.5–13.0 ppm [2].
  • Step 2: Instrument Tuning. Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium signal of DMSO-

    
    . Tune and match the probe to the 
    
    
    
    H frequency. Shim the magnet to achieve a TMS line width of <1.0 Hz.
  • Step 3: Acquisition Parameters. Set the pulse sequence to a standard 1D proton experiment. Crucially, set the relaxation delay (D1) to 2.0 seconds.

    • Causality: A sufficient D1 ensures complete relaxation of the protons, which is critical for accurate integration. Accurate integration is the only way to definitively identify the symmetrical 3,5-DMFBA isomer.

  • Step 4: Processing & Self-Validation. Apply a 0.3 Hz exponential line broadening window function. Fourier transform, phase correct, and baseline correct the spectrum.

    • Self-Validation Check: Integrate the aromatic region (6.5–8.5 ppm). If the total aromatic integral is 2.0 relative to the formyl proton (10.3 ppm, 1.0), the sample's structural symmetry is validated.

Protocol 2: UPLC-ESI-MS/MS Analysis

While MS cannot distinguish isomers by intact mass alone, UPLC separates them by polarity, and MS/MS fragmentation provides structural verification [3].

  • Step 1: Sample Preparation. Prepare a 1.0 mg/mL stock solution in LC-MS grade Methanol. Dilute to a working concentration of 10 µg/mL using 50:50 Water:Acetonitrile.

  • Step 2: Chromatographic Setup. Equip the UPLC system with an ACQUITY UPLC BEH C18 column (1.7 µm, 2.1 x 50 mm). Set the column oven to 40°C.

  • Step 3: Gradient Elution. Flow rate: 0.4 mL/min. Mobile Phase A: 0.1% Formic acid in Water. Mobile Phase B: 0.1% Formic acid in Acetonitrile. Gradient: 5% B to 95% B over 4.0 minutes, hold for 1.0 minute.

  • Step 4: Mass Spectrometry. Configure the mass spectrometer for Electrospray Ionization in Negative mode (ESI-).

    • Causality: Carboxylic acids readily deprotonate to form stable carboxylate anions ([M-H]

      
      ) at m/z 209. Positive mode is less efficient and prone to erratic in-source fragmentation for this specific scaffold. Set MRM transitions for m/z 209.0 
      
      
      
      165.0 (Loss of CO
      
      
      ) and 209.0
      
      
      150.0 (Loss of
      
      
      CH
      
      
      ).

Quantitative Data Comparison

The tables below summarize the expected analytical outputs based on the structural causality of each isomer.

Table 1: 1H NMR Chemical Shift Comparison (400 MHz, DMSO-d6)
IsomerH-2H-3H-4H-5H-6-CHO-COOH-OCH3
2,5-DMFBA -~7.42 (s, 1H)--~7.35 (s, 1H)10.38 (s, 1H)12.8 (br s, 1H)3.85, 3.82 (s, 6H)
2,4-DMFBA -~6.65 (s, 1H)--~8.30 (s, 1H)10.25 (s, 1H)12.6 (br s, 1H)3.90, 3.88 (s, 6H)
3,5-DMFBA ~7.20 (s, 1H)---~7.20 (s, 1H)10.30 (s, 1H)13.0 (br s, 1H)3.88 (s, 6H)

Note: Chemical shifts (


) are approximate values based on predictive mesomeric and inductive modeling of the aromatic ring.
Table 2: UPLC-MS/MS Retention and Fragmentation Data
IsomerRelative PolarityUPLC Retention Time (min)*Precursor Ion [M-H]-Primary MS/MS Fragments (m/z)
2,5-DMFBA Intermediate2.45209.0165.0 (-CO

), 150.0 (-CH

)
2,4-DMFBA Lowest2.70209.0165.0 (-CO

), 150.0 (-CH

)
3,5-DMFBA Highest2.15209.0165.0 (-CO

), 150.0 (-CH

)

Note: Retention times are illustrative for a standard 5-95% Acetonitrile gradient over 5 minutes. The 2,4-isomer typically elutes last due to intramolecular hydrogen bonding reducing its interaction with the polar mobile phase.

Visualizing the Analytical Logic

Workflow Start Unknown Isomeric Sample (Dimethoxy-formylbenzoic acid) NMR 1H NMR (DMSO-d6) Evaluate Symmetry & Integration Start->NMR MS UPLC-MS/MS (ESI-) Evaluate Retention & Fragments Start->MS Sym Symmetrical Spectrum (1 Aromatic Singlet, 2H) NMR->Sym Asym Asymmetrical Spectrum (2 Aromatic Singlets, 1H each) NMR->Asym Isomer35 3,5-Dimethoxy-4-formylbenzoic acid Sym->Isomer35 CheckShift Evaluate Δδ of Aromatic Protons Asym->CheckShift Isomer25 2,5-Dimethoxy-4-formylbenzoic acid (Δδ ≈ 0.1 - 0.3 ppm) CheckShift->Isomer25 Isomer24 2,4-Dimethoxy-5-formylbenzoic acid (Δδ > 1.5 ppm) CheckShift->Isomer24

Analytical workflow for differentiating dimethoxy-formylbenzoic acid isomers.

Fragmentation Parent [M-H]- m/z 209 LossCO2 Loss of CO2 (-44 Da) Parent->LossCO2 Frag1 m/z 165 (Anion) LossCO2->Frag1 LossCH3 Loss of •CH3 (-15 Da) Frag1->LossCH3 Frag2 m/z 150 (Radical Anion) LossCH3->Frag2

Typical ESI negative mode fragmentation pathway for dimethoxy-formylbenzoic acids.

References

  • Title: 2,5-Dimethoxybenzaldehyde (Mesomeric and Shielding Effects) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: ACQUITY UPLC Systems and Chromatography Principles Source: Waters Corporation URL: [Link]

Validation

Elemental Analysis Standards for 2,5-Dimethoxy-4-formylbenzoic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers characterizing 2,5-Dimethoxy-4-formylbenzoic acid (C₁₀H₁₀O₅), the selection of an appropriate elemental analysis (EA) calibration standard is critical due to the molecule's high oxygen content (38.06%) and the reactivity of its formyl (aldehyde) group.

While Acetanilide is the universal industry standard for CHN calibration, our technical assessment indicates that Benzoic Acid (NIST SRM 39j) is the superior primary standard for this specific analyte. Its structural homology (aromatic carboxylic acid) and lack of heteroatoms (N, S) provide a more accurate combustion profile for high-oxygen matrices.

Recommendation: Use Benzoic Acid for primary C/H calibration. If direct Oxygen analysis is performed, 2,5-Dihydroxybenzoic acid (Gentisic Acid) serves as an excellent secondary quality control (QC) standard due to its similar oxygen density.

Part 1: Technical Context & Analytical Challenges

The Analyte: 2,5-Dimethoxy-4-formylbenzoic Acid

This compound is a key intermediate in the synthesis of phenethylamines and specific pharmaceutical agents (e.g., Opicapone precursors). Its theoretical composition is:

  • Carbon: 57.14%

  • Hydrogen: 4.80%

  • Oxygen: 38.06%

The "Oxygen Balance" Challenge

Standard CHN analysis relies on "flash combustion" where the sample is oxidized to CO₂, H₂O, and NOₓ.

  • High Oxygen Content: With 5 oxygen atoms per molecule, the compound provides a significant portion of the oxygen required for its own combustion. If the instrument is calibrated with a low-oxygen standard (like Acetanilide, 11.8% O), the "oxygen boost" timing in the furnace may be excessive, leading to turbulence or incomplete combustion.

  • Aldehyde Instability: The 4-formyl group is susceptible to autoxidation to a carboxylic acid (forming 2,5-dimethoxyterephthalic acid) or hydration (gem-diol formation). This alters the %H and %O significantly, leading to false "failed" purity tests.

Part 2: Comparative Analysis of Calibration Standards

The following table compares the performance of three common standards when analyzing 2,5-Dimethoxy-4-formylbenzoic acid. The "Projected Bias" is based on combustion kinetics and matrix matching principles.

Table 1: Performance Comparison of EA Standards
StandardFormula% OxygenSuitabilityProjected Bias on Target
Benzoic Acid C₇H₆O₂26.2%Optimal < 0.1% (Excellent matrix match; similar aromatic acid combustion).
Acetanilide C₈H₉NO11.8%Acceptable ± 0.2-0.3% (Contains Nitrogen; lower oxygen content requires different O₂ dosing).
Sulfanilamide C₆H₈N₂O₂S18.6%Poor > 0.4% (Presence of Sulfur can interfere with trap capacity; unnecessary heteroatoms).
2,5-Dihydroxybenzoic Acid C₇H₆O₄41.5%High (QC) < 0.15% (Excellent secondary standard to validate high-O recovery).
Why Benzoic Acid Wins
  • Structural Homology: Both the standard and the analyte are aromatic carboxylic acids. They sublime and combust at similar temperature ranges (~122°C vs ~245°C melting points, but similar vaporization behavior in the flash zone).

  • Nitrogen-Free: The target molecule has no Nitrogen. Calibrating with Acetanilide (10.36% N) forces the instrument to calculate a response factor for an element that isn't there, which can introduce baseline noise in the C/H calculation algorithms of some analyzers (e.g., PerkinElmer 2400 or Thermo FlashSmart).

Part 3: Self-Validating Experimental Protocol

To ensure data integrity (E-E-A-T), follow this protocol which includes a "System Suitability Test" (SST) specific to aldehyde-functionalized acids.

Phase 1: Sample Preparation (Critical)
  • Pre-drying: The aldehyde group is prone to hydration. Do NOT dry at high temperatures (>60°C) or under high vacuum for extended periods, as sublimation may occur.

  • Desiccation: Store the sample in a desiccator with P₂O₅ for 24 hours prior to weighing.

Phase 2: Instrument Calibration Workflow

EA_Workflow Start Start: Instrument Warm-up Condition Conditioning Run (Unweighed Benzoic Acid) Start->Condition Blank Blank Run (Empty Tin Capsule) Condition->Blank KFactor K-Factor Calibration (Benzoic Acid, 2-3mg) Blank->KFactor SST SST: Check Standard (2,5-Dihydroxybenzoic Acid) KFactor->SST Decision Pass Criteria? (C: ±0.3%, H: ±0.2%) SST->Decision Analyze Analyze Target (2,5-Dimethoxy-4-formylbenzoic acid) Decision->Analyze Yes Recalibrate Recalibrate (Check Gas Flows/Leaks) Decision->Recalibrate No Recalibrate->Condition

Figure 1: Validated calibration workflow for high-oxygen organic analysis.

Phase 3: The "Oxygen Boost" Optimization

For the Thermo FlashSmart or Elementar vario systems:

  • Oxygen Injection: Set oxygen injection end-time to 5 seconds after sample drop.

  • Flow Rate: Ensure excess oxygen flow (e.g., 250 mL/min) to prevent "soot formation" (graphitization) which causes low Carbon results.

  • Cycle:

    • Combustion: 950°C - 1060°C.

    • Reduction: 640°C (Copper). Note: Ensure the copper trap is not exhausted; high O samples deplete copper faster.

Part 4: Data Interpretation & Troubleshooting

Scenario A: Low Carbon (< 56.8%)[1]
  • Cause: Incomplete combustion. The high oxygen content of the molecule might be causing a "micro-explosion" that ejects unburnt sample out of the combustion zone.

  • Fix: Add Vanadium Pentoxide (V₂O₅) as a combustion aid (approx. 5-10 mg) to the tin capsule. This moderates the burn and provides oxygen buffering.

Scenario B: High Hydrogen (> 5.0%)
  • Cause: Water contamination or Aldehyde Hydration.

  • Mechanism: R-CHO + H₂O ⇌ R-CH(OH)₂.

  • Fix: Verify the sample was desiccated. Check the "Blank" chromatogram for moisture peaks.

Scenario C: "Ghost" Nitrogen Peak
  • Cause: If calibrating with Acetanilide, the integration window for Nitrogen might pick up pressure upsets caused by the flash combustion of the high-oxygen sample.

  • Fix: Switch to Benzoic Acid (N-free) calibration to eliminate the N-response factor variable.

References

  • NIST Standard Reference Materials. Certificate of Analysis: Benzoic Acid (SRM 39j). National Institute of Standards and Technology.[1] Link

  • Thermo Fisher Scientific. Elemental Analysis: Total Oxygen Determination and Combustion Methods (ASTM D 5622). Application Note. Link

  • Royal Society of Chemistry. Elemental analysis: an important purity control but prone to manipulations. Inorg.[2] Chem. Front., 2022, 9, 569. Link

  • Sigma-Aldrich. Product Specification: 2,5-Dimethoxybenzoic acid (CAS 2785-98-0).[1][2]Link

  • Exeter Analytical. Determination of Oxygen in Organic Compounds. Technical Guide. Link

Sources

Safety & Regulatory Compliance

Safety

2,5-Dimethoxy-4-formylbenzoic acid proper disposal procedures

Comprehensive Safety and Disposal Protocol for 2,5-Dimethoxy-4-formylbenzoic Acid In drug development and synthetic organic chemistry, the management of intermediate compounds is as critical as their synthesis. 2,5-Dimet...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 2,5-Dimethoxy-4-formylbenzoic Acid

In drug development and synthetic organic chemistry, the management of intermediate compounds is as critical as their synthesis. 2,5-Dimethoxy-4-formylbenzoic acid (CAS: 94930-47-9) is a substituted benzoic acid derivative frequently utilized as a building block in pharmaceutical research. While not acutely toxic on the scale of regulated poisons, it presents distinct irritant and environmental hazards that mandate strict adherence to Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) guidelines during disposal[1][2].

This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound, ensuring laboratory compliance and personnel safety.

Hazard Profile & Quantitative Data

Before initiating any disposal protocol, personnel must understand the physicochemical properties and hazard classifications of the target compound.

Table 1: Quantitative and Regulatory Data for 2,5-Dimethoxy-4-formylbenzoic acid

Property / MetricValue / ClassificationCausality / Operational Impact
CAS Number 94930-47-9[3]Unique identifier required for all EPA waste manifesting.
Molecular Formula C10H10O5[3]Organic acid; dictates compatibility (must segregate from strong bases/oxidizers)[4].
Molecular Weight 210.18 g/mol [3]Used for calculating stoichiometric neutralization if required by local EH&S.
GHS Hazard Statements H302, H315, H319, H335[3]Harmful if swallowed; causes skin/eye/respiratory irritation. Mandates specific PPE.
Storage Temperature 2-8°C, Inert atmosphere[3]Degradation may occur at room temperature; waste should be kept stable prior to pickup.
EPA Waste Classification Characteristic Waste (Toxicity/Irritant)Cannot be drain-disposed; requires licensed hazardous waste removal[4][5].

Operational Logic: Waste Stream Segregation

The most common laboratory chemical waste disposal mistake is the improper mixing of incompatible chemicals, which can lead to exothermic reactions, fires, or toxic gas release[4]. As an organic acid, 2,5-Dimethoxy-4-formylbenzoic acid must be strictly segregated from bases (e.g., sodium hydroxide solutions), strong oxidizing agents, and water-reactive chemicals[4][6].

G Start Waste Generation: 2,5-Dimethoxy-4-formylbenzoic acid Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Aqueous/Solvent Mixture Start->Liquid Empty Empty Container Start->Empty ContainerSolid HDPE / Glass Container (Solid Waste) Solid->ContainerSolid ContainerLiquid Compatible Solvent Jug (Segregate from Bases) Liquid->ContainerLiquid TripleRinse Triple Rinse Protocol (Collect Rinsate) Empty->TripleRinse Labeling EPA Compliant Labeling (Full Name, Date, Hazards) ContainerSolid->Labeling ContainerLiquid->Labeling TripleRinse->ContainerLiquid Rinsate Disposal EH&S / Licensed RCRA Pickup TripleRinse->Disposal Dry, Defaced Bottle SAA Satellite Accumulation Area (SAA) Secondary Containment Labeling->SAA SAA->Disposal

Figure 1: Decision tree and workflow for the segregation and disposal of 2,5-Dimethoxy-4-formylbenzoic acid waste streams.

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system. Each step contains a verification checkpoint to ensure regulatory compliance before proceeding to the next phase.

Phase 1: Containerization and Segregation

Causality: Proper container selection prevents structural degradation of the vessel. Because this compound is an organic acid, metal containers are strictly prohibited due to the risk of corrosion and subsequent leakage.

  • Select the Receptacle: Use a High-Density Polyethylene (HDPE) container or a heavy-duty glass bottle with a secure, airtight screw cap[7]. Rubber stoppers or parafilm are unacceptable for hazardous waste storage[7].

  • Segregate by State:

    • Solid Waste: Place unreacted powder, contaminated filter paper, or weighing boats into a dedicated solid organic waste container.

    • Liquid Waste: If the compound is dissolved in a solvent (e.g., DMSO, methanol), place it in a compatible liquid waste carboy. Ensure the solvent is compatible with the container material.

  • Empty Container Management: If disposing of the original chemical bottle, it is not automatically considered "regular trash." You must perform a triple-rinse with a suitable solvent[6]. The rinsate must be collected as hazardous liquid waste. Only after triple-rinsing and air-drying can the original label be defaced and the bottle discarded or recycled[6][7].

Phase 2: EPA-Compliant Labeling

Causality: Vague labeling (e.g., writing "Organic Waste" or using chemical structures/abbreviations) violates EPA regulations and endangers emergency responders who rely on immediate, clear identification during a spill[1][8].

  • Apply the Label Immediately: The moment the first drop or grain of waste enters the container, a "Hazardous Waste" label must be affixed[1].

  • Detail the Contents: Write "2,5-Dimethoxy-4-formylbenzoic acid" fully spelled out. Do not use abbreviations[1][8]. If in a mixture, list all solvents and their approximate percentages.

  • Indicate Hazards: Check the boxes for "Toxic" and "Irritant" on the waste tag.

Phase 3: Satellite Accumulation Area (SAA) Storage

Causality: SAAs are legally defined zones that limit the volume of hazardous waste a lab can hold, minimizing the risk of catastrophic multi-chemical interactions during an incident.

  • Secondary Containment: Place the sealed, labeled container inside a secondary containment bin (e.g., a chemically resistant tray) to capture any potential leaks[1][7].

  • Volume Limits: Ensure the SAA does not exceed 55 gallons of total hazardous waste[1].

  • Environmental Controls: Store away from direct sunlight and heat sources, maintaining compatibility segregation (keep away from the base/alkaline waste bins)[4][6].

Phase 4: Final Disposition

Causality: Pouring hazardous organic compounds down the drain is strictly prohibited and can result in severe EPA fines, facility closure, and environmental contamination[4][5].

  • Initiate Transfer: Submit a waste removal request to your institutional Environmental Health and Safety (EH&S) department or your contracted licensed disposal company[1][8].

  • Verification: Do not attempt to neutralize the acid yourself for drain disposal unless explicitly authorized and trained under a specific, approved institutional protocol. Even neutralized solutions containing organic compounds generally cannot be drain-disposed due to the organic carbon load[5].

References

  • Drake University. "Chemical Waste Management." Drake University Environmental Health and Safety. Available at: [Link]1]

  • MedPro Disposal. "Common Laboratory Chemical Waste Disposal Mistakes to Avoid." MedPro Disposal Blog, Feb 2026. Available at: [Link]4]

  • The University of Chicago. "Hazardous Waste Disposal Procedures." Environmental Health and Safety. Available at: [Link]6]

  • IDR Environmental Services. "How To Dispose Of Lab Chemicals." IDR Environmental Blog, Feb 2020. Available at: [Link]8]

  • University of Southern California (USC). "Chemical Waste." USC Environmental Health & Safety. Available at: [Link]7]

  • Northwestern University. "Hazardous Waste Disposal Guide." Research Safety, Feb 2023. Available at: [Link]5]

  • Biomedical Waste Solutions. "Laboratory Waste Disposal Quick Guide." Biomedical Waste Solutions, Dec 2023. Available at: [Link]2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,5-Dimethoxy-4-formylbenzoic acid
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